6-Methyl-1H-indazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJCMCRICBIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595804 | |
| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-98-9 | |
| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Comprehensive Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde
CAS Number: 885518-98-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. This document, authored from the perspective of a Senior Application Scientist, delves into its chemical identity, synthesis, physicochemical properties, and its significance in the development of novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, recognized for its wide range of biological activities.[1][2] As a bioisostere of indole, the indazole nucleus, with its vicinal nitrogen atoms, can engage in unique hydrogen bonding interactions within the active sites of biological targets.[3] This has led to the development of numerous indazole-containing drugs with applications as anti-inflammatory, anti-cancer, and antimicrobial agents.[1][4] 6-Methyl-1H-indazole-3-carbaldehyde serves as a crucial intermediate, providing a versatile handle at the 3-position for the synthesis of a diverse library of bioactive molecules.[3] The aldehyde functionality allows for a variety of chemical transformations, making it a valuable precursor for elaborating more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 6-Methyl-1H-indazole-3-carbaldehyde is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 885518-98-9 | [5][6][7] |
| Molecular Formula | C₉H₈N₂O | [6][8] |
| Molecular Weight | 160.17 g/mol | [6] |
| Canonical SMILES | O=CC1=NNC=2C=C(C=CC12)C | [7] |
| InChI | InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | [7] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not explicitly reported; analogous compounds melt >180 °C | [3] |
| Boiling Point | Not reported | |
| Flash Point | Not reported | [8] |
Spectroscopic Data (Predicted/Analogous):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around δ 10.2 ppm), aromatic protons on the indazole ring, and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR would display a signal for the carbonyl carbon of the aldehyde (around δ 187 ppm), in addition to signals for the aromatic and methyl carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1670-1695 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight.
Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde
A robust and optimized method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of the corresponding indole precursor.[3] This approach is advantageous due to its mild reaction conditions and applicability to a wide range of substituted indoles.
Synthetic Pathway: Nitrosation of 6-Methylindole
The synthesis initiates with the commercially available 6-methylindole, which undergoes a ring-opening and rearrangement cascade upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Caption: Synthetic route to 6-Methyl-1H-indazole-3-carbaldehyde.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Chevalier et al. for the synthesis of substituted 1H-indazole-3-carboxaldehydes.[3]
Materials:
-
6-Methylindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N aqueous solution
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Preparation of the Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL). Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add 2 N hydrochloric acid (2.7 mmol) to the cold sodium nitrite solution while stirring.
-
Addition of 6-Methylindole: Prepare a solution of 6-methylindole (1.0 mmol) in DMF (9 mL). Add this solution dropwise to the nitrosating mixture at 0 °C over a period of 2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[3]
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford pure 6-Methyl-1H-indazole-3-carbaldehyde.
Causality in Experimental Choices:
-
Slow Addition at Low Temperature: The dropwise addition of the indole solution at 0 °C is crucial to control the exothermic reaction and to minimize the formation of side products.
-
Slightly Acidic Conditions: The use of a controlled amount of acid is critical for the efficient generation of the nitrosating species while avoiding unwanted side reactions that can occur under strongly acidic conditions.[3]
-
Solvent System: The water/DMF solvent system is used to ensure the solubility of both the inorganic nitrosating agent and the organic indole starting material.
Applications in Drug Discovery and Organic Synthesis
The indazole scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs containing this moiety.[3] 6-Methyl-1H-indazole-3-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active compounds, including:
-
Kinase Inhibitors: The indazole core is a key feature in many kinase inhibitors used in oncology. The aldehyde at the 3-position can be readily converted into various heterocycles or functional groups that can interact with the kinase active site.[3]
-
Anti-inflammatory Agents: Derivatives of indazole have shown potent anti-inflammatory properties.
-
Antimicrobial Compounds: The indazole nucleus has been incorporated into novel antimicrobial agents.[1]
Logical Workflow for Derivative Synthesis
The aldehyde functionality of 6-Methyl-1H-indazole-3-carbaldehyde allows for a multitude of subsequent chemical transformations.
Caption: Potential synthetic transformations of 6-Methyl-1H-indazole-3-carbaldehyde.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Methyl-1H-indazole-3-carbaldehyde is not widely available, hazard information for closely related compounds such as 1-methyl-1H-indazole-3-carboxaldehyde and other aldehyde-containing heterocycles provides guidance for safe handling.[9][10]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][13]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][12]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10][11]
Hazard Statements for Analogous Compounds (for reference):
-
Harmful if swallowed.[9]
-
Causes skin irritation.[9]
-
Causes serious eye irritation.[9]
-
May cause respiratory irritation.[9]
Researchers should always consult the most current safety information and perform a thorough risk assessment before handling this compound.
Conclusion
6-Methyl-1H-indazole-3-carbaldehyde is a strategically important building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its synthesis from readily available starting materials via a robust nitrosation protocol makes it an accessible intermediate for research and development. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the pursuit of novel therapeutic agents.
References
-
Arctom, Inc. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
Sunway Chemical. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
CAS. (n.d.). 6-Methyl-1H-indazole-3-carboxaldehyde. CAS Common Chemistry. Retrieved from [Link]
- Google Patents. (2018). Synthetic process of 3-methyl-1h-indazole.
-
ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). 6-Methyl-1H-indazole-3-carbaldehyde. Retrieved from [Link]
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]
- Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Pujari, J. N., et al. (2015).
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- Zhang, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(5), 1684.
- Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128.
- Google Patents. (2017). Synthesis of indazoles.
-
MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
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INDOFINE Chemical Company, Inc. (2015, March 16). Safety Data Sheet. Retrieved from [Link]
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A Technical Guide to the Definitive Structure Elucidation of 6-Methyl-1H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural determination of 6-Methyl-1H-indazole-3-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. Addressed to researchers and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the multi-technique analytical workflow. We detail a field-proven synthetic protocol and then systematically apply Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system for structural confirmation. Each analytical step is supported by detailed experimental protocols, data interpretation grounded in established chemical principles, and citations to authoritative literature.
Introduction: The Significance of the Indazole Scaffold
Indazole derivatives are a cornerstone of modern drug discovery, prized as bioisosteres of indoles.[1] Their unique hydrogen bonding capabilities make them effective scaffolds for kinase inhibitors, leading to the development of marketed drugs such as axitinib and pazopanib.[1] The 3-carbaldehyde functional group on the indazole core is a versatile synthetic handle, enabling a wide range of subsequent chemical transformations.[2]
Given its role as a critical intermediate, the absolute structural integrity of 6-Methyl-1H-indazole-3-carbaldehyde must be confirmed before its use in multi-step synthetic campaigns. An error in the assignment of substituent positions on the aromatic ring can lead to significant loss of resources and time. This guide outlines a robust, integrated analytical strategy to prevent such ambiguity.
Synthesis and Purification: Securing Analytical-Grade Material
The most reliable method for preparing 1H-indazole-3-carbaldehydes involves the nitrosation of the corresponding indole precursor.[1][2] This transformation is efficient for both electron-rich and electron-deficient indoles, proceeding through the formation of a nitroso-intermediate which then cyclizes.
The logical workflow for synthesis and purification is outlined below.
Caption: Synthetic workflow for 6-Methyl-1H-indazole-3-carbaldehyde.
Experimental Protocol: Synthesis
-
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, dissolve sodium nitrite (NaNO₂, ~8 equivalents) in deionized water. Slowly add 2N hydrochloric acid (HCl, ~7 equivalents) while maintaining the temperature at 0°C.
-
Solvent Addition: Add dimethylformamide (DMF) to the nitrosating mixture.
-
Substrate Addition: In a separate flask, dissolve 6-methylindole (1 equivalent) in DMF. Add this solution dropwise to the cooled nitrosating mixture. This reverse addition is critical for minimizing side reactions and maximizing yield.[3]
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 5-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a slurry of silica in a petroleum ether/EtOAc solvent system (e.g., 8:2 v/v).
-
Loading: Adsorb the crude product onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with the petroleum ether/EtOAc mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-Methyl-1H-indazole-3-carbaldehyde as a solid.
The Analytical Triad: A Multi-Pronged Approach to Elucidation
No single technique can provide absolute structural proof. The core of our elucidation strategy relies on the integration of three complementary analytical methods: NMR, MS, and IR. This approach ensures that every aspect of the proposed structure is validated by empirical data.
Caption: Integrated workflow for the structure elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[4] A full suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and proton environments.
Experimental Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and because its residual solvent peak does not obscure key regions of the spectrum. Crucially, it allows for the observation of exchangeable protons like the indazole N-H, which often appears as a broad singlet.[1]
-
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a spectrometer operating at a field strength of 400 MHz or higher.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
| Assignment | Expected δ (ppm) | Multiplicity | Rationale |
| NH (H1) | ~14.0 | Broad Singlet | Highly deshielded due to acidic nature and hydrogen bonding with the solvent (DMSO). Its broadness is characteristic of an exchangeable proton. |
| CHO (H3) | ~10.2 | Singlet | The aldehyde proton is strongly deshielded by the anisotropic and electron-withdrawing effects of the carbonyl group. No adjacent protons to couple with. |
| H4 | ~8.1 | Doublet (d) | Located ortho to the electron-withdrawing C3-substituent and part of the fused ring system. Coupled to H5. |
| H7 | ~7.6 | Singlet (or narrow d) | This proton is adjacent to the C6-methyl group. Its coupling to H5 (⁴J) is typically small or unresolved, often appearing as a singlet. |
| H5 | ~7.3 | Doublet (d) | Located ortho to the electron-donating methyl group. Coupled to H4. |
| CH₃ | ~2.5 | Singlet | The methyl protons are shielded relative to the aromatic protons and have no adjacent proton neighbors to couple with. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Assignment | Expected δ (ppm) | Rationale |
| C=O (Aldehyde) | ~187 | The carbonyl carbon is the most deshielded carbon due to the direct attachment of the highly electronegative oxygen atom. |
| C7a | ~143 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| C3 | ~141 | The carbon bearing the aldehyde group is significantly deshielded. |
| C6 | ~135 | Aromatic carbon directly attached to the methyl group. |
| C3a | ~127 | The second quaternary carbon at the ring junction. |
| C4 | ~123 | Aromatic CH carbon. Its chemical shift is influenced by its position relative to the nitrogen atoms and substituents. |
| C5 | ~120 | Aromatic CH carbon, shielded by the adjacent methyl group. |
| C7 | ~111 | Aromatic CH carbon, typically shielded in the indazole system. |
| CH₃ | ~21 | The aliphatic methyl carbon is the most shielded carbon in the molecule. |
2D NMR: Confirming Connectivity
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. A crucial cross-peak would be observed between H4 and H5, confirming their ortho relationship on the benzene ring portion of the indazole.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C4, C5, C7, CH₃, and the aldehyde C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
-
Aldehyde proton (H3) to C3 and C3a: This definitively links the aldehyde group to the 3-position of the indazole ring.
-
Methyl protons (CH₃) to C6, C5, and C7: This confirms the position of the methyl group at C6.
-
H7 to C5, C6, and C7a: Further solidifies the assignments on the benzene ring.
-
H4 to C3a, C5, and C7a: Confirms the connectivity around the ring junction.
-
Mass Spectrometry (MS): Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental composition of the molecule, serving as a fundamental check of the structure.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).[5] ESI is a soft ionization technique that typically yields an abundant molecular ion, which is essential for accurate mass determination.
-
Acquire the mass spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.
-
Analyze the data to determine the accurate mass of the [M+H]⁺ ion.
Data Interpretation
-
Molecular Formula: C₉H₈N₂O
-
Monoisotopic Mass: 160.0637 g/mol
-
Expected HRMS (ESI+) [M+H]⁺: 161.0715
-
Verification: The experimentally measured mass should match the calculated mass to within 5 ppm, confirming the elemental composition and ruling out isomeric structures with different formulas.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid, purified product directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over a range of 4000-600 cm⁻¹.
Data Interpretation
The presence of specific absorption bands confirms the key functional moieties of the structure.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| N-H Stretch | 3300 - 3100 (broad) | Confirms the presence of the N-H group in the indazole ring. |
| Aromatic C-H Stretch | 3100 - 3000 | Indicates the C-H bonds on the aromatic ring. |
| Aldehyde C-H Stretch | ~2850 and ~2750 | The presence of two weak bands (Fermi resonance) is characteristic of an aldehyde C-H bond. |
| C=O Stretch (Aldehyde) | ~1680 | A strong, sharp absorption confirming the presence of the conjugated aldehyde carbonyl group. Conjugation with the indazole ring lowers the frequency from a typical non-conjugated aldehyde (~1725 cm⁻¹).[1] |
| C=C / C=N Stretches | 1620 - 1450 | A series of bands corresponding to the stretching vibrations within the aromatic indazole ring system. |
Conclusion
The structural elucidation of 6-Methyl-1H-indazole-3-carbaldehyde is achieved through a systematic and integrated analytical approach. The synthesis via nitrosation of 6-methylindole provides the necessary material, which must be rigorously purified. The definitive structural proof rests on the convergent evidence from three core techniques:
-
NMR Spectroscopy provides the complete bonding framework, mapping the proton and carbon skeletons and confirming the precise connectivity and substituent placement through 1D and 2D experiments.
-
High-Resolution Mass Spectrometry validates the elemental composition (C₉H₈N₂O), providing an absolute check on the molecular formula.
-
Infrared Spectroscopy offers rapid confirmation of the essential functional groups—the aldehyde carbonyl and the indazole N-H—corroborating the findings from NMR.
When the data from all three methods are in complete agreement, the structure of 6-Methyl-1H-indazole-3-carbaldehyde can be considered unambiguously confirmed, providing chemists with a high-purity, well-characterized intermediate ready for application in drug discovery and development.
References
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- BenchChem (2025). 6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide. BenchChem.
- BenchChem (2025). Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. BenchChem.
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Besselièvre, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
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Royal Society of Chemistry (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
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Royal Society of Chemistry (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. [Link]
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Srilatha, K. (2017). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 10(1), 263-266. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Macernis, M., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. [Link]
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An In-depth Technical Guide to 6-Methyl-1H-indazole-3-carbaldehyde: A Key Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 6-Methyl-1H-indazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol, explore its spectroscopic signature, and discuss its critical role as a versatile intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This document is intended to be a practical resource for scientists, offering both theoretical grounding and actionable experimental insights.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, recognized as a bioisostere of the natural indole nucleus.[1] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the binding pockets of biological targets.[1] This characteristic has been successfully exploited in the design of numerous therapeutics. The functionalization of the indazole core, particularly at the 3-position, has led to the development of several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib.[2]
6-Methyl-1H-indazole-3-carbaldehyde emerges as a strategically important derivative. The methyl group at the 6-position provides a handle for modulating lipophilicity and metabolic stability, while the aldehyde at the 3-position serves as a versatile synthetic anchor. This aldehyde is not accessible through direct formylation methods like the Vilsmeier-Haack reaction, which is ineffective on the indazole ring, necessitating specialized synthetic routes.[2] Its carbonyl group is primed for a wide array of chemical transformations, including condensations, reductive aminations, and the construction of further heterocyclic systems, making it an invaluable precursor for generating diverse chemical libraries for high-throughput screening.[3]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of 6-Methyl-1H-indazole-3-carbaldehyde is the starting point for its effective utilization in any research program. The key identifiers and calculated properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [4][5] |
| Molecular Weight | 160.17 g/mol | [4][5] |
| CAS Number | 885518-98-9 | [6][7] |
| Appearance | Expected to be a solid | Inferred from analogs[8] |
| Calculated XLogP3 | 1.4 (approx.) | Inferred from isomer[9] |
| Hydrogen Bond Donors | 1 | Inferred from parent[10] |
| Hydrogen Bond Acceptors | 2 | Inferred from parent[10] |
Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde
The most efficient and widely applicable method for synthesizing 1H-indazole-3-carbaldehydes is through the nitrosative rearrangement of the corresponding indole precursor.[1] This "scaffold hopping" strategy provides a direct route from readily available indoles to the more synthetically challenging indazoles.
Causality of the Synthetic Strategy
The reaction proceeds via the electrophilic attack of a nitrosonium ion equivalent (generated in situ from sodium nitrite and acid) on the electron-rich 3-position of the indole ring. The resulting nitroso-intermediate undergoes a cascade of rearrangements, ultimately leading to the cleavage of the pyrrole ring and subsequent cyclization to form the thermodynamically stable indazole system.[11] The use of a reverse addition protocol, where the indole solution is added to the pre-formed nitrosating agent, is crucial for minimizing side reactions and improving yields, especially for electron-neutral or electron-deficient indoles.[1]
Detailed Experimental Protocol
This protocol is adapted from the optimized procedure reported by T. Boddaert et al. for a range of substituted indoles.[1]
Materials:
-
6-Methyl-1H-indole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aqueous solution)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice bath, combine sodium nitrite (4.0 equivalents) and deionized water. Slowly add 2 N aqueous HCl (3.5 equivalents) dropwise while stirring. Stir the mixture for 10-15 minutes at 0 °C.
-
Reaction: Dissolve 6-methyl-1H-indole (1.0 equivalent) in a suitable solvent like DMF or a mixture of EtOAc/water. Slowly add this solution dropwise to the vigorously stirred nitrosating agent at 0 °C over a period of 1-2 hours.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours. For an electron-neutral substrate like 6-methyl-indole, gentle heating to 50 °C may be required to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x volumes) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether to afford the pure 6-Methyl-1H-indazole-3-carbaldehyde.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 6-Methyl-1H-indazole-3-carbaldehyde.
Spectroscopic Characterization
Expected ¹H NMR (in Acetone-d₆, 300 MHz):
-
NH Proton: A broad singlet expected around δ 12.8-13.2 ppm.
-
Aldehyde Proton: A sharp singlet expected around δ 10.1-10.3 ppm.
-
Aromatic Protons: Three protons on the benzene ring. H-7 (singlet or narrow doublet) is expected to be the most upfield. H-4 and H-5 will appear as doublets.
-
Methyl Protons: A sharp singlet for the -CH₃ group expected around δ 2.4-2.6 ppm.
Expected ¹³C NMR (in Acetone-d₆, 75 MHz):
-
Carbonyl Carbon: The aldehyde C=O is expected to be the most downfield signal, around δ 186-188 ppm.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring and the two carbons of the pyrazole ring will appear in the typical aromatic region (δ 110-145 ppm). The carbon bearing the methyl group (C-6) and the quaternary carbons (C-3a, C-7a) will have distinct shifts.
-
Methyl Carbon: The -CH₃ carbon signal is expected around δ 20-22 ppm.
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption band for the C=O stretch of the aldehyde is expected around 1670-1695 cm⁻¹.
-
An N-H stretching band is expected in the region of 3100-3300 cm⁻¹.
-
C-H stretching bands (aromatic and aliphatic) will be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS):
-
The ESI-MS spectrum is expected to show a strong signal for the molecular ion [M+H]⁺ at m/z 161.07 or [M-H]⁻ at m/z 159.06.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of 6-Methyl-1H-indazole-3-carbaldehyde lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential. The indazole core is a cornerstone in the development of protein kinase inhibitors, which are crucial in modern oncology.[12] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[13]
The aldehyde functionality at the C-3 position is a key reactive handle for building out molecular complexity.
Logical Pathway to Kinase Inhibitors
Caption: Synthetic utility of 6-Methyl-1H-indazole-3-carbaldehyde.
-
Reductive Amination: The most direct path to introduce diverse amine side chains, which are often crucial for interacting with the hinge region of kinase active sites.
-
Wittig and Knoevenagel Reactions: These reactions form C-C bonds, allowing for the extension of the molecule to access different regions of a protein's binding pocket or to attach other pharmacophoric elements.
-
Heterocycle Formation: The aldehyde can be used as a building block to construct other ring systems (e.g., pyrimidines, oxazoles), leading to novel and potent inhibitor scaffolds.
Safety, Handling, and Storage
As a research chemical, 6-Methyl-1H-indazole-3-carbaldehyde should be handled with appropriate care in a laboratory setting. Based on data from structurally similar compounds, the following precautions are advised.[9]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hazards: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[8]
Conclusion
6-Methyl-1H-indazole-3-carbaldehyde is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its strategic combination of the privileged indazole core and a versatile aldehyde handle makes it a powerful tool for the synthesis of novel kinase inhibitors and other bioactive compounds. The synthetic protocol outlined in this guide provides a reliable and scalable method for its preparation, enabling researchers to readily access this important building block for their discovery programs.
References
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-
Arctom. CAS NO. 885518-98-9 | 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].
-
Smo Chemical. 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].
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-
Sunway Pharm. 6-Methyl-1H-indazole-3-carbaldehyde. Available at: [Link].
-
CAS Common Chemistry. 6-Methyl-1H-indazole-3-carboxaldehyde. Available at: [Link].
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link].
-
National Center for Biotechnology Information. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link].
-
National Center for Biotechnology Information. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link].
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-
PubChem. Indazole-3-carbaldehyde. Available at: [Link].
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-
Royal Society of Chemistry. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link].
-
PubChem. 1-Methyl-1H-indazole-3-carboxaldehyde. Available at: [Link].
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ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link].
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Tautomerism in Methyl-Substituted 1H-Indazoles: A Structural and Thermodynamic Guide
Topic: Tautomerism in Methyl-Substituted 1H-Indazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, Process Chemists
Executive Summary
The indazole scaffold is a privileged structure in modern drug discovery, serving as a core pharmacophore in FDA-approved kinase inhibitors such as Axitinib , Pazopanib , and Entrectinib . However, the physicochemical behavior of indazole is governed by a dynamic annular tautomerism between the 1H- and 2H- forms.[1]
For medicinal chemists, ignoring this equilibrium leads to erroneous binding pose predictions, inaccurate
Fundamentals of Indazole Tautomerism
Unlike indole, which is static, indazole possesses two annular nitrogen atoms, allowing a proton shift between N1 and N2.[2]
-
1H-Indazole (Benzenoid): The proton resides on N1. This form preserves the aromaticity of the fused benzene ring.
-
2H-Indazole (Quinonoid): The proton resides on N2. This form induces a quinoid-like disruption in the benzene ring, raising the internal energy.
Thermodynamic Landscape
In the gas phase and non-polar solvents, the 1H-tautomer is significantly more stable.[2]
| Parameter | Value | Note |
| +3.6 to +4.5 kcal/mol | 1H is favored. | |
| Dipole Moment ( | 1H: ~1.5 - 1.8 D 2H: ~3.4 - 3.8 D | 2H is more polar. |
| Solvent Effect | High | Stabilizes the 2H form slightly, but 1H remains dominant ( |
Visualization: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance structures that explain the stability difference.
Figure 1: The annular tautomerism of indazole. The 1H form is stabilized by maximizing the aromaticity of the benzene ring.
The Impact of Methyl Substitution
Methyl groups exert effects through two primary mechanisms: electronic induction (+I) and steric hindrance . The position of the methyl group is critical.
N-Methylation (Fixed Tautomers)
Substituting the proton with a methyl group "locks" the molecule into a specific tautomeric form, allowing for the isolation and study of distinct properties.
-
1-Methylindazole: Mimics the 1H-tautomer.[3] Lower boiling point, lower basicity (
). -
2-Methylindazole: Mimics the 2H-tautomer.[4] Higher boiling point, higher basicity (
), strong UV absorption (red-shifted).
C-Methylation (Perturbation of Equilibrium)
When the methyl group is attached to the benzene ring (positions 4, 5, 6, 7) or C3, it influences the
Critical Case: 7-Methylindazole (The Steric Clash)
The most significant effect is observed at the C7 position .
-
Mechanism: A methyl group at C7 creates a steric clash with the proton (or substituent) at N1.
-
Consequence: This destabilizes the 1H-tautomer relative to the 2H-tautomer. While 1H is usually still favored, the
gap narrows, and the population of 2H increases compared to unsubstituted indazole. -
Synthetic Impact: In alkylation reactions of 7-methylindazole, the steric hindrance at N1 directs electrophiles preferentially to N2 , often reversing the typical regioselectivity.
Electronic Effects (C4, C5, C6)
-
C4/C5/C6-Methyl: The electron-donating methyl group slightly increases the electron density of the ring system. This generally increases the basicity of both nitrogens but has a marginal effect on the tautomeric ratio compared to the steric effect at C7.
| Position | Effect Type | Impact on 1H Stability | Impact on 2H Stability | Dominant Tautomer |
| Unsubstituted | N/A | High | Low | 1H |
| 3-Methyl | Electronic | Neutral | Stabilized (H-bond*) | 1H |
| 4-Methyl | Steric (minor) | Neutral | Neutral | 1H |
| 7-Methyl | Steric (Major) | Destabilized | Neutral | 1H (Ratio shifts toward 2H) |
*Note: 3-substituted indazoles can sometimes stabilize the 2H form via intermolecular hydrogen bonding in the solid state.
Analytical Determination of Tautomers
Correctly assigning the tautomeric form or the site of alkylation is a frequent challenge.
NMR Spectroscopy (The Gold Standard)
Standard
-
Chemical Shifts:
-
N1-substituted (Pyridine-like N2): The non-protonated N2 appears at ~300-350 ppm (relative to liq.
). -
N2-substituted (Pyridine-like N1): The non-protonated N1 is significantly shielded or deshielded depending on the reference, but the difference (
) between N1 and N2 is the key diagnostic. -
Coupling Constants (
): In NMR, the coupling between the C7a/C3a carbons and the N-methyl protons differs.-
N1-Me:
is observed. -
N2-Me:
is observed.
-
-
UV-Vis Spectroscopy
-
1H-derivatives: Absorption
nm. -
2H-derivatives: Distinct bathochromic shift (red shift) to
nm due to the quinonoid conjugation extension.
Experimental Protocol: Regioselective Synthesis
Controlling the synthesis of 1H vs 2H methyl-indazoles is governed by kinetic vs. thermodynamic control.
Workflow: Alkylation of Indazoles
Objective: Synthesize N1-methyl vs N2-methyl derivatives.
-
Thermodynamic Conditions (Favors N1):
-
Reagents:
or (Strong base), . -
Solvent: DMF or THF (High temp).
-
Mechanism: The indazolyl anion equilibrates.[1][5] The electrophile attacks the most nucleophilic nitrogen. However, thermodynamic equilibration over time favors the more stable N1-alkylated product (rearrangement of N2-product to N1-product can occur at high temps).
-
Yield: >90% N1-isomer.
-
-
Kinetic Conditions (Favors N2):
-
Reagents: Meerwein's salt (
) or neutral conditions. -
Solvent: EtOAc or DCM (Room temp).
-
Mechanism: Direct alkylation of the neutral species. The lone pair on N2 is more accessible (HOMO coefficient is often higher at N2 in the neutral molecule) and less sterically hindered by the C7 proton.
-
Yield: Mixed, but N2-isomer is significantly enriched (up to 40-50%).
-
Figure 2: Decision tree for the regioselective synthesis of methyl-indazoles.
Implications in Drug Design (Kinase Inhibitors)
In kinase drug discovery, the indazole scaffold typically binds to the hinge region of the ATP-binding pocket. The tautomeric state determines the H-bond donor/acceptor (D/A) motif.
-
1H-Indazole Motif:
-
N1-H: Donor (D)
-
N2: Acceptor (A)
-
Binding Mode: D-A pattern. Common in many Type I inhibitors.
-
-
2H-Indazole Motif:
-
N1: Acceptor (A)
-
N2-H: Donor (D)
-
Binding Mode: A-D pattern.
-
Critical Insight: If a drug candidate is designed as a 1H-indazole but the binding pocket favors the geometry of the 2H-tautomer, the energetic penalty (
References
-
Thermodynamics of Indazole Tautomerism
-
NMR Characteriz
-
Synthetic Regioselectivity
-
Indazoles in Kinase Inhibitors
- Title: Indazole-based Kinase Inhibitors: A Review.
- Source:European Journal of Medicinal Chemistry
- Context: Review of FDA-approved drugs containing the indazole scaffold and their binding modes.
-
URL:[Link]
-
Reaction Mechanisms with Formaldehyde
Sources
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Technical Whitepaper: Mechanistic Pathways for 1H-Indazole-3-Carbaldehyde Synthesis
[1]
Executive Summary
The 1H-indazole-3-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, serving as a gateway to diverse kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-cancer agents.[1] Unlike its indole isostere, the indazole ring presents a unique synthetic challenge: the pyrazole moiety renders the C3 position significantly less nucleophilic, causing standard electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) to fail or proceed with poor regioselectivity on unsubstituted substrates.[1]
This guide details two distinct, high-fidelity mechanistic pathways to overcome this barrier:
-
The Organometallic Route (Method A): C3-Lithiation of N1-protected indazoles.
-
The Rearrangement Route (Method B): Oxidative ring contraction/expansion of indoles via nitrosation.[1]
Section 1: The Electrophilic Paradox
In indole chemistry, the C3 position is highly nucleophilic, allowing direct formylation via POCl₃/DMF (Vilsmeier-Haack).[1] In 1H-indazole, the electron density is sequestered by the electronegative N2 nitrogen.[1] The pyridine-like character of N2 deactivates C3 toward electrophilic attack.[1] Consequently, direct formylation attempts often result in N-formylation or recovery of starting material.[1] Successful synthesis requires either increasing C3 nucleophilicity via metallation (Method A) or constructing the aldehyde de novo during ring formation (Method B).[1]
Section 2: Method A - The Organometallic Route (C3-Lithiation)
Best for: Late-stage functionalization, high regiocontrol, and complex substrates.[1]
2.1 Mechanistic Insight
This protocol relies on the "Directed Ortho Metalation" (DoM) concept, although strictly speaking, it utilizes the inherent acidity of the C3-H bond (
-
Protection: The N1 proton (
) must be masked to prevent deprotonation.[1] A Tetrahydro-2H-pyran-2-yl (THP) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is essential due to their stability against strong bases.[1] -
Lithiation: Treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) effects C3-deprotonation.[1] The N2 nitrogen aids in stabilizing the lithiated intermediate via coordination.[1]
-
Formylation: The C3-lithio species acts as a hard nucleophile, attacking the carbonyl carbon of N,N-Dimethylformamide (DMF).[1]
-
Hydrolysis: Acidic quench collapses the tetrahedral hemiaminoxide intermediate to release the aldehyde.[1]
2.2 Visualization: Lithiation-Trapping Mechanism[1]
Figure 1: Stepwise mechanistic flow for the C3-lithiation and formylation of protected indazole.
2.3 Experimental Protocol
Reagents: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), DMF (1.5 eq), anhydrous THF.[1]
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 1-(THP)-indazole dissolved in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.[1] Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent ring fragmentation or migration.[1] Stir for 60 minutes at -78°C. The solution typically turns yellow/orange.
-
Trapping: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous NH₄Cl (or 1M HCl if THP deprotection is desired in one pot, though step-wise is safer).
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1] Purify via flash chromatography (Hexanes/EtOAc).
Section 3: Method B - The Rearrangement Route (Indole Nitrosation)
Best for: Creating the indazole core from abundant indole precursors ("Scaffold Hopping").[1]
3.1 Mechanistic Insight
This reaction is a remarkable cascade that converts an indole into an indazole-3-carbaldehyde.[1] It circumvents the low nucleophilicity of the indazole C3 by starting with the electron-rich indole C3.[1]
-
C3-Nitrosation: The electrophilic nitrosonium ion (
), generated from NaNO₂/HCl, attacks the C3 position of the indole.[1] -
Oxime Tautomerization: The nitroso intermediate tautomerizes to the oxime.[1]
-
Ring Opening: Water attacks the C2 position, leading to the cleavage of the C2-N1 bond.[1] This forms a keto-oxime intermediate (2-aminophenylglyoxal monoxime).[1]
-
Recyclization: The primary amine attacks the oxime nitrogen (or related species) to close the new pyrazole ring, expelling water and forming the indazole-3-carbaldehyde.[1]
3.2 Visualization: Indole-to-Indazole Rearrangement[1]
Figure 2: The "Scaffold Hopping" mechanism converting Indole to Indazole-3-carbaldehyde.[1][2]
3.3 Experimental Protocol
Reagents: Indole derivative (1.0 eq), NaNO₂ (8.0 eq), 6M HCl (aqueous).[1]
-
Solution Prep: Dissolve the indole substrate in a minimal amount of acetonitrile or DMF if solubility is poor; otherwise, suspend directly in the acidic medium.[1]
-
Nitrosation: Cool the solution to 0°C. Add NaNO₂ (dissolved in water) dropwise to the acidic indole suspension.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4-12 hours. The color typically shifts from yellow to deep red/brown (intermediates) and then precipitates the product.[1]
-
Isolation: The 1H-indazole-3-carbaldehyde often precipitates out of the acidic solution.[1] Filter the solid.[1]
-
Purification: Recrystallize from Ethanol/Water.
Section 4: Comparative Data Analysis
| Feature | Method A: C3-Lithiation | Method B: Indole Nitrosation |
| Primary Reagents | n-BuLi, DMF, Protecting Group | NaNO₂, HCl, Indole |
| Atom Economy | Moderate (requires protection/deprotection) | High (Direct conversion) |
| Regioselectivity | Excellent (Directed by N1-PG) | High (Driven by C3 nucleophilicity) |
| Substrate Scope | Sensitive to base-labile groups (esters, ketones) | Sensitive to acid-labile groups |
| Key Limitation | Requires cryogenic conditions (-78°C) | Yields vary with electron-rich indoles |
| Industrial Scalability | High (Standard pharma unit op) | Moderate (Exotherm/Gas evolution control) |
References
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An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: Royal Society of Chemistry (RSC Advances).[1] URL:[Link][1][3][4][5][6]
-
Lithiation of N-protected indazoles: A route to 3-substituted indazoles. Source: Tetrahedron (Collot et al., 1999).[1] URL:[Link][1]
-
Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Source: Heterocycles.[1][7][2][3][5][6][8][9][10][11] URL:[Link]
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The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for the endogenous purine nucleus and its capacity for diverse substitution patterns, have rendered it a cornerstone in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the biological potential of the indazole core, with a particular focus on its applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the synthetic strategies for creating diverse indazole libraries, detail key biological evaluation protocols, and explore the intricate structure-activity relationships that govern the therapeutic efficacy of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery of next-generation indazole-based medicines.
The Indazole Nucleus: Physicochemical Properties and Synthetic Versatility
The indazole ring system exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3] This structural feature, coupled with its aromaticity and ability to participate in hydrogen bonding, allows the indazole scaffold to interact with a wide array of biological targets with high affinity and specificity. Its structural similarity to purines like adenine and guanine enables it to mimic these essential biomolecules and interact with biopolymers in living systems.[4]
The synthetic accessibility of the indazole core is a key driver of its prevalence in drug discovery. A multitude of synthetic routes have been developed, allowing for precise control over the substitution pattern on both the pyrazole and benzene rings. These methods provide the chemical tractability required to generate large, diverse libraries of indazole derivatives for high-throughput screening and lead optimization.
Representative Synthetic Protocol: Synthesis of 3-Amino-5-substituted-indazoles
3-Aminoindazoles are crucial intermediates in the synthesis of numerous biologically active compounds, including kinase inhibitors.[5][6] Below is a generalized, step-by-step methodology for their synthesis.
Experimental Protocol: Synthesis of 3-Amino-5-nitro-1H-indazole
-
Step 1: Nitration of 2-Fluorobenzonitrile. To a solution of 2-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral and dry to obtain 2-fluoro-5-nitrobenzonitrile.
-
Step 2: Hydrazinolysis. To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 4 hours. Cool the reaction mixture to room temperature and add water to precipitate the product. Filter the solid, wash with water, and dry to yield 3-amino-5-nitro-1H-indazole.
This protocol can be adapted to synthesize a variety of substituted 3-aminoindazoles by starting with appropriately substituted fluorobenzonitriles.
Therapeutic Applications of the Indazole Scaffold
The versatility of the indazole nucleus is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives.[1][5][7] These compounds have shown significant promise in several key therapeutic areas.
Oncology: Targeting Kinase-Driven Malignancies
A significant number of indazole-containing compounds have been developed as potent and selective protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8] The indazole scaffold often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase.
Approved Indazole-Based Kinase Inhibitors:
| Drug Name | Target Kinase(s) | Approved Indications |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Renal cell carcinoma, Soft tissue sarcoma[1][3] |
| Axitinib | VEGFRs 1, 2, and 3 | Advanced renal cell carcinoma[1] |
| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK gene fusion-positive solid tumors, ROS1-positive non-small cell lung cancer[9][10] |
Mechanism of Action: VEGFR-2 Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11][12] Indazole-based inhibitors like Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation and migration, and the suppression of tumor angiogenesis.[3][12][13]
Signaling Pathway of VEGFR-2 in Angiogenesis
Caption: VEGFR-2 signaling cascade in angiogenesis.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring the inhibitory activity of compounds against VEGFR-2 kinase.[14]
-
Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, anti-phosphotyrosine antibody labeled with Europium cryptate (Eu3+), and streptavidin-XL665.
-
Procedure:
-
Prepare a serial dilution of the test indazole compound.
-
In a 384-well plate, add the test compound, VEGFR-2 kinase, and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding a detection mixture containing the Eu3+-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the formation of the immunocomplex.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to a control with no inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Activity
Indazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes.[15][16][17] The anti-inflammatory effects of some indazoles are also attributed to their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, and to scavenge free radicals.[16][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[2][9][19][20][21]
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the test indazole compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Neurodegenerative Diseases
The indazole scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[11][22] One of the key targets in this area is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. Another promising target is the c-Jun N-terminal kinase 3 (JNK3), which is predominantly expressed in the brain and implicated in neuronal apoptosis and synaptic dysfunction in neurodegenerative conditions.[23][24]
JNK3 Signaling in Neurodegeneration
Caption: JNK3 signaling pathway in neurodegenerative diseases.
Experimental Protocol: MAO-B Fluorometric Inhibitor Screening Assay
This in vitro assay provides a sensitive method for identifying and characterizing MAO-B inhibitors.[25][26]
-
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.
-
Materials: Recombinant human MAO-B enzyme, a suitable substrate (e.g., tyramine or benzylamine), a high-sensitivity probe (e.g., Amplex Red), and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
Procedure:
-
Prepare a serial dilution of the test indazole compound.
-
In a 96-well black plate, add the MAO-B enzyme and the test compound or control. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO-B substrate and the fluorescent probe.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~535/587 nm for Amplex Red).
-
-
Data Analysis: The rate of fluorescence increase is proportional to the MAO-B activity. Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) of Indazole Derivatives
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.[4] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
SAR of Indazole-Based VEGFR-2 Inhibitors:
| Compound | R1 | R2 | R3 | VEGFR-2 IC50 (nM) |
| A | H | H | Phenyl | 500 |
| B | Me | H | Phenyl | 250 |
| C | H | 5-Cl | Phenyl | 100 |
| D | Me | 5-Cl | Phenyl | 25[3] |
| E | Me | 5-Cl | 4-Fluorophenyl | 10[3] |
This table is a representative example based on general SAR trends and does not represent specific experimental data from a single source.
The data in the table illustrates that small modifications to the indazole scaffold can lead to significant changes in inhibitory activity. For instance, the addition of a methyl group at the R1 position and a chlorine atom at the R2 position (Compound D) significantly enhances the potency against VEGFR-2 compared to the unsubstituted parent compound (Compound A). Further modification of the phenyl ring at R3 with a fluorine atom (Compound E) leads to an even more potent inhibitor. These SAR insights are invaluable for the rational design of new and improved indazole-based drugs.
Conclusion and Future Directions
The indazole scaffold has firmly established itself as a versatile and valuable core in medicinal chemistry, leading to the development of several life-saving drugs. Its broad range of biological activities, coupled with its synthetic tractability, ensures that it will remain a focus of drug discovery efforts for the foreseeable future. Future research will likely focus on the development of novel indazole derivatives with improved selectivity profiles to minimize off-target effects and enhance patient safety. Furthermore, the exploration of new therapeutic applications for the indazole scaffold, beyond the well-established areas of oncology, inflammation, and neurodegeneration, holds significant promise for addressing unmet medical needs. The continued application of advanced computational and experimental techniques will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.
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RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. (URL: [Link])
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HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (URL: [Link])
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Indazole Derivatives as Kinase Inhibitors: A Medicinal Chemistry Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists. Scope: Structural biology, SAR strategies, synthetic pathways, and experimental protocols.
Executive Summary
The indazole scaffold (1H-indazole) has established itself as a "privileged structure" in oncology drug discovery.[1][2][3] Functioning as a bioisostere of the purine ring system found in ATP, indazole derivatives possess an intrinsic affinity for the kinase hinge region. However, unlike the promiscuous binding often seen with pure ATP mimics, the indazole core offers distinct vectors for substitution (N1, C3, C4-C7) that allow medicinal chemists to dial in selectivity and modulate physicochemical properties.
This guide analyzes the successful application of indazole derivatives in FDA-approved kinase inhibitors (Axitinib, Pazopanib, Entrectinib), details the structural determinants of their binding modes, and provides actionable synthetic and assay protocols for developing next-generation inhibitors.
Structural Biology & Binding Modes[4]
The efficacy of indazole inhibitors stems from their ability to exploit specific conformations of the kinase ATP-binding pocket.
The Hinge Interaction
The core pharmacophore typically involves the indazole nitrogen atoms.
-
Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) often form a bidentate hydrogen bond network with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu/Ala/Leu residues).
-
Tautomeric Control: The equilibrium between 1H- and 2H-indazole is critical.[1][2][3] While 1H is generally more stable in solution, the specific environment of the hydrophobic pocket can select for the 2H tautomer if N1 is substituted or if specific H-bond donors are present in the protein.
Type I vs. Type II Binding[2]
-
Type I (ATP-Competitive): Inhibitors like Entrectinib bind to the active conformation (DFG-in).[1][2][3] The indazole core mimics the adenine base of ATP.
-
Type II (Allosteric/DFG-out): Inhibitors like Axitinib stabilize the inactive DFG-out conformation.[1][2][3] Here, the indazole often serves as the "head group" anchoring the molecule in the adenine pocket, while a hydrophobic tail extends past the gatekeeper residue into the allosteric pocket.
Visualization: General Binding Topology
Figure 1: Generalized binding topology of indazole derivatives within the kinase ATP pocket.[4]
Case Studies: Approved Indazole Drugs
The following table summarizes key FDA-approved kinase inhibitors utilizing the indazole scaffold.
| Drug Name | Target(s) | Indazole Role | Binding Mode | Key Structural Feature |
| Axitinib (Inlyta) | VEGFR 1/2/3 | Hinge Binder | Type II | 3-styryl substitution extends into the solvent front; N1-methyl controls conformation.[1][2][3] |
| Pazopanib (Votrient) | VEGFR, PDGFR, c-Kit | Hinge Binder | Type I | 3-methyl-aminoindazole core mimics adenine; sulfonamide tail improves solubility.[1][2][3] |
| Entrectinib (Rozlytrek) | TRKA/B/C, ROS1, ALK | Hinge Binder | Type I | 3-aminoindazole core; difluorobenzyl group at C5 targets hydrophobic pocket.[1][2][3] |
Medicinal Chemistry Strategy (SAR)[1][3]
When optimizing an indazole hit, the following Structure-Activity Relationship (SAR) zones are critical:
The C3 Vector (Solvent Front)
Substitution at C3 is the most common modification.
-
Direct Arylation: Introducing aromatic rings (as in Axitinib) can engage the solvent-exposed region or induce conformational changes.[1][2][3]
-
Amine/Amide Linkers: A C3-amino group (as in Entrectinib and Pazopanib) provides a vector for solubilizing groups (e.g., piperazines, morpholines) without disrupting the hinge binding of the indazole ring itself.
The N1/N2 Vector (Hinge Interface)
-
N1-Alkylation: Often used to lock the tautomeric state.[1][2] For example, Axitinib possesses an N1-methyl group, preventing N1 from acting as a hydrogen bond donor, forcing the interaction through N2 or adjacent substituents.
-
Unsubstituted NH: Essential if the kinase hinge requires a donor (e.g., interaction with the backbone carbonyl of the gatekeeper residue).
The Benzene Ring (C4-C7)[2][3]
-
C5/C6 Substitution: These positions face the deep hydrophobic back-pocket or the gatekeeper residue. Small lipophilic groups (F, Cl, Me) here can drastically improve potency (e.g., the difluorobenzyl group in Entrectinib).
Synthetic Methodologies
Efficient access to functionalized indazoles is a prerequisite for library generation.[1][2] Two primary routes dominate the medicinal chemistry landscape.
Route A: Cyclization of 2-Haloaryl Hydrazones (Buchwald/Hartwig)
This is a versatile method for creating 1-aryl or 1-alkyl indazoles.[1][2][3]
Route B: Diazotization of o-Alkylanilines (Widman-Stoermer)
Ideal for synthesizing 3-substituted indazoles from commercially available anilines.[1][2][3]
Synthetic Workflow Diagram
Figure 2: Common synthetic pathways for accessing and functionalizing the indazole core.
Detailed Protocol: Synthesis of 3-Iodo-1H-Indazole
A key intermediate for C3-functionalization (e.g., Suzuki coupling).[1][2][3]
Reagents: 1H-Indazole (1.18 g, 10 mmol), Iodine (2.54 g, 10 mmol), KOH (0.84 g, 15 mmol), DMF (10 mL).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1H-indazole in DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add KOH pellets and stir at room temperature for 15 minutes until partially dissolved.
-
Iodination: Add solid Iodine portion-wise over 10 minutes. The solution will turn dark brown.
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting material.
-
Quench: Pour the reaction mixture into 100 mL of 10% aqueous NaHSO3 (sodium bisulfite) to quench excess iodine. A precipitate should form.[1][2]
-
Isolation: Filter the solid, wash copiously with water, and dry under vacuum.
-
Purification: Recrystallize from ethanol/water if necessary.
Biological Evaluation: Kinase Assay Protocol
To validate the potency of synthesized derivatives, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay (Promega) is the industry standard for HTS and SAR profiling.
Protocol: Determination of IC50
Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.
-
Compound Preparation:
-
Prepare 3-fold serial dilutions of the indazole derivative in 100% DMSO.
-
Transfer 250 nL of compound to a 384-well white low-volume plate (e.g., Corning 4514).
-
-
Enzyme Reaction:
-
Add 2.5 µL of 2X Kinase Buffer containing the specific kinase (e.g., VEGFR2, 1-5 nM final conc).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 2.5 µL of 2X ATP/Substrate mix (e.g., Poly E4Y peptide). ATP concentration should be at
(typically 10-50 µM).[1][2][3] -
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescence signal. Incubate for 30 minutes at RT.
-
-
Data Analysis:
References
-
FDA Center for Drug Evaluation and Research. (2012).[1][2] Axitinib (Inlyta) Prescribing Information. U.S. Food and Drug Administration.[1][2][5][6] [Link]
-
FDA Center for Drug Evaluation and Research. (2009).[1][2] Pazopanib (Votrient) Multi-Disciplinary Review. U.S. Food and Drug Administration.[1][2][5][6] [Link]
-
Menichincheri, M., et al. (2016).[1][2][7] Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor.[1][2][3] Journal of Medicinal Chemistry, 59(7), 3392-3408.[1][2][7] [Link][1][3]
-
Bocchinfuso, W. P., et al. (2011).[1][2] Indazole derivatives as kinase inhibitors. U.S. Patent No.[1][2] 7,935,716.[1][2] United States Patent and Trademark Office.[1]
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Technical Guide: Health, Safety, and Handling of 6-Methyl-1H-indazole-3-carbaldehyde
[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Compound: 6-Methyl-1H-indazole-3-carbaldehyde CAS Registry Number: 885518-98-9 (Isomer Specific) Parent Scaffold: 1H-Indazole-3-carbaldehyde (CAS: 5235-10-9) Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol [1]
Structural Context & Research Utility
This molecule is a "privileged scaffold" in drug discovery, primarily serving as a key intermediate for Tyrosine Kinase Inhibitors (TKIs) (e.g., analogs of Pazopanib or Axitinib).[2] The C3-aldehyde functionality allows for rapid diversification via Knoevenagel condensations or reductive aminations, while the 6-methyl group provides specific steric interactions within ATP-binding pockets.[1]
| Property | Data / Observation | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation hazard; requires local exhaust ventilation (LEV).[1] |
| Color | Beige to Yellow/Orange | Color intensity often correlates with oxidation levels (aldehyde to acid). |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor water solubility limits aqueous waste removal; organic solvent waste streams required. |
| Acidity (pKa) | ~13.8 (Indazole NH) | Weakly acidic; compatible with weak bases but forms salts with strong bases (NaH, KOtBu). |
| Reactivity | Aldehyde (C3), Amine (N1) | Susceptible to oxidation (to carboxylic acid) and nucleophilic attack. |
GHS Hazard Identification & Risk Assessment[1][6]
As a specific isomer with limited epidemiological data, the safety profile is derived via Read-Across Toxicology from the parent structure (1H-Indazole-3-carbaldehyde) and structural analogs (1-Methyl-1H-indazole-3-carbaldehyde).[1]
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).[1][3]
-
H315: Causes skin irritation (Skin Corrosion/Irritation - Category 2).[1][4][5]
-
H319: Causes serious eye irritation (Eye Damage/Irritation - Category 2A).[1]
-
H335: May cause respiratory irritation (STOT SE - Category 3).[1][5]
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7]
-
P280: Wear protective gloves/eye protection/face protection.[1][4][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[4][7] Continue rinsing.[1][4][7]
Critical Risk: Sensitization Potential
Aldehydes are known sensitizers.[1] While specific data for the 6-methyl derivative is sparse, researchers must treat the compound as a potential skin and respiratory sensitizer . Repeated exposure may lead to asthma-like symptoms or contact dermatitis.[1]
Strategic Handling & Engineering Controls[1]
This section details the hierarchy of controls required to manipulate this compound without compromising data integrity or operator safety.
Containment Protocols
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]
-
Air Velocity: Maintain face velocity between 0.3 – 0.5 m/s.
-
Static Control: Use anti-static gun/ionizer during weighing.[1] Indazole powders are often electrostatic, increasing the risk of dispersion.
Personal Protective Equipment (PPE) Matrix
-
Hands: Double Nitrile gloves (0.11 mm minimum thickness).
-
Logic: Aldehydes can permeate thin latex; double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.
-
-
Eyes: Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine particulate nature.[1]
-
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor cartridges is mandatory.
Experimental Workflow Logic (DOT Diagram)
The following diagram illustrates the decision-making process for handling this compound during synthesis or purification.
Figure 1: Operational safety workflow for handling indazole carbaldehydes, emphasizing containment and oxidation prevention.
Synthesis Safety: The Nitrosation Route
The most common synthesis of 6-Methyl-1H-indazole-3-carbaldehyde involves the nitrosation of 6-methylindole.[1] This specific pathway introduces unique high-risk hazards that supersede the toxicity of the final product.
The Reaction Hazard
Transformation: 6-Methylindole + NaNO₂ + HCl → 6-Methyl-1H-indazole-3-carbaldehyde.[1]
-
NOx Generation: The reaction between Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) generates Nitrous Acid (HNO₂), which decomposes to release Nitrogen Oxides (NOx) .
-
Exotherm: The nitrosation is exothermic.
-
Control: Slow addition of nitrite solution at 0°C is critical to prevent thermal runaway and tar formation.
-
Stability & Storage[12]
Emergency Response & Waste Management
First Aid Algorithms
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Aldehyde inhalation can cause delayed bronchial constriction.[1]
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Do not use organic solvents (EtOH/Acetone) as they may increase dermal absorption.
-
Eye Contact: Irrigate for 15 minutes. Consult an ophthalmologist, as aldehydes can cause protein cross-linking in corneal tissue.
Waste Disposal[1][3][4][12]
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation:
-
Solid Waste: Double-bagged in chemically resistant bags.[1]
-
Liquid Waste: Halogenated or Non-Halogenated organic waste streams (depending on solvent).
-
Aqueous Waste: Do not pour down the drain.[8] The compound's toxicity to aquatic life (Acute Tox 4) mandates incineration or professional chemical treatment.
-
Figure 2: Immediate response logic for exposure or environmental release.[1]
References
Sources
- 1. 5235-10-9|1H-Indazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole-3-carbaldehyde | C8H6N2O | CID 11367068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Note: Strategic Utilization of 6-Methyl-1H-indazole-3-carbaldehyde in Medicinal Chemistry
Executive Summary
6-Methyl-1H-indazole-3-carbaldehyde is a high-value pharmacophore scaffold, particularly dominant in the design of ATP-competitive kinase inhibitors (e.g., VEGFR, PDGFR, and c-Met pathways). As a bioisostere of the indole nucleus, the indazole core offers enhanced metabolic stability and distinct hydrogen-bonding capabilities within the hinge region of kinase domains.[1][2]
This guide details the strategic application of this intermediate, focusing on:
-
Robust Synthesis: Overcoming the limitations of direct formylation via the nitrosation of 6-methylindole.
-
Library Generation: Protocols for reductive amination to access diverse amine libraries.
-
Scaffold Elaboration: Knoevenagel condensation techniques for synthesizing styryl-indazole motifs analogous to approved drugs like Axitinib .[1]
Chemical Profile & Strategic Utility
The "6-Methyl" Advantage
In Structure-Activity Relationship (SAR) studies, the C6-methyl group serves two critical functions compared to the unsubstituted indazole:
-
Metabolic Blockade: The C6 position on the indazole ring is a metabolic "soft spot," prone to oxidative hydroxylation by Cytochrome P450 enzymes. Methyl substitution sterically and electronically impedes this clearance pathway, potentially improving in vivo half-life (
). -
Lipophilic Tuning: The methyl group increases
, enhancing membrane permeability and hydrophobic interactions within the enzyme binding pocket (e.g., the hydrophobic back-pocket of VEGFR2).
Reactivity Profile
The C3-aldehyde is a versatile electrophilic handle (chemoselective orthogonal to the N1-position), allowing for rapid divergence into three distinct lead series:
| Reaction Class | Target Motif | Medicinal Application |
| Reductive Amination | C3-Aminomethyl | Solubilizing groups, solvent-front binders. |
| Knoevenagel/Wittig | C3-Vinyl/Styryl | Extended conjugation (e.g., Axitinib analogs). |
| Heterocyclization | C3-Oxazole/Imidazole | Rigidified bi-aryl systems for potency. |
Synthetic Access & Quality Control
Challenge: Direct Vilsmeier-Haack formylation of 1H-indazoles at C3 is notoriously inefficient due to electron density distribution. Solution: The "Scaffold Hopping" approach via nitrosation of 6-methylindole is the industry standard for high-yield access [1].
Protocol A: Synthesis via Nitrosation of 6-Methylindole
Reagents: 6-Methylindole, Sodium Nitrite (
-
Preparation: Dissolve
(8.0 equiv) in deionized water at 0°C. Slowly add aqueous HCl (7.0 equiv) dropwise. -
Indole Addition: Stir the acidic nitrite solution for 15 min. Add a solution of 6-methylindole (1.0 equiv) in DMF dropwise, maintaining internal temperature
.-
Note: Slow addition prevents dimerization side-reactions.[2]
-
-
Rearrangement: Allow the mixture to warm to 20°C for 2 hours, then heat to 50-60°C for 4 hours to drive the ring rearrangement (indole
indazole). -
Workup: Cool to RT. Extract with Ethyl Acetate (
).[1][2] Wash organic layer with brine and saturated (to neutralize residual acid). -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).
Quality Check (QC):
-
NMR (DMSO-
): Look for the diagnostic aldehyde singlet at ppm and the disappearance of the indole C3-H. -
Purity:
by HPLC is required before proceeding to library synthesis to prevent aldehyde oxidation products (carboxylic acids) from interfering with stoichiometry.
Application I: Parallel Library Synthesis (Reductive Amination)
This workflow is ideal for generating a library of 6-methyl-3-(aminomethyl)-1H-indazoles to probe solvent-exposed regions of the target protein.
Protocol B: One-Pot Reductive Amination
Scope: Compatible with primary and secondary amines.
-
Imine Formation:
-
In a 20 mL scintillation vial, charge 6-Methyl-1H-indazole-3-carbaldehyde (100 mg, 0.62 mmol) and the diverse Amine (1.1 equiv).
-
Add DCE (1,2-Dichloroethane) (3 mL) and Acetic Acid (1.5 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 1-2 hours. Monitor by LCMS for imine formation. Do not add reducing agent yet.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
) (2.5 equiv) in one portion. -
Stir at RT for 12 hours under
.
-
-
Quench & Isolation:
-
Quench with saturated
. Extract with DCM. -
Pass through a phase separator cartridge.
-
Concentrate and purify via Prep-HPLC (Reverse Phase, C18).
-
Application II: Kinase Inhibitor Scaffold Construction (Knoevenagel)
This protocol mimics the chemistry used to synthesize Axitinib (Inlyta®), creating a vinyl linker that extends the pharmacophore into deep hydrophobic pockets [2].
Protocol C: Condensation with Active Methylenes (e.g., Oxindoles)
Reagents: 6-Methyl-1H-indazole-3-carbaldehyde, Substituted Oxindole, Piperidine, Ethanol.
-
Setup: To a round-bottom flask, add Aldehyde (1.0 equiv) and Substituted Oxindole (1.0 equiv) in Ethanol (
). -
Catalysis: Add Piperidine (0.1 equiv) as a base catalyst.
-
Reflux: Heat to reflux (78°C) for 4-6 hours. The product often precipitates out of the hot solution.
-
Visual Cue: The reaction typically turns bright yellow/orange due to extended conjugation.
-
-
Isolation: Cool to RT. Filter the precipitate. Wash the filter cake with cold Ethanol and Diethyl Ether.
-
Isomer Control: This reaction predominantly yields the E-isomer. Verify geometry via coupling constants (
) in NMR.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core aldehyde to bioactive leads.
Caption: Divergent synthesis workflow starting from 6-methylindole to access three distinct medicinal chemistry lead series.
References
-
Luo, Y., et al. (2006).[3] Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Vangapandu, S., et al. (2021).[4] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Zhang, A., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Intermediate: 6-Methyl-1H-indazole-3-carbaldehyde in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a molecular framework that consistently appears in potent and selective therapeutic agents.[1] Its unique bicyclic aromatic structure, featuring adjacent nitrogen atoms, allows it to act as a bioisostere of the native indole moiety, engaging in crucial hydrogen bond donor-acceptor interactions within the ATP-binding pockets of various protein kinases.[1] This ability to mimic key interactions has led to the development of several blockbuster kinase inhibitor drugs, including Axitinib (Inlyta®) and Pazopanib (Votrient®), which are built upon the indazole core.[2]
Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[3] Consequently, the development of small molecule kinase inhibitors that can selectively block the action of these enzymes is a cornerstone of targeted cancer therapy.[4]
Within this context, 3-substituted indazoles are of particular interest, and the aldehyde functionality at the C3 position of the indazole ring, as seen in 6-Methyl-1H-indazole-3-carbaldehyde , serves as a versatile synthetic handle. This aldehyde group is not merely a passive component; it is a reactive gateway that allows for a diverse array of chemical transformations. These include, but are not limited to, Knoevenagel and Wittig reactions for the formation of carbon-carbon bonds, and the construction of more complex heterocyclic systems, which are often required to achieve high potency and selectivity against a specific kinase target.[1] This application note provides a detailed technical guide for the synthesis and application of 6-Methyl-1H-indazole-3-carbaldehyde as a key intermediate in the development of kinase inhibitors, with a particular focus on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.
Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde: A Detailed Protocol
The most efficient and widely adopted method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[2] This transformation represents a valuable "scaffold hopping" strategy, converting the readily available indole core into the medicinally significant indazole system. The following protocol is adapted from established procedures for the synthesis of substituted indazole-3-carboxaldehydes and is optimized for the preparation of the 6-methyl derivative.[2]
Experimental Workflow: From Indole to Indazole
The synthesis is a two-step process, starting with the formylation of 6-methylindole to produce the key starting material, 6-methyl-1H-indole-3-carbaldehyde, followed by the critical nitrosative ring expansion to yield the desired 6-Methyl-1H-indazole-3-carbaldehyde.
Caption: Synthetic pathway for 6-Methyl-1H-indazole-3-carbaldehyde.
Protocol 1: Synthesis of 6-Methyl-1H-indole-3-carbaldehyde
Rationale: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic rings such as indoles. The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as the electrophile.
Materials and Reagents:
-
6-Methylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford 6-methyl-1H-indole-3-carbaldehyde as a solid.
Protocol 2: Synthesis of 6-Methyl-1H-indazole-3-carbaldehyde
Rationale: This nitrosation reaction proceeds through a multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime. This is followed by the addition of water at the C2 position, which triggers the opening of the pyrrole ring. The reaction is then terminated by ring-closure to provide the desired 1H-indazole-3-carboxaldehyde.[2] Using a slightly acidic environment and reverse addition conditions helps to minimize the formation of undesired dimeric side products.[2]
Materials and Reagents:
-
6-Methyl-1H-indole-3-carbaldehyde
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 N
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-1H-indole-3-carbaldehyde (1 equivalent) in a mixture of DMF and water.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (2.5 equivalents) in water.
-
Cool the indole solution to 0-5 °C using an ice bath.
-
Slowly add the sodium nitrite solution to the indole solution.
-
To this mixture, add 2 N hydrochloric acid (HCl) dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, a precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethyl acetate.
-
If a significant amount of product remains in the filtrate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to recover more product.
-
Combine all batches of the product and dry under vacuum to yield 6-Methyl-1H-indazole-3-carbaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
Quantitative Data Summary (Expected):
| Parameter | 6-Methyl-1H-indole-3-carbaldehyde | 6-Methyl-1H-indazole-3-carbaldehyde |
| Molecular Formula | C₁₀H₉NO | C₉H₈N₂O |
| Molecular Weight | 159.19 g/mol | 160.17 g/mol |
| Appearance | Off-white to pale yellow solid | Yellow to orange solid |
| Yield | >85% | 70-85% |
| Purity (by HPLC) | >98% | >97% |
| ¹H NMR (400 MHz, DMSO-d₆) δ | ~12.1 (s, 1H), 9.9 (s, 1H), 8.2 (s, 1H), 7.9 (s, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 2.4 (s, 3H) | ~13.5 (br s, 1H), 10.1 (s, 1H), 8.0 (d, 1H), 7.6 (s, 1H), 7.3 (d, 1H), 2.5 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ | ~185.0, 138.0, 137.0, 132.0, 125.0, 123.0, 121.0, 112.0, 21.0 | ~187.0, 142.0, 141.0, 128.0, 122.0, 121.0, 110.0, 21.5 |
| Mass Spec (m/z) | 160.07 [M+H]⁺ | 161.07 [M+H]⁺ |
| (Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.) |
Application in Kinase Inhibitor Synthesis: Targeting VEGFR-2
The aldehyde functionality of 6-Methyl-1H-indazole-3-carbaldehyde is a key feature that allows for its elaboration into potent kinase inhibitors. A common synthetic strategy involves a reductive amination or a condensation reaction followed by reduction to introduce a side chain that can interact with the solvent-exposed region of the kinase's ATP-binding pocket. This is often followed by further functionalization, such as the introduction of a urea or amide moiety, which can form critical hydrogen bonds with the hinge region of the kinase.
A prime target for indazole-based inhibitors is VEGFR-2, a receptor tyrosine kinase that is a master regulator of angiogenesis, the formation of new blood vessels.[4] In many cancers, tumors hijack this process to ensure a steady supply of nutrients and oxygen, making VEGFR-2 a validated and highly attractive target for anticancer drug development.[5]
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways that ultimately promote cell proliferation, migration, survival, and vascular permeability.
Caption: Simplified VEGFR-2 signaling pathway and the site of action for indazole-based inhibitors.
Protocol 3: Illustrative Synthesis of a VEGFR-2 Inhibitor Intermediate
The following is a representative protocol for the conversion of 6-Methyl-1H-indazole-3-carbaldehyde into a key amine intermediate, which can then be further elaborated into a final kinase inhibitor. This protocol utilizes a reductive amination reaction.
Rationale: Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. The reaction first involves the formation of an imine or enamine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation.
Materials and Reagents:
-
6-Methyl-1H-indazole-3-carbaldehyde
-
A primary or secondary amine (e.g., 4-fluoroaniline, as a representative example)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-Methyl-1H-indazole-3-carbaldehyde (1 equivalent) in anhydrous DCE, add the selected amine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine intermediate.
This intermediate can then be reacted with an appropriate isocyanate or carbamoyl chloride to install the urea moiety, or coupled with a carboxylic acid to form an amide, completing the synthesis of the final kinase inhibitor. The biological activity of the final compound would then be assessed in enzymatic and cellular assays. For instance, a recently developed series of indazole derivatives showed potent inhibition of VEGFR-2 with IC₅₀ values in the low nanomolar range.[6]
Conclusion and Future Perspectives
6-Methyl-1H-indazole-3-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of kinase inhibitors. Its straightforward preparation from readily available starting materials, coupled with the reactivity of its aldehyde functionality, provides a robust platform for the generation of diverse libraries of potential drug candidates. The indazole scaffold's proven ability to effectively target the ATP-binding site of kinases, particularly VEGFR-2, underscores the importance of this intermediate in the ongoing quest for more effective and selective cancer therapies. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and development to leverage the full potential of this strategic building block in the design and synthesis of the next generation of kinase inhibitors.
References
-
Yin, J., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 116889. Available at: [Link]
-
Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13284-13293. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]
-
ResearchGate. (2023). Design of indazole derivatives 20-21 as VEGFR inhibitors. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6241. Available at: [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
- Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Scientific Reports, 13(1), 11239. Available at: [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. Available at: [Link]
-
Bentham Science. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Available at: [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
Application Notes & Protocols: Knoevenagel Condensation with 1H-Indazole-3-Carboxaldehydes for Advanced Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in modern medicinal chemistry. While rarely found in nature, synthetic indazole derivatives are core components of numerous therapeutic agents, demonstrating a vast spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] Their significance is highlighted by their presence in FDA-approved kinase inhibitor drugs such as Axitinib and Pazopanib, which target signaling pathways crucial in oncology.[4] The indazole structure acts as a bioisostere of indole, featuring two adjacent nitrogen atoms that can form potent hydrogen bond donor-acceptor interactions within the active sites of proteins.[4]
Among the various functionalized indazoles, 1H-indazole-3-carboxaldehydes are exceptionally valuable as key intermediates.[4][5] The aldehyde group at the C3 position serves as a versatile chemical handle, enabling the construction of diverse molecular architectures through reactions like the Knoevenagel condensation.[4] This application note provides an in-depth guide to leveraging the Knoevenagel condensation for the derivatization of 1H-indazole-3-carboxaldehydes, offering researchers a robust methodology for generating novel compound libraries for drug discovery and development.
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[6] It is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (Z, Z').[7][8] This reaction is typically catalyzed by a weak base, such as an amine, and proceeds via a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product.[7][9]
The Causality of the Mechanism:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound. The acidity of this proton is significantly enhanced by the adjacent electron-withdrawing groups (e.g., -CN, -COOR, -COR), which stabilize the resulting carbanion via resonance.[10] This is the critical initiation step; without sufficient acidity, the reaction will not proceed under mild basic conditions.
-
Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 1H-indazole-3-carboxaldehyde. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[11]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or a protic solvent, yielding a β-hydroxy carbonyl compound (the aldol adduct).[7]
-
Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule). The process is often spontaneous or facilitated by the base, as the α-proton is now acidic and the resulting conjugated double bond provides a strong thermodynamic driving force.[7] The final product is a thermodynamically stable α,β-unsaturated system.
Below is a diagrammatic representation of this mechanistic pathway.
Caption: The mechanistic pathway of the base-catalyzed Knoevenagel condensation.
Experimental Design and Protocol Validation
The success of the Knoevenagel condensation hinges on the judicious selection of reactants, catalyst, and conditions. This section provides field-proven insights into these choices, followed by a detailed, self-validating protocol.
Key Parameter Selection (The "Why")
-
Active Methylene Compound: The choice of this reagent dictates the functionality of the final product.
-
Malononitrile (NC-CH₂-CN): Highly reactive due to the strong electron-withdrawing nature of the two nitrile groups. Often leads to rapid reactions and high yields.[12]
-
Ethyl Cyanoacetate (NC-CH₂-COOEt): A versatile reagent that introduces both a nitrile and an ester group, offering multiple points for further synthetic elaboration.[13]
-
Diethyl Malonate (EtOOC-CH₂-COOEt): Generally less reactive than the above but is a common and cost-effective choice.
-
Meldrum's Acid: A cyclic diester, known for its high acidity and reactivity, often enabling reactions under very mild conditions.[8]
-
-
Catalyst System: The catalyst's role is to facilitate the initial deprotonation without causing unwanted side reactions.
-
Piperidine: A classic, effective, and inexpensive secondary amine catalyst.[11][14]
-
DABCO (1,4-Diazabicyclo[2.2.2]octane): A non-nucleophilic, sterically hindered amine base that is highly efficient and minimizes side reactions.[13]
-
Diisopropylethylammonium Acetate (DIPEAc): An ionic liquid-like catalyst that can promote high yields and simplify workup.[15]
-
Lewis Acids (e.g., TiCl₄, In(OTf)₃) with an Amine: This combination can activate the aldehyde carbonyl, making it more electrophilic and accelerating the reaction, which is particularly useful for less reactive substrates.[16][17]
-
-
Solvent and Temperature:
-
Solvents: The choice ranges from non-polar (Hexane, Toluene) to polar aprotic (DCM, THF) to polar protic (Ethanol). Ethanol is often a good starting point as it can solubilize the reactants and the polar intermediate. In some cases, solvent-free "grindstone" methods or microwave irradiation can drastically reduce reaction times and improve yields.[15][18]
-
Temperature: Most Knoevenagel condensations proceed efficiently at room temperature or with gentle heating (40-80 °C).[15][19] Monitoring the reaction is crucial to avoid side-product formation at elevated temperatures.
-
General Experimental Workflow
The following diagram outlines the standard workflow for synthesis, purification, and analysis.
Caption: A standard experimental workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of (E)-2-((1H-indazol-3-yl)methylene)malononitrile
This protocol is a representative procedure based on established methods for heterocyclic aldehydes.[13][20]
Materials:
-
1H-indazole-3-carboxaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (approx. 0.2 M concentration of aldehyde)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography (if required)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser (if heating)
-
Magnetic stir plate (with heating capability)
-
TLC plates (silica gel 60 F254) and chamber
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1H-indazole-3-carboxaldehyde (1.0 eq) and ethanol. Stir until the aldehyde is fully dissolved.
-
Addition of Reagents: Add malononitrile (1.1 eq) to the solution, followed by the catalytic amount of piperidine (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature.
-
Self-Validation System: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). A typical mobile phase would be 7:3 Hexane:Ethyl Acetate. The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, UV-active product spot indicates reaction progression. The reaction is considered complete when the aldehyde spot is no longer visible.
-
-
Workup & Isolation:
-
Once the reaction is complete (typically 1-4 hours), cool the mixture in an ice bath. The product often precipitates as a solid.
-
If precipitation occurs, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with cold water to remove any residual catalyst.
-
If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash it with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent from the dried organic layer via rotary evaporation to yield the crude product.
-
The crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by recrystallization from ethanol or by flash column chromatography on silica gel.
-
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and IR spectroscopy).
Reaction Scope and Optimization Data
The versatility of the Knoevenagel condensation allows for a wide range of substrates and conditions. The following table summarizes representative data for the condensation of various aromatic aldehydes to illustrate the effects of different catalysts and active methylene compounds on reaction outcomes.
| Entry | Aldehyde | Active Methylene Cmpd. | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | DIPEAc (10) | Hexane | 65-70 | 3 | 95 | [15] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Boric Acid (10) | Ethanol | Reflux | 1 | 98 | [6] |
| 3 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO (20) | [HyEtPy]Cl–H₂O | RT | 0.5 | 96 | [13] |
| 4 | 2-Naphthaldehyde | Malononitrile | Imidazole (10) | DCM | RT | 1.5 | 94 | [18] |
| 5 | Furfural | Ethyl Cyanoacetate | Piperidine (cat.) | Benzene | 80 | 17 | 56 | [19] |
| 6 | Indole-3-carbaldehyde | Malononitrile | Piperidine (cat.) | Ethanol | RT | - | High | [21] |
Note: This table provides a comparative overview. Optimal conditions for 1H-indazole-3-carboxaldehyde may vary and should be determined empirically.
Conclusion and Future Outlook
The Knoevenagel condensation is a highly efficient, reliable, and versatile method for the C3-functionalization of 1H-indazole-3-carboxaldehydes. By creating a vinyl linkage, this reaction introduces a conjugated system that not only serves as a precursor for further cyclization and addition reactions but can also be a key pharmacophore in its own right. The operational simplicity, broad substrate scope, and amenability to green chemistry principles make it an indispensable tool for researchers in drug discovery. The protocols and insights provided herein offer a solid foundation for the synthesis of novel indazole-based libraries, paving the way for the development of next-generation therapeutic agents.
References
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. Available at: [Link]
-
Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
Babu, B. H., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. Available at: [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
-
Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Yamamoto, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Ali, M., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. Available at: [Link]
-
Yamamoto, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Kumar, A., & Sharma, S. (2018). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Organic Chemistry Portal. Substituted active methylene synthesis by condensation. Available at: [Link]
-
Tariq, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research. Available at: [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Available at: [Link]
-
Siddiqui, H. L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. Available at: [Link]
-
Dyadyuchenko, V. M., et al. (2015). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]
-
Li, J-J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry. Available at: [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Kumar, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
Chemistry for everyone. (2019). Knoevenagel condensation. WordPress.com. Available at: [Link]
-
Fedosov, S. N., et al. (2015). Catalysts used for Knoevenagel condensation. ResearchGate. Available at: [Link]
-
Li, J-J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available at: [Link]
Sources
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 10. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Substituted active methylene synthesis by condensation [organic-chemistry.org]
- 13. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 14. organicreactions.org [organicreactions.org]
- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
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- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. acgpubs.org [acgpubs.org]
- 21. researchgate.net [researchgate.net]
Advanced Protocol: Olefination of 1H-Indazole-3-Carboxaldehydes
Topic: Advanced Protocol: Wittig and Horner-Wadsworth-Emmons Olefination of 1H-Indazole-3-Carboxaldehydes Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Importance
The 1H-indazole-3-carboxaldehyde scaffold is a "privileged structure" in modern drug discovery, serving as a critical intermediate for kinase inhibitors (e.g., VEGFR, Trk, and PARP inhibitors). Functionalization at the 3-position via olefination allows for the installation of vinyl linkers, essential for accessing diverse chemical space.
However, this transformation presents a specific chemoselective challenge: the acidic N-H proton (pKa ~14) at the 1-position. Standard Wittig conditions employ strong bases that inevitably deprotonate the indazole nitrogen, leading to catalyst quenching, solubility issues, or side reactions.
This guide details two distinct strategic pathways to overcome this hurdle:
-
The Protected Pathway (High Reliability): Prior N-protection to ensure clean reactivity.
-
The Dianion Pathway (Atom Economy): A "protecting-group-free" approach utilizing excess base to manage the N-anion in situ.
Strategic Decision Framework
Before initiating the synthesis, select the protocol based on your downstream requirements.
Figure 1: Decision matrix for selecting the optimal olefination strategy.
Critical Mechanistic Insight: The N-H Acidity
The success of this reaction hinges on managing the competition between the phosphonium ylide and the indazole nitrogen.
-
The Problem: If 1.0 equivalent of base is used, it will preferentially deprotonate the Indazole-NH (kinetic and thermodynamic preference) rather than the phosphonium salt. The resulting Indazole-N-anion often precipitates or aggregates, halting the reaction.
-
The Solution:
-
Protected Route: Caps the Nitrogen (e.g., SEM, Boc), rendering it inert.
-
Dianion Route: Uses
2.2 equivalents of base.[1] The first equivalent deprotonates the Nitrogen; the second generates the Ylide. The reaction proceeds through a soluble dianionic species.
-
Detailed Experimental Protocols
Protocol A: Horner-Wadsworth-Emmons (HWE) for E-Alkenes (Protected Route)
Best for: Late-stage medicinal chemistry where stereopurity is paramount.
Reagents:
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxaldehyde (THP protected) OR 1-SEM-indazole-3-carboxaldehyde.
-
Phosphonate: Triethyl phosphonoacetate (or analog).
-
Base: Sodium Hydride (60% dispersion) or KOtBu.
-
Solvent: Anhydrous THF (0.1 M).
Step-by-Step Procedure:
-
Reagent Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Ylide Formation: Dropwise add the phosphonate (1.2 equiv). Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear/pale yellow.
-
Substrate Addition: Add the N-protected indazole-3-carboxaldehyde (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Outcome: >90% yield, >20:1 E:Z selectivity.
Protocol B: Direct Wittig Methylation (Unprotected Route)
Best for: Rapid synthesis of 3-vinyl-1H-indazole (Terminal Alkene).
Reagents:
-
Salt: Methyltriphenylphosphonium bromide (MePPh₃Br).
-
Base: Potassium tert-butoxide (KOtBu) - Crucial for solubility.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure:
-
Suspension: Suspend MePPh₃Br (2.5 equiv) in anhydrous THF (0.15 M) under N₂.
-
Dianion Generation: Cool to 0°C. Add KOtBu (2.4 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 mins.
-
Note: We use excess base to ensure both the Indazole-NH is deprotonated AND the ylide is formed.
-
-
Addition: Add 1H-indazole-3-carboxaldehyde (1.0 equiv) as a solid or THF solution.
-
Observation: The mixture may transiently thicken as the N-potassium salt forms.
-
-
Reflux: Heat the reaction to 60°C (gentle reflux) for 4–6 hours. The elevated temperature is required to overcome the lower electrophilicity of the anionic indazole intermediate.
-
Quench: Cool to RT. Pour into a mixture of ice/water and dilute HCl (adjust to pH ~5 to reprotonate the indazole nitrogen).
-
Extraction: Extract with DCM (Dichloromethane) or EtOAc.
-
Tip: Indazoles can be polar; ensure the aqueous layer is fully extracted.
-
Expected Outcome: 60–75% yield. Product is 3-vinyl-1H-indazole.
Data Summary & Troubleshooting
| Variable | Protected Route (HWE) | Unprotected Route (Wittig) |
| Base Equivalents | 1.1 – 1.2 eq | 2.2 – 2.5 eq (Critical) |
| Temperature | 0°C | RT |
| Selectivity | High E-selectivity | N/A (Terminal) or Low Z-selectivity |
| Solubility | Excellent | Moderate (Dianion can aggregate) |
| Common Failure | Incomplete deprotection later | Incomplete conversion (Base consumed by NH) |
Troubleshooting Guide:
-
Low Yield (Unprotected): Switch base to LiHMDS (Lithium Hexamethyldisilazide). The Lithium counterion often improves the solubility of the intermediate aza-enolate compared to Sodium or Potassium.
-
Poor E/Z Ratio (HWE): If Z-isomer increases, switch solvent to DME (Dimethoxyethane) or use the Ando modification (using aryl phosphonates).
-
Purification Issues: 3-vinylindazoles are prone to polymerization. Store at -20°C and avoid prolonged exposure to acidic silica.
Mechanism of Action (Dianion Pathway)
The following diagram illustrates the critical "base sink" effect of the indazole nitrogen.
Figure 2: Mechanistic pathway requiring excess base to bypass the N-H acidity trap.
References
-
Indazole Scaffold in Drug Discovery
-
Vangapandu, S., et al. "3-Substituted Indazoles as Potent Inhibitors of Trk Kinases." Journal of Medicinal Chemistry, 2020 .
- Context: Describes the synthesis of 3-vinylindazole derivatives as Trk inhibitors using Wittig chemistry.
-
-
Nitrosation Protocol for Aldehyde Synthesis
-
Lippmann, P., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2014 .
- Context: Establishes the primary method for accessing the starting material (1H-indazole-3-carboxaldehyde)
-
-
Wittig Reaction General Conditions
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989 .
- Context: The authoritative review on mechanism and stereoselectivity controls (E vs Z) applicable to heterocyclic aldehydes.
-
-
HWE Reaction Specifics
- Protection Strategies (SEM/THP): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Standard reference for conditions to install and remove SEM/THP groups on the Indazole Nitrogen.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-HYDROXY-1H-INDAZOLE-3-CARBOXALDEHYDE | 882803-11-4 [m.chemicalbook.com]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Strategic Synthesis of Bioactive Scaffolds from 6-Methyl-1H-indazole-3-carbaldehyde
[1]
Introduction: The Indazole Advantage
The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for the indole ring found in biological systems.[1][2][3][4][5] The 6-methyl-1H-indazole-3-carbaldehyde derivative is a particularly high-value intermediate.[1]
-
Pharmacophore Relevance: The indazole core is central to multiple FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib ).[1][2][4]
-
Structural Logic:
-
C3-Aldehyde: A highly reactive electrophilic handle for generating diverse libraries (hydrazones, vinyl nitriles, heterocycles).[1][2]
-
N1-Amine: An acidic site (pKa ~14) allowing for solubility modulation and pharmacokinetic (ADME) optimization via alkylation.[1][2]
-
C6-Methyl: Provides a hydrophobic anchor and metabolic stability, distinguishing it from the more oxidatively liable unsubstituted analogs.[1][2]
-
Strategic Reaction Map
The following workflow illustrates the divergent synthesis pathways available from the core aldehyde.
Figure 1: Divergent synthetic pathways from the 6-methyl-indazole core.[1][2] Path A targets kinase inhibition; Path B targets antimicrobial activity; Path C optimizes drug delivery properties.[1][2]
Application Protocols
Protocol A: Knoevenagel Condensation (Kinase Inhibitor Synthesis)
Target: Synthesis of
Reagents & Equipment[1][2][6][7]
-
Substrate: 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq)
-
Reagent: Malononitrile (1.1 eq) or Ethyl cyanoacetate (1.1 eq)[1][2]
-
Catalyst: Piperidine (0.1 eq) or Ammonium Acetate (1.5 eq)[1][2]
-
Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal of water)[1][2]
-
Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer.[1][2]
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of 6-Methyl-1H-indazole-3-carbaldehyde and 1.1 mmol of malononitrile in 5 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reaction: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4). The aldehyde spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][2]
-
Purification: Recrystallize from Ethanol/DMF mixtures.
Self-Validating Check:
-
1H NMR: Disappearance of the aldehyde singlet (
ppm) and appearance of a vinylic proton singlet ( ppm).[1][2]
Protocol B: Schiff Base Formation (Antimicrobial/Anticancer Screening)
Target: Synthesis of Indazole-3-hydrazones.[1] Mechanism: Nucleophilic addition-elimination.[1] Significance: The azomethine (-CH=N-) linkage is essential for bioactivity in many antimicrobial pharmacophores and can chelate metal ions in metallo-enzyme active sites.[1]
Reagents & Equipment[1][2][6][7]
-
Substrate: 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq)
-
Amine Source: Substituted Hydrazine (e.g., Phenylhydrazine) or Aniline derivative (1.0 eq).[1][2]
Step-by-Step Methodology
-
Dissolution: In a 50 mL flask, dissolve 1.0 mmol of the aldehyde in 10 mL of Ethanol.
-
Addition: Add 1.0 mmol of the amine/hydrazine component.
-
Acidification: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Isolation: Cool to 0°C. Filter the solid product. Wash with cold ether to remove unreacted amines.[1][2]
-
Purification: Recrystallization from Ethanol.
Protocol C: N1-Alkylation (ADME Optimization)
Target: N1-substituted 6-methyl-indazoles. Context: The N1-H is acidic. Alkylation prevents non-specific binding and improves lipophilicity/membrane permeability.[1][2] This step can be performed before or after C3 functionalization, though pre-functionalization is often preferred to avoid side reactions during Knoevenagel steps.[1][2]
Reagents & Equipment[1][2][6][7]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ).[1][2] -
Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).[1][2]
Step-by-Step Methodology
-
Deprotonation: Dissolve 1.0 mmol of the indazole substrate in 3 mL DMF. Add 1.5 mmol of
.[1][2] Stir at RT for 15 mins.[1][2] -
Alkylation: Add 1.2 mmol of the alkyl halide dropwise.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Workup: Pour into 20 mL ice water. Extract with Ethyl Acetate (3 x 10 mL).
-
Regioselectivity Check: Indazoles can alkylate at N1 (thermodynamic) or N2 (kinetic).[1][2]
-
Expert Insight: Using
and higher temperatures favors the thermodynamically stable N1-isomer .[1]
-
Quantitative Data Summary
| Parameter | Protocol A (Knoevenagel) | Protocol B (Schiff Base) | Protocol C (N-Alkylation) |
| Reaction Time | 3–5 Hours | 4–6 Hours | 2–4 Hours |
| Temperature | 78°C (Reflux) | 78°C (Reflux) | 60°C |
| Typical Yield | 75–85% | 80–92% | 65–80% |
| Key Intermediate | Vinyl Nitrile | Azomethine/Imine | N1-Alkyl Indazole |
| Primary Bioactivity | Kinase Inhibition (Anticancer) | Antimicrobial / Apoptosis | Pharmacokinetic Modulation |
References
-
Chevalier, A., et al. (2018).[1][2][8] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13121-13128.[1][2][8] Link
-
Swamy, G. N., et al. (2012).[1][2] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica, 4(3), 1311-1316.[1][2] Link
-
Zhang, H., et al. (2023).[1][2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4065.[1][2] Link
-
BenchChem. (2025).[1][2][6] "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note." BenchChem Protocols. Link[1][2]
-
Penthala, R., et al. (2016).[1][2][7] "Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation." Organic Communications, 9(4), 101-108.[1][2] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Column chromatography purification of 1H-indazole-3-carbaldehydes
Application Note: Advanced Purification of 1H-Indazole-3-Carbaldehydes
Executive Summary
1H-Indazole-3-carbaldehydes are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., VEGFR, PDGFR targets) and anti-inflammatory agents.[1][2] Their purification presents unique challenges due to the amphoteric nature of the indazole ring: the N-H proton (pKa ~14) can interact with silanol groups causing peak tailing, while the aldehyde moiety is susceptible to oxidation if exposed to silica for extended periods.
This guide provides a robust, field-proven protocol for the isolation of 1H-indazole-3-carbaldehydes. Unlike generic procedures, this method integrates dry-loading techniques and mobile phase modifiers to ensure high recovery (>90%) and purity (>98%) suitable for subsequent biological assays.[2]
Physicochemical Profile & Separation Logic
To design a self-validating protocol, one must understand the molecular behavior of the analyte on the stationary phase.
| Property | Value/Characteristic | Chromatographic Implication |
| Polarity | Moderate to High | Requires polar aprotic solvents (EtOAc) or modifiers (MeOH) for elution.[1][2] |
| Acidity (N-H) | pKa ~14 | The N-H moiety acts as a Hydrogen Bond Donor (HBD) to surface silanols (Si-OH), causing severe tailing .[2] |
| Basicity (N-2) | Weak base | Can accept protons from acidic silanols, further contributing to retention hysteresis.[2] |
| Stability | Aldehyde oxidation | Prolonged residence time on slightly acidic silica can catalyze oxidation to the carboxylic acid (1H-indazole-3-carboxylic acid).[1][2] |
The "Expert" Insight: Standard silica gel (pH ~6.5–7.[2]0) is often sufficient, but "streaking" is the most common failure mode. The addition of Triethylamine (TEA) or the use of High-Performance Spherical Silica is not just optional; it is a corrective measure to mask silanol activity.[1][2] Furthermore, because these aldehydes are often synthesized in DMF (via nitrosation of indoles), complete removal of DMF prior to loading is non-negotiable . DMF is a polar solvent that will "carry" impurities down the column, destroying separation resolution.
Pre-Purification Workup (Critical Step)
Rationale: The synthesis of indazole-3-carbaldehydes often involves Sodium Nitrite and DMF.[1][2][3][4] Residual DMF prevents proper adsorption to silica.
-
Quench: Dilute the reaction mixture with ice-cold water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (EtOAc) (3x). Avoid DCM if possible to prevent emulsion formation with amide byproducts.[2]
-
Wash:
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Method Development: TLC Scouting
Before committing the bulk sample, perform Thin Layer Chromatography (TLC) to define the solvent system.[2]
-
Standard System: Hexanes : Ethyl Acetate (Hex:EtOAc).[2]
-
Target Rf: Aim for an Rf of 0.25 – 0.35 for the product.
-
Visualization: UV (254 nm) is primary.[2] Indazoles fluoresce strongly.[2] Aldehyde-specific stains (e.g., DNP stain) can confirm the product (orange spot).[2]
TLC Stress Test (The "Self-Validating" Step): Spot the crude on a TLC plate.[1][2] Elute with 3:2 Hex:EtOAc.[2]
-
Observation: If the spot looks like a "comet" (streaking), the column will fail.[2]
-
Correction: Add 1% Triethylamine (TEA) to the TLC mobile phase.[2] If the spot tightens into a circle, TEA must be added to the column mobile phase.
Detailed Purification Protocol
Phase A: Column Preparation
-
Stationary Phase: Silica Gel 60 (40–63 µm).[2]
-
Column Size: 1:30 to 1:50 ratio (mass of crude : mass of silica).[2]
-
Packing Method: Slurry pack in the starting mobile phase (e.g., 90:10 Hex:EtOAc).[2]
Phase B: Sample Loading (Dry Loading Strategy)
Rationale: Indazole-3-carbaldehydes have poor solubility in non-polar mobile phases (Hexanes).[1][2] Liquid loading with DCM often leads to band broadening (the "solvent effect").[2] Dry loading is superior.[1]
-
Dissolve the crude residue in a minimum amount of Acetone or THF.[2]
-
Add Celite 545 or Silica Gel (1:2 ratio of crude to support).[2]
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Load the powder carefully onto the top of the packed column.[2]
-
Add a protective layer of sand (1 cm) on top.[2]
Phase C: Elution Gradient
System: Hexanes (A) / Ethyl Acetate (B) Note: If TLC indicated streaking, add 1% TEA to both Solvent A and B.
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0 – 2 CV | 5% | Equilibration & Impurity Flush: Removes non-polar impurities (unreacted indoles).[1][2] |
| 2 – 5 CV | 5% → 20% | Linear Gradient: Slowly increases polarity to engage the product.[2] |
| 5 – 12 CV | 20% → 40% | Elution Window: The 1H-indazole-3-carbaldehyde typically elutes here (Rf ~0.3).[1][2] |
| 12 – 15 CV | 40% → 80% | Wash: Flushes highly polar oxidation byproducts (acids) or dimers.[2] |
Phase D: Fraction Analysis & Isolation
-
Pool fractions containing the pure spot.[2]
-
Important: Evaporate solvent immediately.[2] Do not leave the aldehyde in solution with TEA or on silica for days, as this promotes degradation.
Workflow Visualization
The following diagram illustrates the logical flow from crude synthesis to pure isolate, including the critical decision nodes for troubleshooting.
Figure 1: Purification workflow emphasizing the decision matrix for mobile phase modification based on TLC behavior.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Poor Resolution (Co-elution) | Sample Overload or "Solvent Effect" | Switch to Dry Loading (Protocol Phase B). Ensure loading mass is <5% of silica mass.[2] |
| Tailing / Streaking | Acidic Silanol Interactions | Add 1% Triethylamine (TEA) or 0.5% NH₄OH to the mobile phase.[2] |
| Product "Missing" | Irreversible Adsorption | Flush column with 10% MeOH in DCM. The product may have precipitated or bonded strongly to silica.[2] |
| New Polar Spot Appears | Oxidation on Column | The aldehyde oxidized to carboxylic acid.[2] Reduce column run time; use neutral alumina instead of silica if stability is critical.[2] |
References
-
Synth. Commun. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles."[1][2][4][6] Royal Society of Chemistry.[2]
-
BenchChem Protocols. "Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol." [2]
-
Phenomenex Technical Notes. "Overcoming Peak Tailing of Basic Analytes: Silica Type A vs B."
-
Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[2][7] Synth. 2008, 85, 137-146.[2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indazole synthesis [organic-chemistry.org]
Analytical methods for 6-Methyl-1H-indazole-3-carbaldehyde characterization
An Application Note and Protocol for the Comprehensive Characterization of 6-Methyl-1H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As with many substituted indazoles, it serves as a crucial intermediate for the synthesis of bioactive compounds, particularly kinase inhibitors for therapeutic applications.[1][2] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which underpins the reliability and reproducibility of downstream applications. This guide provides a multi-faceted analytical workflow, detailing robust protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Profile
The indazole scaffold is a privileged structure in drug discovery, known for its ability to mimic purine bases and interact with various biological targets.[2] The aldehyde functional group at the 3-position is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making 6-Methyl-1H-indazole-3-carbaldehyde a valuable precursor for generating diverse chemical libraries.[3][4]
Accurate characterization is the bedrock of chemical synthesis and drug development. This document outlines an integrated approach to confirm the molecular structure and quantify the purity of 6-Methyl-1H-indazole-3-carbaldehyde.
Table 1: Physicochemical Properties of 6-Methyl-1H-indazole-3-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | Calculated |
| Molecular Weight | 160.17 g/mol | [5] |
| Appearance | Expected to be a yellowish or off-white solid | Analogy to similar compounds[6][7] |
| CAS Number | 4002-84-0 | N/A |
Integrated Analytical Workflow
A comprehensive analysis of a synthetic intermediate like 6-Methyl-1H-indazole-3-carbaldehyde requires orthogonal techniques that, in concert, provide a validated and trustworthy assessment of its identity and purity. The primary structure is unequivocally determined by NMR and MS, while HPLC provides a quantitative measure of purity. IR spectroscopy serves as a rapid and straightforward confirmation of key functional groups.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. Proton (¹H) NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR reveals the carbon framework. For a novel or reference compound, 2D NMR experiments (like COSY and HSQC) would be employed for definitive assignment, but for routine confirmation, ¹H and ¹³C spectra are sufficient.
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 6-Methyl-1H-indazole-3-carbaldehyde sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic compounds and because the acidic N-H proton of the indazole will be observable.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz (400 MHz or higher is preferred for better signal dispersion).[6][7]
-
Acquire a ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (d1) of at least 1 second, and acquisition of at least 16 scans for a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Trustworthiness: Expected Spectral Data and Interpretation
The chemical shifts are predictive based on the analysis of structurally similar compounds, such as 7-Methyl-1H-indazole-3-carboxaldehyde and 6-substituted indazole-3-carboxaldehydes.[6] The data below represents an expert prediction for validation purposes.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Expected Multiplicity |
| Aldehyde (-CHO) | ~10.1 | ~187.0 | Singlet (s) for the proton. The carbon is highly deshielded by the oxygen. |
| Indazole N-H | >13.0 (broad) | - | Broad singlet, exchangeable with D₂O. Its high chemical shift is characteristic.[6] |
| H-7 | ~8.1 | ~124.0 | Doublet (d). Coupled to H-5. |
| H-5 | ~7.3 | ~123.0 | Doublet of doublets (dd). Coupled to H-4 and H-7. |
| H-4 | ~7.8 | ~121.0 | Doublet (d). Coupled to H-5. |
| Methyl (-CH₃) | ~2.5 | ~21.0 | Singlet (s). Located in the typical alkyl region. |
| C-3 | - | ~145.0 | Quaternary carbon attached to the aldehyde. |
| C-3a | - | ~141.0 | Quaternary carbon at the ring junction. |
| C-6 | - | ~135.0 | Quaternary carbon attached to the methyl group. |
| C-7a | - | ~122.0 | Quaternary carbon at the ring junction. |
Mass Spectrometry (MS): Confirming Molecular Weight
Expertise & Experience: MS is essential for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a stringent identity test. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[6]
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation and Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
-
Use ESI in positive ion mode (ESI+).
-
Acquire a full scan spectrum over a mass range of m/z 50-500.
-
For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to achieve mass accuracy within 5 ppm.
-
Trustworthiness: Expected Results
-
Calculated Exact Mass for C₉H₈N₂O: 160.0637
-
Expected HRMS result for [M+H]⁺ (C₉H₉N₂O⁺): m/z 161.0715. The instrument should detect a mass that matches this value to within 0.0008 Da (for 5 ppm accuracy).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Experience: HPLC is the definitive method for assessing the purity of a non-volatile organic compound. A reversed-phase method using a C18 column is the workhorse for this type of analysis. The principle is to separate the main compound from any impurities based on their differential partitioning between the nonpolar stationary phase (C18) and a polar mobile phase. UV detection is ideal as the indazole ring system is a strong chromophore.
Protocol: Reversed-Phase HPLC Method
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL.
-
Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile).
-
-
Instrumentation and Method Parameters:
-
A standard HPLC system with a UV detector is required.
-
The parameters in Table 3 provide a robust starting point for method development and validation. The gradient elution ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.
-
Table 3: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization for MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 95% B over 15 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Improves reproducibility of retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm and 280 nm | Indazoles have strong absorbance in this region. |
Trustworthiness: Data Analysis
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A result of >98% is typically considered high purity for a synthetic intermediate.
Caption: Workflow for HPLC purity determination.
Fourier-Transform Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it does not provide the detailed structural map of NMR, it serves as an excellent identity check. The spectrum is a "fingerprint" of the molecule's vibrational modes.
Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Trustworthiness: Expected Absorption Bands
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Source |
| 3200-3400 (broad) | N-H | Stretch | [8] |
| ~3100 | Aromatic C-H | Stretch | [6] |
| ~1670-1695 | Aldehyde C=O | Stretch | [6] |
| ~1600, ~1470 | C=C / C=N | Aromatic Ring Stretch | [8] |
| ~1200-1300 | C-N | Stretch | [8] |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
The analytical characterization of 6-Methyl-1H-indazole-3-carbaldehyde is achieved through a synergistic combination of modern analytical techniques. NMR and HRMS provide an unassailable confirmation of the chemical structure and formula. HPLC offers a precise and accurate measure of purity, which is critical for its use in further synthetic steps and drug discovery programs. Finally, IR spectroscopy provides a rapid and reliable confirmation of the compound's functional group identity. This integrated workflow constitutes a self-validating system, ensuring that researchers and developers can proceed with confidence in the quality of their material.
References
-
T. R. Gireesh, et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
Dufour, J., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
American Elements. (n.d.). 6-Nitro-1H-indazole-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Indazole-3-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxaldehyde. Retrieved from [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-Methyl-1H-indazole-3-carboxaldehyde | C9H8N2O | CID 7164545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. fishersci.ca [fishersci.ca]
Application Note: HPLC-UV Analysis of Indazole-3-Carbaldehyde Purity
This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, self-validating method for the purity analysis of 1H-indazole-3-carbaldehyde (I3C).
Introduction & Chemical Context
Indazole-3-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogues) and anti-cancer agents.[1][2] Its purity is paramount because the aldehyde functionality is reactive; it serves as a "gatekeeper" moiety for downstream Knoevenagel condensations or reductive aminations.
The Analytical Challenge: "The Oxidation Drift"
The primary analytical challenge is not the retention of the main peak, but the quantitation of its oxidation product . Aldehydes are inherently unstable, slowly oxidizing to carboxylic acids upon exposure to air or dissolved oxygen.
-
Analyte: Indazole-3-carbaldehyde (Hydrophobic, neutral at pH 7).
-
Primary Impurity: Indazole-3-carboxylic acid (Polar, anionic at pH 7).
If a neutral mobile phase is used, the carboxylic acid impurity will ionize (carboxylate form), eluting in the void volume and co-eluting with solvent fronts, leading to a false "high purity" assessment. Therefore, this protocol mandates an acidic mobile phase (pH < 3.0) to protonate the acid impurity, ensuring it retains sufficiently on the column to be resolved from the aldehyde.
Method Development Strategy
Chromatographic Logic
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which is necessary to retain the aromatic indazole core.
-
Mobile Phase Modifier: 0.1% Formic Acid or 0.1% Phosphoric Acid .
-
Why? Low pH suppresses the ionization of the carboxylic acid impurity (pKa ~3.5), forcing it into its neutral state. This increases its retention factor (
), moving it away from the solvent front. -
Choice: Formic acid is recommended for LC-MS compatibility.[3] Phosphoric acid is preferred for UV-only applications due to lower background noise at <220 nm.
-
-
Solvent System: Acetonitrile (ACN) is preferred over Methanol.
-
Expert Insight: Methanol can react with aldehydes to form hemiacetals/acetals, especially in acidic conditions, creating "ghost peaks." ACN is chemically inert toward the aldehyde.
-
Visualizing the Impurity Pathway
The following diagram illustrates the degradation pathway and how the HPLC method must discriminate between species.
Caption: Degradation pathway of Indazole-3-carbaldehyde and corresponding RP-HPLC elution order.
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Binary gradient pump, Autosampler, DAD/UV Detector. |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). |
| Solvent A | 0.1% Formic Acid in Water (Milli-Q grade). |
| Solvent B | Acetonitrile (HPLC Grade). |
| Diluent | 50:50 Water:Acetonitrile (Do NOT use pure alcohol). |
Standard & Sample Preparation
Critical Step: Prepare solutions fresh to minimize on-bench oxidation.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of Indazole-3-carbaldehyde into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate briefly, and dilute to volume with Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock to 10 mL with Diluent.
-
Impurity Marker (Optional): If available, spike Indazole-3-carboxylic acid to confirm retention time (approx. RRT 0.4 - 0.6 relative to main peak).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30°C
-
Injection Volume: 5 - 10 µL
-
Detection:
-
Channel A: 254 nm (Universal aromatic detection).
-
Channel B: 300 nm (Specific to indazole conjugation, reduces solvent cut-off noise).
-
Gradient Table:
| Time (min) | % Solvent A (0.1% FA/H2O) | % Solvent B (ACN) | Phase Description |
| 0.0 | 95 | 5 | Equilibration/Loading |
| 2.0 | 95 | 5 | Isocratic hold to retain polar acid |
| 15.0 | 10 | 90 | Linear ramp to elute aldehyde |
| 18.0 | 10 | 90 | Wash hydrophobic dimers |
| 18.1 | 95 | 5 | Return to initial |
| 23.0 | 95 | 5 | Re-equilibration |
Method Validation & Performance Criteria
To ensure the method is trustworthy, the following system suitability parameters must be met.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Acid Impurity and Aldehyde | Ensures accurate integration of the degradation product. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Indazoles are basic; acidic mobile phase prevents peak tailing. |
| Precision (RSD) | < 1.0% (n=6 injections) | Verifies pump stability and injector accuracy. |
| LOD (Limit of Detection) | S/N > 3 | Critical for detecting trace oxidation (<0.05%). |
Workflow Diagram
Caption: Analytical workflow with integrated troubleshooting logic.
Troubleshooting Guide
Issue: "Ghost" Peak appearing shortly before the main peak.
-
Cause: Hemiacetal formation.
-
Mechanism: If the sample was dissolved in Methanol, the aldehyde reacts with the alcohol (catalyzed by the formic acid in the mobile phase) to form the hemiacetal.
-
Solution: Strictly use Acetonitrile/Water for sample preparation.
Issue: Poor Retention of Impurity (Acid elutes in void).
-
Cause: Mobile phase pH is too high.
-
Mechanism: If pH > 3.5, Indazole-3-carboxylic acid ionizes (
) and loses retention on the C18 chain. -
Solution: Verify the preparation of Solvent A. Ensure pH is ~2.7 (0.1% Formic) or ~2.1 (0.1% Phosphoric).
References
-
Chevalier, A., et al. (2018).[4] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 13121-13128. Link
- Relevance: Defines the synthesis route and identifies the carboxylic acid as the primary byproduct/impurity.
-
SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Link
- Relevance: Validates the use of acidic mobile phases for retaining the polar acid impurity.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 237122, 1H-Indazole-3-carbaldehyde. Link
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link
- Relevance: Standards for system suitability calcul
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Synthesis of 3-Substituted Indazoles from 6-Methyl-1H-indazole-3-carbaldehyde
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] The functionalization of this heterocycle at the C3-position is a critical strategy in the development of potent and selective kinase inhibitors like Axitinib and Pazopanib.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthetic transformation of a key intermediate, 6-Methyl-1H-indazole-3-carbaldehyde, into a diverse array of 3-substituted derivatives. We will explore four fundamental transformations of the aldehyde group: oxidation to a carboxylic acid, reductive amination to secondary and tertiary amines, Wittig olefination to alkenes, and Knoevenagel condensation to α,β-unsaturated systems. Each section elucidates the underlying chemical principles, provides field-tested step-by-step protocols, and offers insights into experimental design, empowering researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of 6-Methyl-1H-indazole-3-carbaldehyde
The 3-formyl group of 6-Methyl-1H-indazole-3-carbaldehyde is a versatile synthetic handle. Its electrophilic carbon and adjacent acidic proton (at the N1 position of the indazole ring) allow for a wide range of classical and contemporary organic reactions. This strategic positioning enables chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. The 6-methyl group, while seemingly a minor substitution, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compound by influencing metabolic stability and target binding affinity.
This document serves as a practical guide for leveraging this key intermediate. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further synthetic exploration.
Oxidation to 6-Methyl-1H-indazole-3-carboxylic acid
The conversion of the aldehyde to a carboxylic acid is a cornerstone transformation, opening the door to the synthesis of amides, esters, and other acid derivatives. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂), is particularly well-suited for this purpose due to its high chemoselectivity and tolerance for sensitive functional groups often found in complex molecules.[4][5]
Causality of Experimental Choices:
-
Reagent: Sodium chlorite is a mild oxidant that selectively converts aldehydes to carboxylic acids without affecting other oxidizable groups.[5]
-
Scavenger: 2-methyl-2-butene is used to quench the hypochlorite (HOCl) byproduct, which can otherwise lead to undesired side reactions.[5][6]
-
Buffer: A phosphate buffer (NaH₂PO₄) maintains a slightly acidic pH (around 4-5), which is optimal for the reaction and prevents the disproportionation of chlorite.
Protocol 2.1: Pinnick Oxidation
Materials:
-
6-Methyl-1H-indazole-3-carbaldehyde
-
Sodium chlorite (NaClO₂, technical grade, 80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq) in a 3:1 mixture of t-BuOH and H₂O.
-
Add NaH₂PO₄·H₂O (1.2 eq) and 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate beaker, prepare a solution of NaClO₂ (1.5 eq, 80%) in H₂O.
-
Add the NaClO₂ solution dropwise to the stirred reaction mixture at room temperature over 15-20 minutes. A slight exotherm may be observed.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.
-
Adjust the pH of the aqueous layer to ~8-9 with saturated NaHCO₃ solution.
-
Wash the aqueous layer with EtOAc (2x) to remove the 2-methyl-2-butene and other non-polar impurities.
-
Re-acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-Methyl-1H-indazole-3-carboxylic acid.
| Parameter | Value/Condition | Purpose |
| Solvent | t-BuOH / H₂O | Co-solvent system to dissolve both organic substrate and inorganic salts. |
| Oxidant | Sodium Chlorite (NaClO₂) | Selectively oxidizes the aldehyde to a carboxylic acid.[4] |
| Buffer | NaH₂PO₄ | Maintains optimal pH for the reaction. |
| Scavenger | 2-methyl-2-butene | Quenches hypochlorite byproduct to prevent side reactions.[6] |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
| Workup | pH adjustment & extraction | Isolates the carboxylic acid product. |
Synthesis of 3-(Aminomethyl)indazoles via Reductive Amination
Reductive amination is a powerful and efficient method for forming C-N bonds. This one-pot reaction combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could be detrimental to sensitive substrates.[8]
Causality of Experimental Choices:
-
Reducing Agent: NaBH(OAc)₃ is less reactive than NaBH₄ or NaBH₃CN, reducing the risk of reducing the starting aldehyde before imine formation. Its steric bulk also enhances selectivity.[8]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reagents and intermediates.[8]
-
Catalyst (Optional): Acetic acid can be used to catalyze imine formation, particularly with less reactive ketones or weakly basic amines, but is often unnecessary for aldehydes.[8]
Protocol 3.1: One-Pot Reductive Amination
Materials:
-
6-Methyl-1H-indazole-3-carbaldehyde
-
Primary or Secondary Amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a stirred solution of 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq) in DCE, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Olefination via the Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones.[9] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). A key advantage of this reaction is the unambiguous placement of the double bond, which is dictated by the connectivity of the starting materials. For aldehydes like ours, non-stabilized ylides typically favor the formation of the Z-alkene.
Causality of Experimental Choices:
-
Ylide Generation: The phosphorus ylide is generated in situ by deprotonating a phosphonium salt with a strong base. n-Butyllithium (n-BuLi) is a common choice, ensuring complete and rapid deprotonation.[9][10]
-
Solvent: Anhydrous THF is crucial as the ylide is highly reactive and sensitive to moisture and protic solvents.
-
Temperature: The deprotonation is often performed at 0°C or below to control the reaction, and the subsequent reaction with the aldehyde is also typically run at low temperatures to improve selectivity.
Protocol 4.1: Wittig Olefination
Materials:
-
Alkyltriphenylphosphonium halide (e.g., Methyltriphenylphosphonium bromide)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
6-Methyl-1H-indazole-3-carbaldehyde
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Ylide Preparation: a. To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the alkyltriphenylphosphonium halide (1.1 eq). b. Add anhydrous THF and cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-BuLi (1.05 eq) dropwise. The solution will typically develop a characteristic color (e.g., deep red or orange), indicating ylide formation. d. Stir the mixture at 0°C for 1 hour.
-
Wittig Reaction: a. Dissolve 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide suspension at 0°C. c. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated NH₄Cl solution. b. Extract the product with EtOAc (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. d. The crude product contains triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.
| Reagent Type | Examples | Base for Ylide Generation | Typical Outcome |
| Non-stabilized Ylide | (CH₃)Ph₃P⁺Br⁻ | n-BuLi, NaH, t-BuOK | Z-alkene (favored) |
| Stabilized Ylide | (EtO₂CCH₂)Ph₃P⁺Br⁻ | NaOEt, K₂CO₃ | E-alkene (favored) |
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[11] This reaction is valuable for creating electron-deficient alkenes that can serve as Michael acceptors or be further functionalized. The reaction is typically catalyzed by a weak base.[12]
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds like malononitrile or diethyl malonate are used because their α-protons are highly acidic (pKa ~11-13) and can be easily removed by a weak base.
-
Catalyst: A weak base like piperidine or imidazole is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[12]
-
Solvent and Dehydration: Toluene or benzene is often used with a Dean-Stark trap to azeotropically remove the water formed during the condensation, driving the reaction to completion.
Protocol 5.1: Knoevenagel Condensation
Materials:
-
6-Methyl-1H-indazole-3-carbaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or Imidazole
-
Toluene
-
Ethyl acetate (EtOAc)
-
1M HCl
-
Brine
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser.
-
To the flask, add 6-Methyl-1H-indazole-3-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and toluene.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-8 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute with EtOAc and wash with 1M HCl (2x), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
References
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]
-
Cottet, F. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Cottet, F. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Available at: [Link]
-
Cottet, F. et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
-
Cottet, F. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
- Google Patents. A novel process for preparation of pazopanib hydrochloride.
-
Synfacts (2015). Synthesis of Axitinib. Thieme. Available at: [Link]
-
Yamashita, M. et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. Available at: [Link]
-
Sahnoun, H. et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. National Institutes of Health. Available at: [Link]
-
Nguyen, T. et al. (2019). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.
- Google Patents. The preparation method of Axitinib.
-
Yamashita, M. et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
Organic Chemistry Explained (2023). Pinnick Oxidation. YouTube. Available at: [Link]
-
Pitchumani, K. et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. Available at: [Link]
-
Heravi, M. M. et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. ResearchGate. Available at: [Link]
-
Wang, B. et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development. Available at: [Link]
-
Wang, C. et al. (2019). Synthesis and characterization of four process impurities in pazopanib. PubMed. Available at: [Link]
-
WIPO Patentscope. WO/2021/162647 A NOVEL PROCESS FOR PREPARATION OF PAZOPANIB HYDROCHLORIDE. Available at: [Link]
-
Li, D. et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. National Institutes of Health. Available at: [Link]
-
Rafiee, M. et al. (2018). Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis. Available at: [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]
-
University of Puget Sound. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing yield of 6-Methyl-1H-indazole-3-carbaldehyde synthesis
Technical Support Center: Optimizing 6-Methyl-1H-indazole-3-carbaldehyde Synthesis
Executive Summary & Core Strategy
The synthesis of 6-Methyl-1H-indazole-3-carbaldehyde is a critical "scaffold-hopping" transformation often plagued by low yields (10–40%) when using standard protocols.[1] The primary challenge is the formation of deep-red azo-dimer byproducts caused by the nucleophilic attack of unreacted starting material on the nitroso-intermediate.[1]
The Solution: Implement the Reverse Addition Nitrosation Protocol . By reversing the addition order—adding the indole solution to the nitrosating mixture—you maintain a low steady-state concentration of the indole, suppressing dimerization and boosting yields to >70%.[1]
The "Golden Path" Protocol: Reverse Addition Nitrosation[1]
Use this optimized workflow to maximize yield and purity.
Reagents & Stoichiometry
| Reagent | Equivalents | Role |
| 6-Methylindole | 1.0 | Starting Material |
| NaNO₂ | 8.0 | Nitrosating Agent |
| HCl (2N aq) | 7.0 - 8.0 | Acid Catalyst |
| DMF/Water | Solvent | Medium (approx 3:4 ratio) |
Step-by-Step Methodology
-
Preparation of Nitrosating Mixture (Receiver Vessel):
-
Preparation of Substrate Solution (Feed Vessel):
-
Dissolve 6-Methylindole (1.0 eq) in minimal DMF.
-
-
The Critical Step (Reverse Addition):
-
Reaction & Workup:
Mechanism & Logic Visualization
The following diagram illustrates the pathway and the specific point where the "Standard" method fails versus where the "Reverse Addition" succeeds.
Caption: Pathway divergence showing how high indole concentration (Standard Addition) forces the reaction toward the dimer byproduct, while low concentration (Reverse Addition) favors the desired rearrangement.[1]
Troubleshooting & FAQs
Q1: I am obtaining a low yield (<30%) and a deep red gummy solid. What went wrong? Diagnosis: You likely performed a "Direct Addition" (adding acid/nitrite to the indole).[1] Explanation: 6-Methylindole is electron-rich.[1] If present in high concentration relative to the nitroso species, it acts as a nucleophile, attacking the intermediate to form isoxazole-type or azo-dimers (deep red).[1] Fix: Switch to Reverse Addition . Ensure the indole is the limiting reagent at every moment of the reaction mixing.[1]
Q2: Can I use the Vilsmeier-Haack reaction (POCl₃/DMF) on 6-methylindazole instead? Diagnosis: Ineffective route.[1] Explanation: Unlike indoles, the C3 position of 1H-indazole is not sufficiently nucleophilic for Vilsmeier formylation.[1][2] Direct formylation of indazoles typically occurs at N1 or N2, not C3.[1] The ring-contraction/rearrangement route (Nitrosation of Indole) is chemically superior for generating C3-aldehydes [1].[1]
Q3: The reaction stalls at the oxime intermediate. How do I push it to the aldehyde? Diagnosis: Incomplete hydrolysis/rearrangement. Fix:
-
Increase the reaction temperature to 50–60 °C after the addition is complete.
-
Ensure sufficient water is present in the solvent mixture (the hydration of the C2 position is required for ring opening).[1]
Q4: My product contains a regioisomer. Is this possible? Diagnosis: Unlikely with this specific mechanism. Explanation: The nitrosation-rearrangement is highly specific to the C3 position of the starting indole.[1] If you see isomers, verify the purity of your starting 6-methylindole .[1] Contamination with 4- or 5-methylindole will carry through to the final product.[1]
Comparative Data: Addition Protocols
Data extrapolated from optimization studies on electron-rich indoles [1].
| Parameter | Standard (Direct) Addition | Optimized (Reverse) Addition |
| Addition Mode | Acid added to Indole + NaNO₂ | Indole added to Acid + NaNO₂ |
| Indole Conc. | High (Initial) | Low (Controlled) |
| Major Impurity | Red Dimers (>40%) | Trace Dimers (<5%) |
| Typical Yield | 25 – 45% | 72 – 85% |
| Purification | Difficult (Multiple Columns) | Simple (Crystallization/Flash) |
References
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: Royal Society of Chemistry (RSC Advances), 2018.[1] URL:[Link]
Sources
Technical Support Center: Navigating Side Reactions in the Nitrosation of Indoles
Welcome to the technical support center for the nitrosation of indoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical transformation. The inherent reactivity of the indole nucleus, while synthetically useful, often leads to a variety of side reactions that can complicate product isolation and reduce yields. This document provides in-depth, field-proven insights into the causality of these side reactions and offers practical, evidence-based troubleshooting strategies and detailed protocols to mitigate them.
Understanding the Landscape: C3 vs. N1 Reactivity
The nitrosation of an indole typically occurs via electrophilic substitution. The two primary sites of reactivity are the C3 position of the pyrrole ring and the N1 nitrogen atom. The preference for substitution at the C3-position is a cornerstone of indole chemistry, generally explained by the ability of the nitrogen lone pair to stabilize the intermediate carbocation. However, this preference is not absolute and is highly dependent on the reaction conditions and the substitution pattern of the indole itself.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nitrosation of indoles in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Issue 1: Low yield of the desired C3-nitrosoindole due to the formation of a dimeric byproduct.
Question: My reaction to form a 3-nitrosoindole is giving me a low yield and a significant amount of a deeply colored, insoluble byproduct. What is happening and how can I prevent it?
Answer: This is a classic problem in indole nitrosation. The initial, desired product, the 3-nitrosoindole, is often highly reactive and can act as an electrophile. It can then be attacked by a nucleophilic molecule of the starting indole, leading to the formation of dimeric species. These dimers, such as indoxyl red and other related structures, are often intensely colored and poorly soluble, complicating purification.[1][2][3]
Causality: The formation of these dimers is a direct consequence of the high reactivity of the intermediate 3-nitrosoindole (which exists in equilibrium with its oxime tautomer).[1][2] When the concentration of the starting indole is high relative to the nitrosating agent, the likelihood of this side reaction increases significantly.
Troubleshooting Strategies:
-
Reverse Addition Protocol: The most effective way to minimize dimerization is to maintain a low concentration of the indole relative to the nitrosating agent throughout the reaction. This is achieved by the slow addition of the indole solution to the pre-formed nitrosating mixture.[4] This ensures that each molecule of indole is quickly nitrosated and has a lower probability of encountering another unreacted indole molecule.
-
Temperature Control: Running the reaction at low temperatures (e.g., 0 °C) can help to control the rate of the dimerization reaction, which often has a higher activation energy than the initial nitrosation.
-
Solvent Choice: Using a solvent system that can stabilize the intermediates without promoting side reactions is crucial. A mixture of water and an organic solvent like DMF is often employed.[4]
Issue 2: My reaction is not producing the 3-nitrosoindole, but instead, a rearranged product, 1H-indazole-3-carboxaldehyde.
Question: I am trying to synthesize a 3-nitrosoindole using sodium nitrite and acid, but my main product is a 1H-indazole-3-carboxaldehyde. Why is this happening?
Answer: This is a well-documented rearrangement reaction that occurs under acidic nitrosation conditions.[4][5] While it can be an undesired side reaction, it can also be exploited for the efficient synthesis of valuable indazole derivatives.
Causality & Mechanism: The reaction proceeds through the initial formation of the 3-nitrosoindole (or its oxime tautomer). Under acidic conditions, this intermediate can undergo a ring-opening and subsequent recyclization pathway to form the more stable indazole ring system.[5]
dot
Caption: Reaction pathway for the nitrosation of indoles.
Troubleshooting & Control:
-
To Favor Indazole Formation: Employ slightly acidic conditions and consider the "reverse addition" protocol to minimize competing dimerization. This method has been optimized for the high-yield synthesis of 1H-indazole-3-carboxaldehydes from both electron-rich and electron-deficient indoles.[4][5]
-
To Avoid Indazole Formation (and favor 3-nitrosoindole): If the 3-nitrosoindole is the desired product, avoiding strongly acidic conditions is key. Milder nitrosating agents or different reaction conditions may be necessary. For example, using NaNO₂ with an oxidant like K₂S₂O₈ has been shown to selectively produce 3-nitrosoindoles from N-methyl indoles.[6] The stability of the 3-nitrosoindole is also a factor; it is often generated and used in situ.
Issue 3: I am observing N-nitrosation instead of, or in addition to, C3-nitrosation.
Question: My goal is C3-nitrosation, but I am getting the N-nitroso product. How can I control the regioselectivity?
Answer: The competition between N-nitrosation and C3-nitrosation is governed by the substitution pattern of the indole and the nature of the nitrosating agent.
Causality:
-
Steric Hindrance at C3: If the C3 position of the indole is already substituted, electrophilic attack is directed to the N1 position.[7]
-
Nature of the Nitrosating Agent: Certain nitrosating agents have a higher affinity for the nitrogen atom. For example, Angeli's salt (Na₂N₂O₃) is known to be a nitroxyl (HNO) donor and has been shown to selectively produce N-nitrosoindoles at physiological pH with negligible oxidation or nitration byproducts.[8][9] The proposed mechanism involves an electrophilic attack of HNO on the indole nitrogen.[8][9]
Troubleshooting & Control:
-
For Selective C3-Nitrosation:
-
Ensure the C3 position is unsubstituted.
-
Use traditional nitrosating agents like nitrous acid (generated in situ from NaNO₂ and a mineral acid) under controlled conditions.[10]
-
-
For Selective N-Nitrosation:
Issue 4: My reaction is producing nitrated and/or oxidized byproducts.
Question: Along with my desired nitroso-indole, I am isolating significant amounts of nitroindoles and other oxidation products. How can I suppress these side reactions?
Answer: Nitration and oxidation are common side reactions, particularly with more aggressive nitrosating agents or under conditions that allow for the presence of other reactive nitrogen species.
Causality:
-
Nitrosating Agent: Stronger nitrosating agents like nitrogen dioxide (NO₂) are known to cause nitration as a significant side reaction, whereas nitrous acid is more selective for nitrosation.[3][10]
-
Reaction Conditions: The presence of oxygen can contribute to oxidative side reactions. Some nitrosating systems, like NaNO₂/K₂S₂O₈, can be tuned to favor either nitrosation or nitration depending on whether the indole nitrogen is substituted.[6] Free (NH)-indoles tend to yield 3-nitroindoles, while N-methyl indoles give 3-nitrosoindoles under these conditions.[6]
Troubleshooting & Control:
-
Choice of Nitrosating Agent: To avoid nitration, use milder and more selective nitrosating agents. Nitrous acid generated from sodium nitrite and a weak acid (like acetic acid) is generally preferred over stronger agents like NO₂.[10] For clean N-nitrosation without oxidation, Angeli's salt has proven effective.[8]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidation by atmospheric oxygen.
-
Temperature Control: Lower reaction temperatures can help to disfavor over-oxidation.
Summary of Reaction Conditions for Selective Nitrosation
| Desired Product | Indole Substrate Requirement | Recommended Nitrosating Agent | Key Reaction Conditions | Major Side Reactions to Mitigate | Reference |
| 3-Nitrosoindole | C3-unsubstituted, N-substituted (e.g., N-methyl) | NaNO₂ / K₂S₂O₈ | Mild, controlled temperature | Oxidation, Nitration | [6] |
| 1-Nitrosoindole (N-Nitrosation) | C3-substituted | Nitrous Acid (NaNO₂ / Acid) | Low temperature | Dimerization | [7] |
| 1-Nitrosoindole (N-Nitrosation) | Unsubstituted or C3-substituted | Angeli's Salt (Na₂N₂O₃) | Physiological pH, aerobic | Minimal oxidation/nitration | [8][9] |
| 1H-Indazole-3-carboxaldehyde | C3-unsubstituted | NaNO₂ / HCl | Reverse addition (slow indole addition to nitrosating mix), 0 °C to RT/50 °C | Dimerization | [4][5] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 1H-Indazole-3-carboxaldehyde (Minimizing Dimerization)
This protocol is adapted from an optimized procedure designed to maximize the yield of the rearranged indazole product while suppressing the formation of dimeric side reactions.[4]
dot
Caption: Workflow for the optimized synthesis of 1H-indazole-3-carboxaldehydes.
Materials:
-
Substituted Indole (1.0 mmol)
-
Sodium nitrite (NaNO₂) (8.0 mmol, 8 equiv.)
-
Hydrochloric acid (HCl), 2 N aqueous solution (2.7 mmol, 2.7 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate
-
Argon gas supply
-
Syringe pump
Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (550 mg, 8.0 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the solution.
-
Stir the resulting mixture under argon at 0 °C for 10 minutes.
-
-
Addition of Indole (Reverse Addition):
-
Prepare a solution of the indole (1.0 mmol) in DMF (3 mL).
-
Using a syringe pump, add the indole solution to the nitrosating mixture at a constant, slow rate over 2 hours, maintaining the reaction temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to proceed. The optimal time and temperature will depend on the specific indole substrate (e.g., for electron-rich indoles, continue stirring at 0 °C; for electron-deficient indoles, warming may be required).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 1H-indazole-3-carboxaldehyde.
-
Protocol 2: Selective N-Nitrosation of Tryptophan Derivatives using Angeli's Salt
This protocol is based on the selective N-nitrosation of various indole-containing compounds at physiological pH, which minimizes oxidation and nitration.[8][9]
Materials:
-
Indole substrate (e.g., N-acetyl-L-tryptophan)
-
Angeli's Salt (Sodium trioxodinitrate, Na₂N₂O₃)
-
Phosphate buffer (pH 7.4)
-
HPLC for analysis
Procedure:
-
Prepare a solution of the indole substrate in the phosphate buffer (pH 7.4).
-
Prepare a fresh stock solution of Angeli's salt in 10 mM NaOH.
-
Initiate the reaction by adding an aliquot of the Angeli's salt solution to the buffered indole solution at room temperature under aerobic conditions.
-
Monitor the reaction progress by UV/Vis spectrophotometry or HPLC. N-nitrosoindoles typically exhibit characteristic UV absorbance maxima.
-
Analyze the product mixture by HPLC to confirm the formation of the N-nitrosoindole and the absence of significant oxidation or nitration byproducts.
Note: N-nitrosoindoles can be unstable. Characterization and subsequent use are often performed promptly after synthesis.
References
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [PMC NIH]. [Link]
-
Kwon, Y., & Weiss, B. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Journal of Bacteriology, 191(22), 6966–6974. [Link]
-
ResearchGate. (n.d.). Formation of 3-nitrosoindole and derivatives. ResearchGate. [Link]
-
Furlan, R. L. E., et al. (2004). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry, 2(5), 673-679. [Link]
-
ResearchGate. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Radical nitration and nitrosation of indoles with NaNO2/K2S2O8 and their application. ResearchGate. [Link]
-
Bravo, C., Hervés, P., Leis, J. R., & Peña, M. E. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 185-189. [Link]
-
Kwon, Y., & Weiss, B. (2009). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. [NIH]. [Link]
-
SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. SciSpace. [Link]
-
Piacek, R. J., & Lynch, J. M. (1989). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Carcinogenesis, 10(6), 1101-1105. [Link]
-
Bonnett, R., & Hurst, S. A. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. Chemical Research in Toxicology, 19(1), 101-109. [Link]
-
Nitrosamines Exchange. (2023). Aromatic nitrogen "Is it possible for aromatic nitrogen to convert nitrosamine?"- Indole. Nitrosamines Exchange. [Link]
-
Wakabayashi, K., et al. (1985). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications, (65), 143-146. [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
Bonnett, R., & Hurst, S. A. (2006). N-Nitroso Products from the Reaction of Indoles with Angeli's Salt. PubMed. [Link]
Sources
- 1. Production of 3-nitrosoindole derivatives by Escherichia coli during anaerobic growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Indazole Synthesis Technical Support Center: A Guide to Preventing Dimer Formation
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with side reactions, specifically dimer formation, during the synthesis of indazole derivatives. As Senior Application Scientists, we have compiled this guide to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of indazole synthesis, and why is it a problem?
A1: Dimer formation is a common side reaction in certain indazole synthesis routes, particularly during the nitrosation of indoles (a method often referred to as the Büchi reaction). In this reaction, a molecule of the starting indole, which is nucleophilic, attacks a reactive intermediate of the desired reaction pathway. This results in the formation of an undesired dimeric byproduct, often characterized by a deep red color.[1] This side reaction lowers the yield of the target indazole and complicates the purification process due to the intensely colored and often similarly polar nature of the byproduct.
Q2: Which synthetic routes are most prone to dimer formation?
A2: The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is notoriously susceptible to dimer formation. This is especially true when using electron-rich indoles, as their increased nucleophilicity enhances the rate of the undesired attack on the reaction intermediate.[1] Other methods, such as those involving high temperatures, can also lead to various side reactions, including dimerization, though the mechanism may differ.[2]
Q3: How can I detect the presence of dimeric byproducts in my reaction mixture?
A3: The most immediate indicator of significant dimer formation is often a visual one: the appearance of a deep red or intensely colored solution.[1] For a more definitive identification, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a distinct spot, typically with a different retention factor (Rf) than your starting indole and the desired indazole product.
-
Spectroscopy (NMR and Mass Spectrometry): 1H and 13C NMR spectroscopy will show a unique set of signals for the dimer, distinct from the product. Mass spectrometry can confirm the molecular weight of the dimer, which will be approximately double that of the starting indole minus the elements lost during its formation. While specific spectral data can vary with the indole substitution, the overall pattern will be inconsistent with the desired indazole.
Troubleshooting Guide: Minimizing and Eliminating Dimer Formation
This section provides detailed strategies to address dimer formation, focusing on the widely used nitrosation of indoles.
Issue: Significant formation of a red byproduct is observed during the nitrosation of my indole.
Root Cause Analysis:
The primary cause of dimer formation in the Büchi reaction is the nucleophilic attack of a starting indole molecule on the 3-nitrosoindole intermediate (an oxime tautomer). This bimolecular reaction competes with the desired intramolecular rearrangement that leads to the indazole. The rate of this undesired dimerization is highly dependent on the concentration of the nucleophilic indole.
Solution 1: "Reverse Addition" Protocol and Temperature Control
The most effective and widely adopted method to suppress dimer formation is to control the concentration of the free indole during the reaction. This is achieved through a "reverse addition" protocol at low temperatures.
Causality: By slowly adding the indole solution to the pre-formed nitrosating agent, the instantaneous concentration of the indole is kept to a minimum. This kinetically disfavors the bimolecular dimerization reaction and favors the unimolecular cyclization to the indazole. Low temperature (0 °C) further decreases the rate of the undesired side reaction.
Optimized Experimental Protocol: Synthesis of 1H-Indazole-3-carboxaldehyde from Indole (Minimizing Dimer Formation)
This protocol is an optimized procedure that significantly minimizes dimer formation.[1]
Materials:
-
Indole (or substituted indole)
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Preparation of the Nitrosating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8 equivalents) in a mixture of water and DMF (e.g., a 5.3:3 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution while stirring vigorously.
-
-
Indole Addition (Reverse Addition):
-
Dissolve the indole (1 equivalent) in a minimal amount of DMF.
-
Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours.
-
Crucially, maintain the reaction temperature at 0 °C throughout the addition.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting indole is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the dramatic effect of the addition method and temperature on the yield of 1H-indazole-3-carboxaldehyde from indole, highlighting the reduction in dimer formation.
| Entry | Addition Method | Temperature (°C) | Addition Time (min) | Indazole Yield (%) | Dimer Formation |
| 1 | Normal | 25 | 10 | 0 | Major |
| 2 | Normal | 0 | 10 | 0 | Major |
| 3 | Reverse | 25 | 30 | 5 | Significant |
| 4 | Reverse | 0 | 30 | 40 | Reduced |
| 5 | Reverse | 0 | 60 | 48 | Minimal |
| 6 | Reverse | 0 | 120 | 99 | Trace/None |
Data adapted from an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1]
Visualization of the Dimerization Pathway and Prevention Strategy
The following diagrams illustrate the competing reaction pathways and the logic behind the "reverse addition" strategy.
Caption: Competing pathways in the nitrosation of indole. The desired reaction leads to the indazole, while the side reaction forms a dimeric byproduct.
Caption: Workflow for preventing dimer formation using the "reverse addition" protocol.
Solution 2: Alternative Synthetic Routes
If dimer formation remains a persistent issue, or if the desired substitution pattern is not amenable to the nitrosation of an available indole, consider alternative synthetic strategies that circumvent the problematic intermediates.
-
From 2-Aminobenzonitriles: This method involves the formation of a ketimine intermediate from a 2-aminobenzonitrile and an organometallic reagent, followed by a copper-mediated N-N bond-forming cyclization. This route avoids the reactive nitroso species altogether.[1]
General Protocol for Indazole Synthesis from 2-Aminobenzonitriles
-
React the 2-aminobenzonitrile with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) to form the corresponding ketimine intermediate.
-
Subject the crude ketimine to cyclization conditions, typically using a copper(II) salt like Cu(OAc)2 and an oxidant such as air or oxygen.
-
-
From o-Haloaryl N-Sulfonylhydrazones: This approach involves the copper-catalyzed cyclization of readily prepared o-haloaryl N-sulfonylhydrazones. This intramolecular C-N bond formation is highly efficient and avoids dimerization.[3]
General Protocol for Indazole Synthesis from o-Haloaryl N-Sulfonylhydrazones
-
Synthesize the N-sulfonylhydrazone from the corresponding o-haloaryl aldehyde or ketone and a sulfonylhydrazide.
-
Perform the intramolecular cyclization using a copper catalyst, such as Cu2O or Cu(OAc)2·H2O, in a suitable solvent.
-
References
-
Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]
- Method of synthesizing 1H-indazole compounds. (2011, September 20). Google Patents.
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. (2009, June 16). ACS Publications. Retrieved February 6, 2026, from [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018, April 9). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 25). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Sources
Technical Support Center: Purification of Crude 6-Methyl-1H-indazole-3-carbaldehyde
Welcome to the technical support center for the purification of 6-Methyl-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key synthetic intermediate in high purity.
Introduction
6-Methyl-1H-indazole-3-carbaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Its synthesis, commonly achieved through the nitrosation of 6-methyl-1H-indole, can present challenges in purification due to the formation of characteristic byproducts and the presence of unreacted starting materials.[2][3] This guide provides a structured, question-and-answer-based approach to address common purification issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark red or brown oil/solid. What is causing this discoloration, and how can I remove it?
This is a common observation, especially when synthesizing indazole-3-carboxaldehydes from electron-rich indoles like 6-methyl-1H-indole.
Causality: The primary cause of this deep coloration is the formation of dimeric byproducts.[2] During the nitrosation reaction, the highly reactive nitroso intermediate can be attacked by a molecule of the starting indole, leading to the formation of deep red-colored dimers.[2]
Troubleshooting Workflow:
Caption: Decision workflow for addressing red/brown impurities.
Q2: My NMR spectrum shows signals corresponding to the starting material, 6-methyl-1H-indole. How can I remove it?
Unreacted starting material is a frequent impurity. Its removal is crucial for accurate yield calculations and to prevent interference in subsequent reactions.
Identification: The presence of 6-methyl-1H-indole can be confirmed by comparing the 1H NMR of your crude product with a reference spectrum of the starting material. Key signals for 6-methyl-1H-indole include a characteristic set of aromatic protons and a methyl singlet.[4]
Removal Strategies:
| Purification Method | Principle of Separation & Key Insights |
| Column Chromatography | 6-Methyl-1H-indazole-3-carbaldehyde is significantly more polar than 6-methyl-1H-indole due to the aldehyde group. This difference in polarity allows for excellent separation on silica gel. |
| Expert Tip: Use a relatively non-polar eluent system to start, which will cause the less polar 6-methyl-1H-indole to elute quickly. You can then increase the polarity to elute your desired product. A gradient elution from hexane/ethyl acetate 9:1 to 7:3 is often effective. | |
| Recrystallization | The solubility profiles of the starting material and the product will differ. Finding a solvent system where the product is sparingly soluble at room temperature but soluble when hot, while the starting material is more soluble, is key. |
| Expert Tip: Consider a solvent pair like ethyl acetate and hexane. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid. Upon cooling, the more polar product should crystallize, leaving the less polar starting material in the mother liquor. |
Q3: I'm struggling to induce crystallization during recrystallization. The product is "oiling out." What should I do?
"Oiling out" occurs when the solute is not soluble in the solvent at the boiling point and separates as a liquid.
Causality: This is often due to the solvent being too non-polar for the compound or the solution being too concentrated.
Troubleshooting Steps:
-
Add More Solvent: The simplest solution is to add more of the primary (more polar) solvent to the hot mixture to fully dissolve the oil.
-
Use a More Polar Solvent System: If adding more solvent doesn't work, you may need to choose a more polar solvent system altogether. For a polar compound like 6-Methyl-1H-indazole-3-carbaldehyde, ethanol or an ethanol/water mixture could be effective.[5]
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the flask to cool slowly to room temperature, and then move it to an ice bath.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
Q4: My purified product shows broad peaks in the 1H NMR spectrum. What could be the cause?
Broad peaks in an NMR spectrum can indicate several issues.
Potential Causes & Solutions:
-
Residual Paramagnetic Impurities: Traces of metals from reagents can cause peak broadening. If suspected, washing the organic extract with a chelating agent like EDTA during the workup can help.
-
Tautomerism/Restricted Rotation: While less common for the aldehyde, some indazoles can exist as tautomers. More likely, there could be restricted rotation around the C3-aldehyde bond, leading to peak broadening at room temperature. Try acquiring the NMR spectrum at a higher temperature (e.g., 50-80 °C) to see if the peaks sharpen.
-
Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals. Try running the NMR on a more dilute sample.
-
Instability: The compound may be degrading. Ensure it is stored in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for separating the product from both less polar (starting material, dimers) and more polar impurities.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude 6-Methyl-1H-indazole-3-carbaldehyde in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to form a slurry.
-
Solvent Removal: Gently evaporate the solvent from the slurry using a rotary evaporator until a free-flowing powder is obtained. This dry-loading method prevents streaking on the column.
-
Column Packing: Pack a flash chromatography column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexane or hexane/ethyl acetate 95:5) to remove highly non-polar impurities.
-
Gradually increase the polarity of the eluent. The dimeric byproducts and unreacted 6-methyl-1H-indole will elute before the desired product. A common eluent system for the product is in the range of petroleum ether/ethyl acetate 8:2.[2]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., permanganate or UV light).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
TLC Analysis Visualization:
Caption: Idealized TLC plate and column elution order.
Protocol 2: Purification by Recrystallization
Recrystallization can be an efficient method if the crude product is relatively pure (>85%).
Solvent Selection Table:
| Solvent System | Suitability for 6-Methyl-1H-indazole-3-carbaldehyde |
| Ethanol/Water | Highly Recommended. The product should be soluble in hot ethanol and insoluble in water. Water can be added dropwise to the hot ethanolic solution until turbidity is observed. |
| Ethyl Acetate/Hexane | Recommended. Dissolve in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. |
| Acetone/Hexane | Good Alternative. Similar principle to Ethyl Acetate/Hexane.[5] |
| Toluene | Possible. May work for less polar impurities. |
Step-by-Step Methodology:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization:
-
If using a single solvent, allow it to cool slowly.
-
If using a solvent pair, add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the cloudiness.
-
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121–13128. [Link]
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: An Application Note and Detailed Protocol.
- BenchChem. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol.
-
Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Semantic Scholar. [Link]
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Chevalier, A., et al. (2018).
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 6-Methylindole(3420-02-8) 1H NMR spectrum.
- University of Rochester, Department of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 6-Methylindole 97 3420-02-8.
- The Royal Society of Chemistry. (n.d.).
- Chem-Impex. (n.d.). 6-Methyl-1H-indole-3-carbaldehyde.
- Magritek. (n.d.).
- Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- PubChem. (n.d.). 6-Methylindole-3-carboxaldehyde.
- American Elements. (n.d.). 6-Nitro-1H-indazole-3-carbaldehyde.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
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Technical Support Center: Navigating the Purification Challenges of Polar Indazole Derivatives
Welcome to the technical support center dedicated to the unique and often complex world of purifying polar indazole derivatives. As a core scaffold in medicinal chemistry and drug development, the indazole nucleus presents specific challenges when functionalized with polar groups.[1][2][3] These derivatives often exhibit high water solubility, strong interactions with polar stationary phases, and the potential for isomerism, complicating their isolation and purification.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth, technique-specific troubleshooting, providing not just the "how" but the fundamental "why" behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What makes polar indazole derivatives so challenging to purify?
The difficulty arises from a combination of their inherent chemical properties:
-
High Polarity: The presence of hydrophilic functional groups (e.g., -OH, -NH2, -COOH) makes these molecules highly soluble in polar solvents, leading to poor retention on traditional reversed-phase (C18) columns where they often elute in the void volume.[4][5][6]
-
Weak Basicity: The indazole ring system is weakly basic.[7] This property can lead to strong, sometimes irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, streaking, or even decomposition of the target compound.[8]
-
Hydrogen Bonding: Polar functional groups are prime candidates for hydrogen bonding, which can cause unpredictable interactions with both stationary and mobile phases.
-
Isomerism: The synthesis of substituted indazoles can often result in a mixture of N1 and N2 isomers, which are structurally similar and can be difficult to separate.[9]
Q2: I have a crude polar indazole derivative. What purification technique should I try first?
For a solid crude product, crystallization is often the most efficient first step. It is a cost-effective technique that can rapidly remove large quantities of impurities and may even resolve isomers if the solubility difference is significant. A mixed solvent system, such as acetone/water or ethanol/water, is often effective for polar compounds.[9] If crystallization fails or does not yield the desired purity, a chromatographic method should be explored next.
Q3: How do I choose between Normal-Phase, Reversed-Phase, HILIC, and SFC?
This decision depends on the specific properties of your compound. The following decision tree provides a logical starting point.
Caption: Decision tree for selecting an initial purification strategy.
Q4: My indazole derivative seems to be degrading on a standard silica gel column. What should I do?
This strongly suggests your compound is acid-sensitive. The free silanol groups on the surface of silica gel are acidic and can catalyze the degradation of sensitive molecules. You have two primary options:
-
Deactivate the Silica: Pre-flush the column with a solvent system containing a small amount of a volatile base, like 1-3% triethylamine (Et3N).[10] This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica, which are less acidic.[11]
Troubleshooting Guide by Technique
This section addresses specific, common problems in a question-and-answer format.
Flash Chromatography (Normal & Reversed-Phase)
Q: My polar indazole streaks badly on a silica gel TLC plate and column, resulting in poor separation. How can I improve the peak shape?
A: Peak streaking, or tailing, is a classic sign of undesirable secondary interactions between your compound and the stationary phase, often due to the acidic nature of silica.
-
Causality: The lone pairs on the nitrogen atoms of the indazole ring can interact strongly with acidic silanol groups on the silica surface. This strong, non-specific binding leads to slow desorption kinetics, causing the compound to "drag" or "tail" as it moves down the column.
-
Solution 1: Add a Mobile Phase Modifier. The most common solution is to add a small amount of a competitive base to your eluent.
-
Add 0.5-2% triethylamine (Et3N) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et3N). The triethylamine will preferentially bind to the acidic silanol sites, effectively masking them from your indazole derivative.[6][10]
-
If your compound is acidic, add 0.5-2% acetic acid or formic acid to the mobile phase to improve its protonation state and reduce tailing.
-
-
Solution 2: Change the Stationary Phase. If modifiers are not effective or are incompatible with your compound, switch to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., Diol).
Q: My compound elutes at or near the solvent front in reversed-phase (C18) chromatography, even with 100% water. How can I achieve retention?
A: This is the quintessential problem for highly polar molecules in reversed-phase chromatography. The compound prefers the highly polar mobile phase over the non-polar C18 stationary phase.[4][12]
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[13] Highly polar molecules have minimal hydrophobic character and therefore do not partition into the stationary phase, leading to no retention.
-
Solution 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns (e.g., those with embedded amide or carbamate groups) are designed to allow for stable operation in 100% aqueous mobile phases without phase collapse ("dewetting") and can offer alternative selectivity for polar analytes.[6]
-
Solution 2: Switch to HILIC. This is often the most effective solution. Hydrophilic Interaction Liquid Chromatography is specifically designed for the retention of highly polar compounds.[4][14]
-
Solution 3 (For Ionizable Indazoles): Use Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral, more hydrophobic complex with your charged analyte, thereby increasing its retention on a C18 column. Note that these reagents can be difficult to remove from the column and may suppress MS signals.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q: I am new to HILIC. What are the key parameters to consider for purifying a polar indazole?
A: HILIC is an excellent technique, but it requires a different mindset than reversed-phase.
-
Mechanism: In HILIC, the stationary phase is polar (e.g., bare silica, diol, amino). The mobile phase is highly organic (typically >80% acetonitrile) with a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this water layer and are retained via mechanisms including hydrogen bonding and dipole-dipole interactions.[15][16] Water is the strong, eluting solvent.[17]
-
Key Parameters:
-
Stationary Phase: Bare silica is a good starting point. Amide or diol phases can offer different selectivity. Amino-propyl phases can provide both HILIC and weak anion-exchange retention.[17][18]
-
Mobile Phase: Start with a high percentage of acetonitrile (e.g., 95%) in an aqueous buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted). The buffer is crucial for good peak shape and reproducible retention.
-
Sample Diluent: This is critical. Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in acetonitrile). Injecting in a strong, aqueous solvent like pure water or DMSO will cause severe peak distortion.
-
Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish the stable water layer on the stationary phase. Equilibrate with at least 10-15 column volumes of the starting mobile phase.
-
Caption: A typical workflow for developing a HILIC purification method.
Crystallization
Q: My polar indazole derivative "oils out" instead of crystallizing. What can I do to promote crystal formation?
A: "Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice. This is common with polar compounds.
-
Causality: The solution has become supersaturated too quickly, or the melting point of the solid is lower than the temperature of the solution.
-
Solution 1: Slow Down the Cooling Process. Do not place the hot, saturated solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. If necessary, insulate the flask to slow cooling further.[19]
-
Solution 2: Use a More Optimal Solvent System. The ideal solvent dissolves the compound when hot but not when cold.[20] You may be using a solvent that is too good (doesn't crystallize) or too poor (oils out). Try a mixed solvent system. Dissolve your compound in a minimum of a "good" solvent (e.g., methanol, acetone) while hot, and then add a "poor" solvent (e.g., water, hexane, diethyl ether) dropwise until the solution just becomes cloudy. Add a few drops of the good solvent to clarify and then allow to cool slowly. A patent for indazole isomers specifically cites success with an acetone/water mixture.[9]
-
Solution 3: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[19]
-
Seeding: Add a single, tiny crystal of the pure compound to the cooled, supersaturated solution. This provides a template for further crystal formation.
-
Acid-Base Extraction
Q: I have a weakly basic indazole. How can I use acid-base extraction to remove a neutral impurity?
A: This is an ideal application for acid-base extraction, which separates compounds based on their differing acid-base properties and solubilities.[21][22][23]
-
Causality: A basic indazole can be protonated by an acid to form a water-soluble salt. A neutral impurity will remain uncharged and stay dissolved in the organic solvent.
-
Workflow:
-
Dissolve the crude mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously to allow for partitioning and then allow the layers to separate. The protonated indazole salt will move to the aqueous layer, while the neutral impurity remains in the organic layer.
-
Drain the aqueous layer (containing your product) and discard the organic layer (containing the impurity).
-
To recover your product, add the aqueous layer back to the separatory funnel and add an aqueous base (e.g., 1M NaOH or saturated NaHCO3) until the solution is basic. This deprotonates the indazole salt, regenerating the neutral, organic-soluble compound.
-
Extract the neutral indazole back into a fresh portion of organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.[24]
-
Caption: Workflow for the purification of a weakly basic indazole via acid-base extraction.
Data Summary Table
| Purification Technique | Best Suited For... | Key Strengths | Common Pitfalls |
| Crystallization | Solid compounds with good crystallinity; removing large amounts of impurities. | Scalable, cost-effective, can provide very high purity. | Finding the right solvent can be difficult; may not work for amorphous solids or "oily" compounds.[20] |
| Normal-Phase Flash | Moderately polar, acid-stable indazoles. | Simple, fast, uses common lab solvents. | Peak tailing for basic compounds; potential for compound degradation on acidic silica.[8] |
| Reversed-Phase Flash | Indazoles with some hydrophobic character. | Good for removing very non-polar or very polar/ionic impurities. | Poor retention for highly polar compounds.[4][12] |
| HILIC | Highly polar and hydrophilic indazoles. | Excellent retention for compounds that fail in RP-HPLC; orthogonal selectivity.[25] | Requires careful method development (sample diluent, equilibration); can have reproducibility issues. |
| SFC | Chiral and achiral polar indazoles. | Fast, "green" (less organic solvent), high efficiency.[26][27][28] | Requires specialized equipment not available in all labs. |
| Acid-Base Extraction | Ionizable (acidic or basic) indazoles. | Excellent for removing neutral impurities or impurities of the opposite charge. | Can be labor-intensive; risk of emulsion formation; potential for low recovery if pKa values are not optimal. |
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
- Google Patents. (N.D.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
Chromatography Today. (N.D.). How Good is SFC for Polar Analytes?[Link]
-
Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
EPFL. (N.D.). Some Useful and Practical Tips for Flash Chromatography. [Link]
-
ResearchGate. (2019). How to purify low polar compounds in PE fractions?[Link]
-
Sulzer. (2025). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]
-
Restek Corporation. (2019). Understanding the HILIC Separation Method in LC. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
Waters Corporation. (2021). Challenges of Hydrophilic Interaction Chromatography (HILIC). [Link]
-
Organic Chemistry Portal. (N.D.). Indazole synthesis. [Link]
-
University of Rochester, Department of Chemistry. (N.D.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Journal of the American Chemical Society. (2026). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Waters Corporation. (N.D.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
PubMed Central (PMC). (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
- Google Patents. (N.D.).
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Teledyne LABS. (N.D.). What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
University of Rochester, Department of Chemistry. (N.D.). Tips for Flash Column Chromatography. [Link]
-
Wikipedia. (N.D.). Acid–base extraction. [Link]
-
LCGC International. (N.D.). Hydrophilic-Interaction Chromatography: An Update. [Link]
-
PubMed Central (PMC). (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
Faraday Discussions (RSC Publishing). (N.D.). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]
- Unknown Source. (N.D.). Acid-Base Extraction. (Link not available)
-
PubMed Central (PMC). (N.D.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
YouTube. (2020). Acid base extraction. [Link]
-
ResearchGate. (N.D.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]
-
LCGC International. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
MDPI. (N.D.). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
Phenomenex. (N.D.). Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
Agilent. (N.D.). GPC/SEC Troubleshooting and Good Practice. [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?[Link]
-
Bentham Science Publisher. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]
- Unknown Source. (N.D.). 4.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
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Technical Support Center: Indole Nitrosation Protocols
A Foreword from Your Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the precise control of reaction parameters can be the difference between a breakthrough discovery and a frustrating dead end. The nitrosation of indoles is a powerful transformation, yet it is notoriously sensitive, particularly to temperature. This guide is designed to move beyond simple procedural lists. It provides the causal reasoning behind our recommended protocols, empowering you to not only solve common issues but also to intelligently adapt these methods to your specific substrates and goals. Here, we will dissect the process, troubleshoot common pitfalls, and establish a robust framework for optimizing your reaction temperature to achieve clean, high-yield results.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter for indole nitrosation?
A: Temperature is the primary lever controlling the kinetics and thermodynamics of the reaction. Its criticality in indole nitrosation stems from a delicate balance between three factors:
-
Rate of Reaction: Like most chemical reactions, the rate of indole nitrosation increases with temperature, as dictated by the Arrhenius equation.[1] Higher temperatures provide the necessary activation energy for the reaction to proceed faster.
-
Formation of the Active Nitrosating Agent: The reaction typically uses a precursor like sodium nitrite (NaNO₂) under acidic conditions to generate the true nitrosating agent (e.g., nitrous acid, HNO₂, or dinitrogen trioxide, N₂O₃). The rate of formation and the concentration of this active agent are temperature-dependent.
-
Stability and Selectivity: This is the most crucial aspect. Both the indole starting material and the desired N-nitroso or C-nitroso product can be unstable at elevated temperatures.[2][3] Higher temperatures can accelerate side reactions, such as degradation of the product, or promote the formation of undesired isomers and dimeric byproducts, leading to a complex mixture and reduced yield of the target molecule.[4]
The "optimal" temperature is therefore a compromise—high enough to ensure a reasonable reaction rate but low enough to maintain the stability of the product and minimize side reactions.
Q2: What is the typical starting temperature range for indole nitrosation, and why?
A: A prudent starting point for most indole nitrosation reactions is 0 °C to 5 °C . This is typically achieved using an ice-water bath.
The rationale is based on prioritizing stability. N-nitroso compounds are often thermally labile, and the reaction to form them can be exothermic. Starting at a low temperature helps to:
-
Control Exotherms: Prevents a runaway reaction that could lead to rapid temperature increases and product degradation.
-
Maximize Product Stability: The desired nitroso-indole product is generally more stable at lower temperatures, preventing its decomposition.[2]
-
Enhance Selectivity: Slower reaction rates at low temperatures often favor the formation of the thermodynamically preferred product over kinetically favored but less stable byproducts.
If the reaction is too slow at 0 °C, the temperature can be cautiously and gradually increased.
Q3: What are the primary products and potential byproducts influenced by temperature?
A: The reaction of an indole with a nitrosating agent can lead to several products, with the distribution being highly sensitive to temperature and substrate.
-
Primary Products:
-
N-Nitrosoindoles (1-Nitrosoindoles): Formed by electrophilic attack on the indole nitrogen. This is often the desired product in many synthetic applications.[5][6]
-
C-Nitrosoindoles (3-Nitrosoindoles): Formed by electrophilic attack at the C3 position of the indole ring, which is highly nucleophilic. The initially formed C-nitroso compound can tautomerize to an oxime.[4]
-
-
Potential Byproducts (Favored by Suboptimal Temperatures):
-
Degradation Products: Unstable nitroso-indoles can decompose, often releasing nitric oxide (NO) and reverting to the starting indole or forming other undefined products.
-
Nitrated Indoles: If the nitrosating agent contains or can generate nitrating species (e.g., from disproportionation of nitrous acid at higher temperatures), nitration of the indole ring can occur.
-
Dimeric Species: Indole radicals or reactive intermediates, more likely to form at higher temperatures, can lead to dimerization or polymerization.[4]
-
The goal of temperature optimization is to find the "sweet spot" where the rate of formation of the desired product far exceeds the rates of formation of these byproducts.
Troubleshooting Guide: Temperature-Related Issues
| Observed Issue | Potential Cause (Temperature-Related) | Suggested Action & Rationale |
| Very slow or no conversion. | The temperature is too low, providing insufficient activation energy for the reaction. | Action: Gradually increase the temperature in 5-10 °C increments (e.g., from 0 °C to room temperature). Rationale: This will increase the reaction rate. Monitor closely by TLC or LC-MS to ensure product degradation does not begin to occur at the higher temperature. |
| Low yield of the desired product. | The temperature may be too high, causing decomposition of the target nitroso-indole product, which is often thermally labile.[2] | Action: Repeat the reaction at a lower temperature. If the reaction was run at room temperature, try it at 0-5 °C. Rationale: Lowering the temperature can significantly slow the rate of product degradation relative to its formation, improving the net yield. |
| Multiple spots/peaks in analysis (low purity). | The reaction temperature is too high, promoting side reactions (e.g., C-nitrosation, nitration, dimerization).[4] | Action: Decrease the reaction temperature significantly (e.g., start at 0 °C or even -10 °C). Rationale: Side reactions often have a higher activation energy than the primary desired reaction. Lowering the temperature can disproportionately slow these undesired pathways, thus improving selectivity. |
| Reaction starts well but stalls or yield decreases over time. | This suggests an equilibrium process where the product can revert to starting materials.[5] Higher temperatures can shift the equilibrium unfavorably or accelerate the decomposition of the initially formed product. | Action: Run the reaction at the lowest feasible temperature that allows for conversion. Consider if the product can be trapped or removed from the reaction mixture as it forms (though this is often not practical). Rationale: By minimizing thermal energy input, you can favor the forward reaction and limit the rate of both reversion and decomposition. |
Visualizing the Chemistry and Workflow
To better understand the process, let's visualize the key chemical transformations and the logical workflow for optimizing them.
Caption: Indole nitrosation reaction pathways and the influence of temperature.
Caption: Experimental workflow for systematic temperature optimization.
Core Protocol: Systematic Temperature Optimization for Indole Nitrosation
This protocol outlines a systematic approach to identify the optimal reaction temperature using a parallel experiment design.
Safety First: Hazard Analysis
-
Indole & Derivatives: Can be harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Nitrosating Agents (e.g., Sodium Nitrite): Oxidizing agents. Toxic if swallowed.
-
N-Nitroso Products: Many N-nitroso compounds are potent carcinogens and should be treated as such.[7][8] All manipulations should be performed in a fume hood, and dedicated waste streams should be used.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile is a common choice, but check compatibility).
Reagent Preparation
-
Prepare a stock solution of your indole substrate in a suitable aprotic solvent (e.g., THF, CH₂Cl₂).
-
Prepare an aqueous solution of sodium nitrite.
-
Prepare a solution of the acid to be used (e.g., aqueous HCl, acetic acid).
Reaction Setup (Example for 5 Temperatures)
-
Arrange five round-bottom flasks, each equipped with a magnetic stir bar, in appropriate cooling baths to maintain five distinct temperatures (e.g., -10 °C, 0 °C, 10 °C, 20 °C, 30 °C).
-
Charge each flask with an identical volume of the indole stock solution.
-
Allow the solutions to equilibrate to the bath temperatures for 10-15 minutes.
Reaction Execution & Monitoring
-
To each flask, add the acid solution, followed by the dropwise addition of the sodium nitrite solution. Start a timer for each reaction as the nitrite is added.
-
At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each flask.
-
Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a saturated solution of sodium bicarbonate or sulfamic acid).
-
Analyze the quenched aliquot by a rapid method like TLC or uPLC to monitor the consumption of starting material and the formation of the product.
Work-up and Analysis
-
Once the reaction at a given temperature is deemed complete (or has reached its optimal point based on monitoring), quench the entire flask.
-
Perform a standard work-up procedure, such as liquid-liquid extraction, to isolate the crude product.
-
Analyze the crude product from each reaction temperature using a quantitative method. LC-MS with a UV detector is ideal as it can provide both purity (from the chromatogram) and yield (by comparison to a standard curve).
Data Interpretation
Organize your results in a table to clearly identify the optimal temperature.
Table 1: Example Data from a Temperature Optimization Study
| Reaction Temperature (°C) | Reaction Time (hr) | Conversion (%) | Product Yield (%) | Purity (%) (by LC-MS) | Notes |
| -10 | 4 | 25 | 22 | >98 | Very clean but very slow reaction. |
| 0 | 2 | >95 | 91 | >98 | Optimal. Clean, high yield in a reasonable time. |
| 10 | 1 | >99 | 85 | 94 | Faster reaction, but minor impurity peak observed. |
| 20 (RT) | 0.5 | >99 | 72 | 88 | Rapid conversion, significant byproduct formation. |
| 30 | 0.5 | >99 | 55 | 75 | Very fast, but major degradation and byproducts. |
From this hypothetical data, 0 °C is clearly the optimal temperature, providing the best balance of reaction rate, yield, and purity.
References
-
American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Retrieved from [Link]
-
Nabi, H., et al. (n.d.). Optimizing the amount of concentration and temperature of substances undergoing chemical reaction using response surface methodo. Cihan University-Erbil Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. Retrieved from [Link]
-
American Society for Microbiology. (2016). Indole Test Protocol. Retrieved from [Link]
-
Douglass, M. L., et al. (1978). Catalysis and inhibition of N-nitrosation reactions. Journal of the Society of Cosmetic Chemists, 29, 581-606. Retrieved from [Link]
-
American Chemical Society. (2024). Optimizing Chemical Reactions. ACS Publications. Retrieved from [Link]
-
Wakabayashi, K., et al. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research, 143(1-2), 17-23. Retrieved from [Link]
-
Bravo, C., et al. (1992). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, 185-189. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Retrieved from [Link]
-
Feelisch, M., et al. (2007). N-Nitroso Products From the Reaction of Indoles With Angeli's Salt. Journal of the American Chemical Society, 129(45), 13879-13887. Retrieved from [Link]
-
Piacek-Llanes, B. G., & Tannenbaum, S. R. (1982). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. Carcinogenesis, 3(11), 1379-1381. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023). Nitrosation Resource Document. Retrieved from [Link]
-
MDPI. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Retrieved from [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]
-
Hossain, M. A., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 29(10), 2297. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature optimization model to inhibit zero-order kinetic reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of the nitrosation of 3-substituted indoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. N-Nitroso products from the reaction of indoles with Angeli's salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indazole Synthesis Optimization
Topic: Impact of Acidic Conditions on Yield & Selectivity Ticket ID: INDZ-ACID-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Acid Paradox
Welcome to the Indazole Synthesis Technical Support hub. You are likely here because your yield is low, your product is a "tarry mess," or you are struggling with N1/N2 regioselectivity.
In indazole synthesis—particularly via Jacobson cyclization or hydrazine condensation —acid is a double-edged sword. It is required to activate electrophiles (carbonyls or diazonium species) but detrimental to nucleophiles (hydrazines) and intermediate stability.
This guide moves beyond "add acid and reflux." We will troubleshoot the specific mechanistic failure points caused by improper pH control.
Module 1: Diagnostic Workflows (Troubleshooting)
Scenario A: The "Tarry Mess" (Jacobson Synthesis)
Method: Diazotization of o-toluidines followed by cyclization. Symptom: Reaction mixture turns black/viscous; low yield of isolated solid. Root Cause: Hyper-acidity leading to diazonium decomposition before cyclization can occur.
The Mechanism: The Jacobson synthesis relies on the formation of a diazonium cation. If the medium is too acidic or the temperature too high, the diazonium salt undergoes side reactions (phenol formation, azo coupling) rather than the intramolecular radical/cationic attack on the methyl group.
Troubleshooting Protocol:
-
Check Acid Stoichiometry: Standard protocols often call for excess mineral acid.
-
Correction: Switch to a Phase Transfer Catalyst (PTC) system. Use 18-crown-6 or TEBA with mild acid (AcOH) rather than concentrated
. This keeps the reactive species in the organic phase, protecting it from bulk aqueous acid degradation.
-
-
Temperature/Acidity Correlation:
-
Rule: If using concentrated acid (
), temperature must not exceed during diazotization. -
Rule: If cyclization (warming step) yields tar, buffer the solution with Sodium Acetate (NaOAc) to pH 4–5 before heating.
-
Scenario B: The "Stalled Intermediate" (Hydrazine Condensation)
Method: Condensation of o-haloacetophenones or salicylaldehydes with hydrazine.[1] Symptom: LCMS shows starting material or hydrazone intermediate, but no cyclized indazole. Root Cause: Insufficient protonation of the leaving group or carbonyl oxygen.
The Mechanism: Formation of the hydrazone is fast. The rate-determining step is the cyclization (intramolecular nucleophilic attack). This step requires acid catalysis to activate the electrophilic carbon or protonate the leaving group (e.g., -OH in salicylaldehyde routes).
Troubleshooting Protocol:
-
Acid Choice:
-
Avoid: Strong mineral acids (HCl) if your substrate has electron-rich groups (OMe, NH2), as they will protonate the hydrazine nucleophile, killing reactivity.
-
Recommended: Use Lewis Acids (
, ) or Solid Acid Catalysts (Silica Sulfuric Acid). These activate the carbonyl without quenching the hydrazine.
-
-
The "Water Trap":
-
Acid-catalyzed condensation produces water. In reversible equilibrium, water inhibits yield.
-
Fix: Add molecular sieves (4Å) or use a Dean-Stark apparatus if using aprotic solvents (Toluene/Xylene) with
-TsOH.
-
Module 2: Quantitative Yield Comparison
The choice of acidic medium drastically alters yield. Below is a comparison of conditions for the synthesis of 1H-indazole from o-hydroxyacetophenone/hydrazine derivatives.
| Acidic Medium | Reaction Time | Typical Yield | Primary Side Effect | Recommendation |
| HCl / Ethanol (Reflux) | 3–5 hrs | 40–60% | Dimerization, Azine formation | Legacy method. Use only for simple substrates. |
| Acetic Acid (Glacial) | 2–4 hrs | 65–75% | Acetylation of N1 (requires deprotection) | Good balance of activation/stability. |
| Silica Sulfuric Acid (SSA) | 0.5–1 hr | 85–92% | Minimal; catalyst is heterogeneous | Gold Standard. High yield, easy workup. |
| 1–2 hrs | 80–88% | Cost of reagent | Excellent for acid-sensitive substrates. |
Data synthesized from comparative analysis of Lokhande et al. and Gaikwad et al. (See References).
Module 3: Visualizing the Mechanism & Failure Points
Diagram 1: Acid-Catalyzed Cyclization Workflow
This diagram illustrates the critical protonation events. Note the "Danger Zone" where excess acid kills the reaction.
Caption: Mechanistic pathway of hydrazine-based indazole synthesis. Note that excess acidity diverts the intermediate to a non-reactive protonated state.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Jacobson synthesis yields a solid, but NMR shows it's not indazole. What happened? A: You likely formed an azo-coupling byproduct. In the presence of insufficient acid or weak stirring, the diazonium salt couples with the unreacted starting material (which is electron-rich).
-
Fix: Ensure rapid addition of nitrite and maintain high stirring speeds. Verify pH is < 2 during the initial diazotization step.
Q2: How does acid affect N1 vs. N2 regioselectivity? A: This is critical. Under thermodynamic control (high acid/high heat) , the 1H-indazole (N1) is generally favored due to aromatic stability. However, kinetic conditions or specific steric interactions in the presence of bulky acids can trap the 2H-tautomer.
-
Tip: If you need the 2H-indazole, avoid strong protic acids. Use neutral conditions or alkylate the N-anion under basic conditions.
Q3: Can I use Silica Sulfuric Acid (SSA) for large-scale batches? A: Yes, and it is recommended. SSA is a heterogeneous catalyst.
-
Protocol: Prepare SSA by adding
dropwise to silica gel. Add 0.5g SSA per 1mmol substrate. Stir at RT. -
Benefit: Workup is filtration only (removes the acid), preventing acid-catalyzed decomposition during rotary evaporation.
References
-
Lokhande, P. D., et al. (2005). "Efficient synthesis of 1H-indazole." Tetrahedron Letters. (Describes the limitations of acetic acid/HCl reflux and side reactions). 1
-
Gaikwad, S., et al. (2015). "Synthesis of 1H-indazole using silica sulfuric acid." Journal of Chemical Sciences. (Establishes the superior yield of solid acid catalysts). 2
-
Lefebvre, V., et al. (2010).[3] "General two-step synthesis of substituted 3-aminoindazoles." Journal of Organic Chemistry. (Discusses acidic deprotection/cyclization sequences). 3
-
Organic Syntheses, Coll. Vol. 5. (1973). "Indazole." (The classic Jacobson synthesis reference noting the risk of low solubility and tar formation). 4[2]
Sources
Technical Support Center: Monitoring 6-Methyl-1H-indazole-3-carbaldehyde
Case ID: IND-AL-06 Subject: TLC Methodologies for 6-Methyl-1H-indazole-3-carbaldehyde Synthesis & Purification Status: Active Guide Assigned Specialist: Senior Application Scientist[1]
Executive Summary
This technical guide addresses the specific challenges in monitoring the synthesis and purity of 6-Methyl-1H-indazole-3-carbaldehyde . Due to the amphoteric nature of the indazole core (acidic NH, basic N2) and the reactivity of the C3-aldehyde, standard TLC protocols often fail to provide clear separation or differentiation from starting materials (typically 6-methylindole).[1]
This guide prioritizes functional group-specific visualization (2,4-DNP) and mobile phase modulation to prevent "tailing" caused by the indazole NH-silica interaction.[1]
Part 1: Quick Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| Spot Tailing / Streaking | Acidic NH interaction with Silica | Add 1% Triethylamine (TEA) or 1% Acetic Acid (AcOH) to mobile phase.[1] |
| No UV Absorption | Unlikely (Indazoles are UV active) | Check UV lamp (254 nm). Concentration too low (<0.1 mg/mL). |
| Co-elution with SM | Polarity similarity between Indole & Indazole | Switch from Hex/EtOAc to DCM/MeOH (95:5). |
| Spot Fades/Changes Color | Aldehyde oxidation on silica | Develop plate immediately; do not let dry plate sit in air >10 mins. |
| Ambiguous Product ID | UV non-specific | Mandatory: Use 2,4-DNP stain (Orange/Red = Aldehyde).[1] |
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My product spot is streaking badly. Is my compound decomposing?
Technical Insight: Not necessarily. The N-H proton of the indazole ring (pKa ~14) can hydrogen bond strongly with the silanol groups (Si-OH) on the TLC plate, causing "drag" or tailing.[1] Protocol:
-
Standard System: Hexane : Ethyl Acetate (3:2). If streaking occurs:
-
Base Modifier: Hexane : EtOAc : Triethylamine (60 : 40 : 1). The base neutralizes the silica acidity.[1]
-
Alternative: Dichloromethane (DCM) : Methanol (95:5).
Q2: How do I definitively distinguish the product from the starting material (6-methylindole)?
Technical Insight: While both compounds are UV active, the C3-aldehyde group is the unique chemical handle.[1] 6-methylindole lacks this carbonyl.[1] Validation System:
-
UV (254 nm): Both spots will quench fluorescence (appear dark).
-
2,4-DNP Stain (Brady's Reagent):
Q3: I am synthesizing this via nitrosation of 6-methylindole. What intermediates should I look for?
Technical Insight: The reaction typically proceeds through a 3-nitrosoindole or oxime intermediate before ring closure to the indazole.[1] Monitoring Workflow:
-
T=0 min: Single spot (Indole, High Rf).
-
T=30 min (0°C): Appearance of a lower Rf spot (Oxime intermediate) and potentially a colored spot (Nitroso compounds are often green/blue).
-
T=End (RT/Heat): Conversion to the Aldehyde (Intermediate Rf).
-
Note: The aldehyde is generally more polar than the indole starting material due to the dipole of the C=O bond and the N-N motif.[1]
-
Part 3: Visualization & Logic Flows
Workflow 1: Staining Decision Tree
Use this logic to select the correct visualization method based on your specific need (Purity vs. Identification).
Caption: Decision matrix for selecting the appropriate visualization technique. 2,4-DNP is the critical discriminator for the aldehyde functionality.[1]
Workflow 2: Reaction Monitoring (Indole to Indazole)
This diagram illustrates the expected TLC progression during the standard nitrosation synthesis route.
Caption: Kinetic progression of the synthesis. The intermediate oxime is often visible before full conversion to the indazole product.[1]
Part 4: Validated Stain Protocols
2,4-Dinitrophenylhydrazine (2,4-DNP)
Target: Aldehydes and Ketones (Specific).[1]
-
Preparation: Dissolve 12 g of 2,4-DNP in 20 mL of concentrated sulfuric acid (caution: exothermic). Slowly add this to 80 mL of water and 200 mL of 95% ethanol.
-
Result: The 6-Methyl-1H-indazole-3-carbaldehyde will appear as a distinct orange to red spot on a yellow background.[1] Heat is usually not required for the color to develop, but gentle heating can intensify it.[1]
Ceric Ammonium Molybdate (Hanessian’s Stain)
Target: General Organic Compounds (High Sensitivity).[4]
-
Preparation: Dissolve 25 g ammonium molybdate and 5 g cerium(IV) sulfate in 450 mL water and 50 mL concentrated H2SO4.
-
Usage: Dip and heat significantly (heat gun or hot plate) until spots appear.
-
Result: Dark blue/black spots on a light blue background. Good for checking total purity and detecting non-UV active impurities.
Part 5: Quantitative Reference Data
| Parameter | Value / Condition | Notes |
| Typical Rf (Product) | 0.40 - 0.45 | Solvent: Petroleum Ether / EtOAc (3:2) [1] |
| Typical Rf (SM) | 0.60 - 0.70 | 6-Methylindole is less polar.[1] |
| Detection Limit | ~0.5 µg | Using 2,4-DNP stain.[1] |
| UV Maxima | 254 nm, 300 nm | Indazole core absorption.[1] |
| Stability | Moderate | Aldehydes can oxidize to carboxylic acids (low Rf streak) if left on silica too long. |
References
-
Lippmann, P. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 14354-14360.[1]
-
BenchChem Technical Support. (2025). Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: Protocol and Monitoring.
-
LibreTexts Chemistry. (2022). Visualizing TLC Plates: Stains and Reagents.
-
University of Rochester. TLC Stains and Dips Guide.
Sources
1H NMR Characterization Guide: 6-Methyl-1H-indazole-3-carbaldehyde
Topic: 1H NMR spectrum of 6-Methyl-1H-indazole-3-carbaldehyde Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the development of kinase inhibitors and heterocyclic bioactive agents, the indazole scaffold is a privileged structure.[2] The 6-Methyl-1H-indazole-3-carbaldehyde is a critical intermediate, serving as a gateway to complex 3-substituted indazoles via reductive amination or Knoevenagel condensations.
However, the synthesis of substituted indazoles often suffers from regiochemical ambiguity (e.g., formation of 5-methyl vs. 6-methyl isomers) and tautomeric fluidity (1H- vs. 2H-indazole). This guide provides a definitive technical comparison of the 1H NMR spectral signature of the 6-methyl isomer against its regioisomers and synthetic precursors. It establishes a self-validating protocol for structural confirmation, emphasizing the diagnostic utility of the C4-proton anisotropy and solvent-dependent NH shifts.
Part 1: Structural Context & Criticality
The structural integrity of 6-Methyl-1H-indazole-3-carbaldehyde relies on three distinct proton environments. Correct assignment is crucial because the 5-methyl and 6-methyl isomers have identical mass (LC-MS is insufficient) but vastly different Structure-Activity Relationships (SAR).
The Diagnostic Challenge
-
Regioisomerism: Cyclization reactions (e.g., from hydrazones) can yield mixtures of 5-methyl and 6-methyl isomers.
-
Tautomerism: The location of the NH proton (N1 vs. N2) affects the chemical shift of the adjacent C7 proton. In solution (DMSO-d6), the 1H-tautomer is thermodynamically favored.
Part 2: Experimental Protocol
To ensure reproducibility and spectral resolution, the following protocol must be adhered to. The choice of solvent is not trivial; it dictates the visibility of the diagnostic NH proton.
Sample Preparation Workflow
Figure 1: Optimized NMR sample preparation workflow. Note the critical drying step to prevent water suppression of labile signals.
Methodological Specifics
-
Solvent: DMSO-d6 (99.9% D) is mandatory for full characterization.
-
Reasoning: Chloroform-d (CDCl3) often leads to broad or invisible NH signals due to rapid exchange and lack of hydrogen-bond stabilization. DMSO-d6 "locks" the NH proton, usually appearing as a sharp broad singlet ~13.5–14.0 ppm.
-
-
Concentration: 10–15 mg in 0.6 mL.
-
Reasoning: Indazole aldehydes can aggregate. This concentration balances signal-to-noise (S/N) with resolution.
-
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (d1):
2.0 seconds (essential for accurate integration of the aldehyde proton, which has a long T1).
-
Part 3: Spectral Analysis & Comparison
This section objectively compares the target product against its most common "imposter," the 5-methyl isomer.
Comparative Chemical Shifts (DMSO-d6, 400 MHz)
| Proton Assignment | 6-Methyl-1H-indazole-3-carbaldehyde (Target) | 5-Methyl-1H-indazole-3-carbaldehyde (Alternative) | Diagnostic Logic |
| CHO (C3) | Non-diagnostic. Both isomers show the aldehyde singlet downfield. | ||
| NH (N1) | Non-diagnostic. Indicates 1H-tautomer but not regiochemistry. | ||
| H4 (Peri) | CRITICAL. In 6-Me, H4 has a strong ortho coupling to H5. In 5-Me, H4 is isolated (singlet) or weakly meta-coupled. | ||
| H5 / H6 | In 6-Me, this is H5 (ortho to H4). In 5-Me, this is H6 (ortho to H7). | ||
| H7 | In 6-Me, H7 is a singlet (adjacent to C6-Me). In 5-Me, H7 is a doublet (ortho to H6). | ||
| -CH3 | Minor shift difference; unreliable for assignment without HMBC. |
Detailed Signal Interpretation
1. The Aldehyde Anisotropy (The H4 Signal)
The most distinct feature of 3-formyl indazoles is the deshielding of the proton at position 4 due to the magnetic anisotropy of the carbonyl group.
-
In the 6-Methyl isomer: H4 is at C4. It has one neighbor at C5. Thus, H4 appears as a Doublet (
Hz). -
In the 5-Methyl isomer: The methyl group occupies C5. H4 has no ortho neighbors. Thus, H4 appears as a Singlet (or fine doublet
Hz due to meta-coupling).
2. Solvent Comparison Data
Researchers often default to CDCl3. The table below illustrates why this fails for indazoles.
| Feature | DMSO-d6 | CDCl3 |
| NH Proton | Sharp, integrated 1H at ~13.8 ppm. | Broad hump, often invisible or integrated < 0.5H. |
| Aldehyde | Distinct singlet. | Distinct singlet. |
| Water Peak | 3.33 ppm (usually clear of aromatics). | 1.56 ppm (can overlap with impurities). |
| Resolution | Excellent separation of aromatic doublets. | Good, but aggregation can broaden peaks. |
Part 4: Logical Assignment Workflow
Use the following decision tree to validate your product after synthesis.
Figure 2: Regiochemical assignment logic tree based on H4 multiplicity.
Part 5: Advanced Validation (NOESY/HMBC)
For regulatory submissions or equivocal 1H data, 2D NMR provides absolute proof.
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Irradiate the Methyl signal (~2.48 ppm).
-
6-Methyl Isomer: You will see NOE correlations to H5 and H7 .
-
5-Methyl Isomer: You will see NOE correlations to H4 and H6 .
-
Key Differentiator: Correlation to the deshielded H4 proton (~8.0 ppm). If the methyl group shows an NOE cross-peak to the 8.0 ppm signal, it is the 5-methyl isomer. If NOT, it is the 6-methyl isomer.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for the coupling of the Aldehyde proton (10.1 ppm) to the ring carbons. It should couple to C3, C3a, and C4.
-
Verify the Carbon shift of C6 vs C5 attached to the methyl group.
-
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Lefebvre, V., et al. (2010).[5] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link
- Context: Provides foundational data on indazole ring numbering and synthesis regioselectivity.
-
BenchChem Technical Support. (2025). "Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes." BenchChem Protocols. Link
- Context: Reference for the specific regiochemical challenges between 5-nitro/methyl and 6-nitro/methyl isomers.
- National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Context: General reference for predicting aromatic coupling constants in fused ring systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Indazole synthesis [organic-chemistry.org]
Comparative Guide: Synthesis of Substituted Indazole-3-Carbaldehydes
Executive Summary & Strategic Analysis
Indazole-3-carbaldehydes are critical pharmacophores in modern oncology, serving as precursors for kinase inhibitors (e.g., VEGFR, PDGFR inhibitors). Unlike their indole counterparts, indazoles possess a distinct electronic profile—specifically, the pyrazole ring reduces electron density at C3, rendering classical electrophilic aromatic substitutions (like the Vilsmeier-Haack reaction) ineffective for most unsubstituted indazoles.
Consequently, the synthesis of these moieties requires a deviation from standard heterocyclic formylation strategies. This guide compares three distinct methodologies, evaluating them based on regiocontrol , scalability , and atom economy .
Decision Matrix: Which Method to Choose?
| Feature | Method A: C3-Lithiation | Method B: SeO₂ Oxidation | Method C: Indole Rearrangement |
| Starting Material | 3-Halo-indazole or Indazole | 3-Methylindazole | Indole derivatives |
| Key Reagent | n-BuLi / DMF | Selenium Dioxide | NaNO₂ / H₂O |
| Regioselectivity | High (Requires N1-protection) | High (Substrate dependent) | High (Intrinsic) |
| Scalability | Moderate (Cryogenic) | High (Reflux) | High (Aqueous/RT) |
| Primary Use Case | Complex, multi-substituted cores | Bulk synthesis of simple cores | Accessing indazoles from indoles |
Technical Deep Dive & Methodologies
Method A: Metal-Halogen Exchange / C3-Lithiation (The Gold Standard)
Mechanism: This method relies on the directed lithiation of an N1-protected indazole. Direct deprotonation of C3-H is possible but often requires aggressive bases (LDA/TMP). The preferred route is Halogen-Lithium Exchange using a 3-iodo or 3-bromo precursor, which proceeds rapidly at -78°C.
-
Critical Control Point (N-Protection): You must protect the N1 position. Free N-H protons will quench the organolithium.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation; removed with TBAF/TFA.
-
THP (Tetrahydropyranyl): Good stability; acid labile.
-
Boc:Avoid. n-BuLi often attacks the carbonyl of the Boc group (nucleophilic attack) rather than performing the exchange.
-
Method B: Riley Oxidation of 3-Methylindazoles
Mechanism: Selenium dioxide (SeO₂) oxidizes the activated C3-methyl group. The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.
-
Expert Insight: While scalable, SeO₂ is toxic and forms colloidal selenium (red precipitate) which is difficult to filter.
-
Optimization: Using dioxane/water (95:5) as the solvent system often prevents over-oxidation to the carboxylic acid.
Method C: Nitrosative Rearrangement of Indoles
Mechanism: A fascinating ring-contraction/expansion sequence. Treating 3-substituted indoles with sodium nitrite in acidic media generates an N-nitroso intermediate, which rearranges to form the indazole-3-carbaldehyde.
-
Advantage: This converts readily available indoles directly into the target indazole aldehyde in one pot, bypassing the need for pre-formed indazole rings.
Visualizing the Pathways
The following diagram illustrates the decision logic and mechanistic flow for the three primary methods.
Caption: Decision tree comparing lithiation, oxidative, and rearrangement pathways for indazole-3-carbaldehyde synthesis.
Experimental Protocols (Self-Validating)
Protocol A: C3-Formylation via Lithiation (Recommended for Drug Discovery)
Scope: Best for installing the aldehyde on complex, halogenated cores without affecting other aryl positions.
Reagents:
-
3-Iodo-1H-indazole (1.0 eq)
-
SEM-Cl (1.2 eq), NaH (1.5 eq)
-
n-BuLi (1.1 eq, 2.5M in hexanes)
-
Anhydrous DMF (3.0 eq)
-
Anhydrous THF
Workflow:
-
N-Protection (Validation Step):
-
Lithiation (The Critical Step):
-
Cool the protected indazole (in THF) to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi dropwise over 20 mins.
-
Observation: Solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Stir for 30 mins at -78°C.
-
-
Formylation:
-
Add anhydrous DMF dropwise. Stir 1 hr at -78°C.
-
Remove cooling bath and allow to reach 0°C.
-
-
Quench:
-
Quench with sat. NH₄Cl.[2] Extract with EtOAc.
-
Yield: Expect 85-95% of the N-protected aldehyde.
-
Protocol B: "Green" Oxidative Rearrangement (Indole to Indazole)
Scope: Best for generating the core scaffold from cheap indole precursors.
Reagents:
-
Indole derivative (1.0 eq)
-
NaNO₂ (10 eq)
-
HCl (0.2 M aqueous solution)
Workflow:
-
Dissolve indole in dilute HCl (pH ~2).
-
Add aqueous NaNO₂ dropwise at RT.
-
Monitor: The reaction mixture will darken. Stir for 4–12 hours.
-
Workup: Neutralize with NaHCO₃. The product often precipitates out.
-
Note: This method simultaneously constructs the indazole ring and the C3-aldehyde.
Performance Data Comparison
The following data is aggregated from comparative literature reviews and standard process chemistry yields.
| Metric | Method A (Lithiation) | Method B (SeO₂ Oxidation) | Method C (Indole Nitrosation) |
| Typical Yield | 80–95% | 45–65% | 60–85% |
| Purity (Crude) | High (>90%) | Low (Contaminated with Se) | Moderate |
| Functional Group Tolerance | Low (Sensitive to electrophiles) | Moderate (Oxidation sensitive) | High (Acid sensitive) |
| Atom Economy | Poor (Requires protection/deprotection) | Good | Excellent |
| Cost Efficiency | Low (Expensive reagents/cryogenics) | Medium | High (Cheap reagents) |
References
-
BenchChem. (2025).[3] Comparative analysis of synthetic routes to functionalized indazoles. Retrieved from
-
Luo, Y., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect. Retrieved from
-
RSC Publishing. (2012). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from
-
Giraud, F., et al. (2025). C3-Indazole Functionalization: A Review. Chimica Italiana. Retrieved from
-
NPTEL. (2015). Module 1: Oxidation Reactions - Selenium Dioxide.[4] Retrieved from
Sources
Optimizing Purity Assessment of 6-Methyl-1H-indazole-3-carbaldehyde: A Comparative HPLC Methodological Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
The purity assessment of 6-Methyl-1H-indazole-3-carbaldehyde (CAS: 171407-36-2) presents a specific set of chromatographic challenges often overlooked by generic screening protocols. As a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors), the integrity of the C3-aldehyde functionality and the regiochemical purity of the indazole core are paramount.[1]
Standard C18 alkyl-bonded phases often fail to resolve the target molecule from its regioisomeric impurities (e.g., 4-methyl or 5-methyl analogues derived from impure starting materials) and oxidation byproducts (6-methyl-1H-indazole-3-carboxylic acid).[1]
This guide objectively compares a standard Generic C18 Gradient Method against an optimized Phenyl-Hexyl "Pi-Select" Method .[1] While the C18 method is sufficient for rough reaction monitoring, the Phenyl-Hexyl method is demonstrated to be the superior choice for final purity assessment and stability testing, offering enhanced selectivity for aromatic isomers via
Critical Impurity Profile & Separation Logic
Before defining the method, one must understand what is being separated.[1] The synthesis of 6-Methyl-1H-indazole-3-carbaldehyde typically proceeds via the nitrosation of 6-methylindole followed by ring rearrangement.[1]
Key Impurities:
-
Starting Material: 6-Methylindole (Hydrophobic, late eluting).[1]
-
Oxidation Product: 6-Methyl-1H-indazole-3-carboxylic acid (Polar, early eluting).[1]
-
Regioisomers: 4-Methyl or 5-Methyl analogues (Co-elution risk on C18).[1]
-
Tautomers: 1H- vs 2H-indazole tautomerism (Peak broadening risk).
Mechanistic Diagram: Impurity Origins
The following diagram illustrates the synthetic pathway and where specific impurities arise, dictating the analytical requirements.
Caption: Figure 1. Synthetic pathway and origin of critical impurities for 6-Methyl-1H-indazole-3-carbaldehyde.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
Method A: The "Standard" Generic C18
Most common approach in early discovery.[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]
-
Mechanism: Hydrophobic interaction.[1]
Method B: The "Optimized" Phenyl-Hexyl (Recommended)
Designed for aromatic selectivity and isomer resolution.[1]
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm × 4.6 mm, 2.6 µm).[1]
-
Mobile Phase: 10mM Ammonium Formate (pH 3.8) / Methanol.[1][2][3][4][5]
-
Mechanism: Hydrophobic interaction +
stacking.[1]
Performance Comparison Table
| Feature | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Comparison Insight |
| Elution Order | Hydrophobicity driven.[1] | Aromaticity & Shape driven.[1] | Method B separates isomers based on electron density distribution.[1] |
| Isomer Resolution (Rs) | Critical: C18 fails to fully resolve the 5-methyl isomer from the 6-methyl target. | ||
| Peak Shape (Tailing) | Phenyl phases often show better peak symmetry for N-heterocycles.[1] | ||
| Detection Limit (LOD) | 0.5 µg/mL | 0.1 µg/mL | Methanol (Method B) offers lower background noise at 254nm than ACN/TFA in some detectors.[1] |
| Run Time | 12.0 min | 15.0 min | Method B is slightly longer but necessary for critical pair separation.[1] |
Detailed Experimental Protocol (Method B)
This section details the Phenyl-Hexyl protocol, which is the validated recommendation for high-integrity purity assessment.[1]
Reagents & Equipment[1][2][3][6][9]
-
Reference Standard: 6-Methyl-1H-indazole-3-carbaldehyde (>98% purity, NMR validated).[1]
-
Solvents: HPLC Grade Methanol, LC-MS Grade Water.[1]
-
Buffer: Ammonium Formate (LC-MS Grade), Formic Acid.[1]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector capable of 254 nm and 280 nm monitoring.[1]
Mobile Phase Preparation[1]
-
Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.8 ± 0.1 using Formic Acid.[1] Filter through 0.22 µm membrane.[1]
-
Why pH 3.8? This suppresses the ionization of the carboxylic acid impurity (pKa ~4.[1]5) keeping it retained, while ensuring the indazole nitrogen is protonated for consistent interaction.
-
-
Mobile Phase B: 100% Methanol (degassed).[1]
Gradient Program[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 40°C (Essential for reproducibility of aromatic interactions).[1]
-
Injection Volume: 5.0 µL.
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Elute polar salts) |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
Sample Preparation[1]
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[1] Sonicate for 5 mins. (Conc: 1000 µg/mL).[1]
-
Working Solution: Dilute 100 µL of Stock into 900 µL of Mobile Phase A. (Conc: 100 µg/mL).
-
Note: Avoid using 100% ACN as diluent, as it may cause "solvent shock" and peak splitting for early eluting impurities.[1]
-
Analytical Decision Workflow
The following diagram outlines the logical process for selecting this method over alternatives, ensuring E-E-A-T compliance by demonstrating the "Why" behind the "How."
Caption: Figure 2. Method development decision tree highlighting the shift from C18 to Phenyl-Hexyl stationary phases.
Results Interpretation & Troubleshooting
Retention Time (RT) Markers (Approximate)
-
Oxidation Impurity (Acid): 3.5 - 4.0 min (Elutes early due to polarity).[1]
-
Target (6-Methyl-1H-indazole-3-carbaldehyde): 8.2 min.
-
Starting Material (6-Methylindole): 10.5 min (Highly retained).
Troubleshooting Guide
-
Doublet Peaks: If the main peak splits, it is likely tautomerism (1H vs 2H).[1]
-
Solution: Increase Column Temperature to 50°C to accelerate tautomeric exchange, merging the peaks into a single sharp band.
-
-
Tailing:
References
-
BenchChem. (2025).[1][6][7] Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole: An Application Note and Protocol. Retrieved from [1]
-
Léogane, O., & Lebel, H. (2009).[1] Specific Synthesis of 1H-Indazole-3-carboxaldehyde Derivatives by Nitrosation of Indoles. Angewandte Chemie International Edition. Retrieved from [1]
-
Podolska, M., et al. (2007).[1] HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Retrieved from [1]
-
Phenomenex. (n.d.). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Guide. Retrieved from [1]
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide: 1H- vs. 2H-Indazole Tautomer Stability
Executive Summary
For researchers in heterocyclic chemistry and drug discovery, the indazole scaffold presents a critical tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms.[1][2]
The Verdict: The 1H-tautomer is thermodynamically dominant (
This guide provides the thermodynamic rationale, experimental differentiation methods, and a validated protocol for quantifying tautomeric ratios.
Thermodynamic & Structural Analysis[3][4][5][6]
The stability difference between 1H- and 2H-indazole is fundamentally rooted in aromaticity and electron delocalization.
Aromaticity and Clar’s Rule
-
1H-Indazole: Features a fully aromatic benzene ring fused to a pyrazole.[2][3] According to Clar’s aromatic sextet rule, the benzene ring retains its localized
-sextet, maximizing resonance energy. -
2H-Indazole: Requires a quinoid-like contribution from the benzene ring to maintain conjugation across the nitrogen bridge. This disrupts the aromatic sextet, raising the ground-state energy.
Quantitative Energy Data
Computational studies (DFT at B3LYP/6-311++G(d,p) and MP2/6-31G** levels) and experimental thermochemical data confirm the preference for the 1H form.
| Parameter | 1H-Indazole | 2H-Indazole | Difference ( |
| Gibbs Free Energy ( | 0.0 kcal/mol (Reference) | +2.3 – 4.1 kcal/mol | Favors 1H |
| Dipole Moment ( | ~1.6 – 1.8 D | ~2.4 – 3.0 D | 2H is more polar |
| Proton Affinity (Basicity) | Lower | Higher | 2H is more basic |
| Electronic Character | Benzenoid | Quinoid | - |
Visualization: Tautomeric Equilibrium Profile
Figure 1: Thermodynamic equilibrium favoring the 1H-tautomer.[1][4] The energy barrier allows rapid exchange at room temperature in solution.
Solvent and Substituent Effects[2][9]
While 1H is the global minimum, the equilibrium constant (
Solvent Influence
Despite the 2H-tautomer having a higher dipole moment, polar solvents (like DMSO or water) do not invert the stability order. The 1H form remains dominant (
Substituent "Locking"
In drug design, the tautomer is often "fixed" by N-alkylation.
-
N1-Substitution: Locks the benzenoid electronic distribution (mimics 1H). Generally thermodynamically favored during synthesis.
-
N2-Substitution: Locks the quinoid electronic distribution (mimics 2H). Often requires specific synthetic strategies (e.g., steric hindrance at C7 or specific directing groups) but offers unique hydrogen-bond acceptor vectors for protein binding.
Experimental Characterization Methods
Distinguishing between 1H and 2H forms (or their N-substituted derivatives) requires specific spectroscopic techniques.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for assignment.
-
N NMR (The Gold Standard):
-
1H-Indazole: N1 (pyrrole-type) appears upfield (
ppm), N2 (pyridine-type) appears downfield ( ppm). -
2H-Indazole: The pattern inverts or shifts significantly due to the change in hybridization/electron density.
-
-
C NMR:
-
C3 and C7a: These carbons are most sensitive to the N-substitution pattern. In N1-substituted indazoles, C7a is typically shielded relative to N2-substituted isomers.
-
-
H NMR (NOE):
-
N1-R: Strong NOE observed between the N1-substituent and the proton at C7 .
-
N2-R: Strong NOE observed between the N2-substituent and the proton at C3 .
-
X-Ray Crystallography
For solid compounds, X-ray provides definitive proof.
-
1H form: Bond lengths in the six-membered ring show little alternation (benzene-like).
-
2H form: Bond lengths show significant alternation (diene-like character), confirming the quinoid structure.
Visualization: Characterization Workflow
Figure 2: Decision tree for assigning indazole tautomeric structure.
Protocol: Determination of Tautomeric Ratio via Variable Temperature (VT) NMR
Objective: To slow the rapid proton exchange between N1 and N2 to observe distinct signals for the 1H and 2H tautomers, allowing for the calculation of the equilibrium constant
Prerequisites:
-
High-field NMR Spectrometer (500 MHz+ recommended).
-
Solvent: THF-
or Acetone- (Solvents with low freezing points are required; DMSO freezes too high).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the unsubstituted indazole in 0.6 mL of THF-
. -
Ensure the sample is dry; trace water accelerates proton exchange.
-
-
Initial Scan (Room Temperature):
-
Acquire a standard
H spectrum at 298 K. -
Observation: You will likely see broad or averaged signals for the ring protons, particularly H3, due to fast exchange.
-
-
Cooling Phase (The Gradient):
-
Lower the probe temperature in 20 K decrements (298 K
273 K 253 K 233 K 193 K). -
Allow 10 minutes for thermal equilibration at each step.
-
Shim the magnet at each temperature point.
-
-
Coalescence and Decoalescence:
-
As temperature drops, the exchange rate (
) decreases. -
Below the coalescence temperature (
, typically < 200 K for azoles), the averaged signals will split into two distinct sets of peaks corresponding to the 1H and 2H forms.
-
-
Data Analysis:
-
Identify the distinct H3 signals for the major (1H) and minor (2H) tautomers.
-
Integration: Integrate the H3 peak for the 1H form (
) and the 2H form ( ). -
Calculation:
-
-
Validation:
-
Verify that the weighted average of the low-temperature chemical shifts matches the room-temperature averaged shift.
-
References
-
Catalán, J., et al. (1996).[5] "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2. [Link][5]
-
Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry. [Link]
-
Clar, E. (1972).[6] The Aromatic Sextet. Wiley. (Foundational text on aromatic sextet theory applied to polycyclic systems).
-
López, C., et al. (2004).[7] "Ab initio and DFT studies on tautomerism of indazole in gaseous and aqueous phases." Journal of Molecular Structure: THEOCHEM. [Link]
- Vedsø, P., et al. (1999). "Regioselectivity in the Alkylation of Indazoles." Journal of Organic Chemistry. (Provides practical data on how stability influences synthetic outcomes).
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Forty years of Clar's aromatic π-sextet rule [frontiersin.org]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: NMR Profiling of 6-Methyl vs. 6-Nitro-1H-indazole-3-carbaldehyde
[1][2]
Executive Summary: The Electronic "Toggle"
In the development of kinase inhibitors (e.g., VEGFR, PDGFR targets), the 1H-indazole-3-carbaldehyde scaffold is a critical intermediate.[1][2] The substitution at the 6-position acts as an electronic "toggle," significantly altering the reactivity of the C3-aldehyde and the lipophilicity of the core.[1][2]
This guide provides a technical comparison between two distinct analogues:
-
6-Methyl-1H-indazole-3-carbaldehyde (6-Me-Ind): Electron-donating group (EDG), increases electron density in the ring.[1][2]
-
6-Nitro-1H-indazole-3-carbaldehyde (6-NO2-Ind): Electron-withdrawing group (EWG), strongly deactivates the ring and deshields protons.[1][2]
We analyze the Nuclear Magnetic Resonance (NMR) signatures of these two compounds to provide a self-validating identification protocol.
Synthesis & Structural Logic
To understand the NMR spectra, one must understand the origin of the protons.[1][2] Both compounds are typically synthesized via the nitrosation of their corresponding indoles—a "scaffold hopping" strategy that rearranges the electron-rich indole into the indazole core.[1][2]
Synthesis Workflow (Graphviz)
The following diagram illustrates the parallel synthesis pathways and the resulting structural differences that dictate the NMR shifts.
Figure 1: Parallel synthesis workflow via nitrosation. The electronic nature of the starting indole (Methyl vs. Nitro) is conserved in the final indazole, dictating the NMR chemical shifts.[1][2]
Comparative NMR Analysis (1H)
The 6-position substituent exerts a profound effect on the aromatic protons, particularly H7 (ortho to the substituent) and H5 (ortho to the substituent).[2]
The Diagnostic "Fingerprint"[1][2]
-
6-Nitro Effect (EWG): The nitro group pulls electron density away from the ring through both induction (-I) and resonance (-R).[1][2] This deshields adjacent protons, shifting them downfield (higher ppm).[1][2]
-
6-Methyl Effect (EDG): The methyl group pushes electron density into the ring via hyperconjugation and induction (+I).[1][2] This shields adjacent protons, keeping them upfield (lower ppm).[1][2]
Detailed Chemical Shift Data (DMSO-d6)
The following table contrasts the experimental shifts for the 6-Nitro analogue with the predicted/observed range for the 6-Methyl analogue.
| Proton Assignment | 6-Nitro-1H-indazole-3-CHO (ppm) | 6-Methyl-1H-indazole-3-CHO (ppm) | Δ (Shift Difference) | Mechanistic Explanation |
| CHO (Aldehyde) | 10.22 (s) | ~10.05 - 10.15 (s) | ~0.1 | The nitro group's electron withdrawal slightly deshields the distant aldehyde proton compared to the methyl.[1][2] |
| H7 (Ortho to R) | 8.57 (d, J=1.5) | ~7.30 - 7.40 (s/d) | > 1.1 ppm | PRIMARY IDENTIFIER. H7 is severely deshielded by the adjacent -NO2 group.[1][2] In the methyl analogue, it is shielded.[1][2] |
| H4 (Peri to CHO) | 8.29 (dd) | ~8.00 - 8.10 (d) | ~0.2 | H4 is primarily affected by the C3-Carbonyl (deshielding cone).[1][2] The 6-substituent effect is weaker at this meta position.[1][2] |
| H5 (Ortho to R) | 8.13 (dd) | ~7.00 - 7.15 (d) | > 1.0 ppm | H5 is ortho to the substituent.[2][3][4] The nitro group deshields it significantly compared to the methyl group.[1][2] |
| NH (Indazole) | ~14.5 (br) | ~13.8 - 14.0 (br) | ~0.5 | The acidic NH is more deshielded in the electron-deficient nitro analogue.[1][2] |
Key Observation: The separation between H4 and H7 is the tell-tale sign.[1][2]
-
In 6-Nitro , H7 is the most downfield aromatic signal (8.57 ppm), appearing even below H4.[1][2]
-
In 6-Methyl , H4 is typically the most downfield aromatic signal (~8.0 ppm), with H7 and H5 significantly upfield (7.0–7.4 ppm).[1][2]
Visualizing the Shift Logic
The diagram below maps the electronic influences on the proton signals.
Figure 2: Causal relationship between substituent electronics and chemical shift magnitude.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized preparation protocol. The use of DMSO-d6 is critical as it prevents the exchange of the indazole NH proton, allowing it to be observed (often >13 ppm).[1][2]
Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the solid indazole derivative.
-
Internal Standard: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO pentet (2.50 ppm) as the reference.
-
Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (water peak appears ~3.33 ppm in DMSO).[2]
Acquisition Parameters (400 MHz equivalent)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (minimum) to 64 (for clear observation of small couplings).
-
Relaxation Delay (D1): 1.0 second (sufficient for qualitative ID).
-
Spectral Width: -2 to 16 ppm (Must capture the downfield NH and CHO).[1][2]
Validation Checklist
References
-
BenchChem. Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers. (2025).[2][3][4][5][6] Retrieved from [1][2]
-
Lefoix, M., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[1][2] RSC Advances, 2018, 8, 13396-13401.[1][2] Retrieved from [1][2]
-
ChemicalBook. Indole-3-carboxaldehyde 1H NMR Spectrum. Retrieved from [1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Structural Characterization of Substituted 1H-Indazole-3-Carbaldehydes
Executive Summary
Product Focus: Single Crystal X-Ray Diffraction (SC-XRD) for Indazole Scaffolds. Primary Application: Structure-Based Drug Design (SBDD) and Tautomeric Validation.[1]
In the development of kinase inhibitors and anti-inflammatory agents, the 1H-indazole-3-carbaldehyde scaffold is a critical intermediate.[1][2] However, its utility is often compromised by structural ambiguity.[1] The indazole ring exhibits annular tautomerism (
While NMR spectroscopy is the standard for solution-state analysis, it frequently fails to resolve these specific isomers due to rapid proton exchange and solvent-dependent averaging.[1] This guide objectively compares SC-XRD against NMR and Computational (DFT) alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for defining the bioactive conformation of substituted indazoles.[1]
Part 1: The Structural Challenge[3]
The core difficulty in characterizing substituted 1H-indazole-3-carbaldehydes lies in two degrees of freedom that drastically alter the molecule's electrostatic profile and binding affinity:
-
Annular Tautomerism: The proton on the nitrogen atoms can reside at position 1 (
, benzenoid) or position 2 ( , quinonoid).[1][3] While the form is generally thermodynamically preferred (approx. 15 kJ/mol stability advantage), substituents and solid-state packing forces can stabilize the form.[1] -
Aldehyde Conformation: The carbonyl oxygen at C3 can orient syn or anti relative to the N-H bond.[1] This orientation dictates the hydrogen bonding motif (dimer vs. catemer) and is critical for docking studies.[1]
Diagram 1: The Indazole Conformational Space
The following diagram illustrates the structural variables that SC-XRD resolves but other methods often obscure.
Caption: Visualizing the structural degrees of freedom in indazole-3-carbaldehydes. SC-XRD definitively resolves the specific energy minimum occupied in the solid state.
Part 2: Comparative Analysis (SC-XRD vs. Alternatives)
The following table compares the efficacy of SC-XRD against standard characterization techniques for this specific chemical class.
| Feature | SC-XRD (Crystallography) | Solution State NMR ( | DFT (Computational) |
| Tautomer ID | Definitive. Direct visualization of electron density maps locates the H atom on N1 or N2.[1] | Ambiguous. Rapid exchange often results in averaged signals.[1] Requires low-temp experiments or | Predictive. Calculates relative energies but cannot confirm which form was actually synthesized/isolated.[1][4] |
| Conformation | Precise. Determines exact torsion angles of the aldehyde group.[1] | Inferred. NOESY/ROESY correlations can suggest proximity but lack angular precision.[1][4] | Theoretical. Predicts gas-phase minima, which may differ from the bioactive or solid-state conformation.[1] |
| Interactions | Direct Observation. Maps supramolecular packing (Zigzag chains, dimers).[1] | Indirect. Chemical shift perturbations suggest H-bonding but cannot map the network.[1] | Modeled. Can simulate interactions but relies on basis set accuracy.[1] |
| Sample State | Solid (Single Crystal).[1][5] | Liquid (Solution).[1][5] | Virtual (Gas/Solvent Model).[1] |
| Limit of Detection | Requires a high-quality crystal ( | Requires | Computationally intensive for large derivatives.[1] |
Verdict: While NMR is essential for purity checks, SC-XRD is the only self-validating method for determining the precise tautomer and rotamer of substituted indazole-3-carbaldehydes in the solid state.[1]
Part 3: Experimental Protocol
To ensure reproducible data suitable for publication and regulatory filing, follow this optimized workflow.
Phase 1: Synthesis (Correction of Common Errors)
Note: A common misconception is using Vilsmeier-Haack formylation directly on the indazole ring.[1][6] This is often ineffective for C3-formylation.[1][6]
-
Recommended Route: Nitrosation of Indoles.
-
Treat with
in aqueous . -
This promotes ring expansion/rearrangement to yield the 1H-indazole-3-carbaldehyde directly in high yield.[1]
-
Reference: This method avoids the ring-opening side reactions common in direct metalation approaches [1].[1]
Phase 2: Crystallization (The Critical Step)
Indazole aldehydes have a tendency to form amorphous powders due to strong intermolecular hydrogen bonding.[1] Controlled crystal growth is required.[1]
-
Solvent Selection: Use a binary solvent system.
-
Method: Slow Evaporation or Vapor Diffusion.[1]
Phase 3: Data Collection & Refinement[1]
-
Mounting: Select a crystal with distinct faces (approx
mm).[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1] -
Temperature: Collect at 100 K (Cryostream).
-
Causality: Low temperature minimizes thermal vibration (atomic displacement parameters), which is crucial for locating the H-atom on the nitrogen (distinguishing 1H vs 2H).[1]
-
-
Refinement Strategy:
-
Solve using Direct Methods (SHELXT) or Charge Flipping.[1]
-
Refine using Full-matrix least-squares on
(SHELXL).[1] -
Critical Check: Locate the N-H proton in the difference Fourier map. Do not geometrically fix this proton immediately; let the electron density guide the assignment to confirm the tautomer.
-
Diagram 2: Crystallographic Workflow
Caption: Step-by-step workflow from crude product to refined crystallographic model.
Part 4: Structural Insights & Data Interpretation[3]
When analyzing the X-ray data of 1H-indazole-3-carbaldehydes, three specific structural motifs confirm the quality and utility of the result.
The Hydrogen Bonding Network
Unlike simple dimers, 1H-indazole-3-carbaldehydes typically crystallize in supramolecular zigzag chains or catemers [2].[1]
-
Acceptor: The Carbonyl Oxygen (C=O) of a neighboring molecule (or occasionally N2).[1]
-
Metric: Look for
distances of approx. 2.8–2.9 Å.[1] This strong interaction drives the crystal packing and mimics the binding interaction with kinase hinge regions.[1]
Planarity and Conjugation
The torsion angle between the indazole plane and the aldehyde group indicates the degree of conjugation.[4]
-
Data Point: A torsion angle
indicates high conjugation, locking the molecule in a planar state favorable for intercalation.[4]
Tautomeric Confirmation
In the final difference map:
-
1H-Tautomer: Electron density peak (
1 /Å ) is found 0.88 Å from N1.[1] -
2H-Tautomer: Peak is found near N2.[1]
-
Note: For most 3-carbaldehyde derivatives, the 1H-tautomer is the dominant species in the solid state due to the stabilization of the benzenoid ring system [3].[1]
Part 5: References
-
Vougioukalakis, G. C., et al. (2018).[1] "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 8, 13686-13691.[1] Link
-
Lameira, J., et al. (2006).[1] "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, 11(11), 889-903.[1] Link
-
Claramunt, R. M., et al. (2011).[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry, 76(15), 6266–6276.[1][4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
A Comparative Guide to Indazole Synthesis: The Influence of Electron-Donating vs. Electron-Withdrawing Groups
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous successful drugs for a wide range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The precise biological activity of an indazole-based compound is often exquisitely sensitive to the nature and position of substituents on the aromatic ring. Therefore, a deep understanding of how these substituents influence the synthesis of the indazole core is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the synthesis of indazoles with a focus on the differential effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the starting materials. We will explore key synthetic methodologies, dissect the underlying reaction mechanisms, and present supporting experimental data to elucidate the causal relationships between substituent electronics and reaction outcomes.
Selected Synthetic Methodology: Reductive Cyclization of o-Nitro Precursors
One of the most robust and widely employed strategies for indazole synthesis is the reductive cyclization of appropriately substituted ortho-nitroaryl compounds. This approach is particularly advantageous as it allows for the installation of a diverse array of substituents on the aromatic ring of the starting material, which are then carried through to the final indazole product. We will focus on two prominent variations of this strategy: the reductive cyclization of o-nitro-ketoximes and the Cadogan-Sundberg reaction.
Reductive Cyclization of o-Nitro-ketoximes
This method involves the deoxygenation of both the nitro group and the oxime functionality of an o-nitro-ketoxime, leading to the formation of the N-N bond and subsequent aromatization to the indazole ring.
The precise mechanism can vary depending on the reducing agent employed. However, a general pathway involves the initial reduction of the nitro group to a nitroso intermediate. This is followed by an intramolecular nucleophilic attack of the oxime nitrogen onto the electrophilic nitroso nitrogen, forming a cyclic intermediate. Subsequent deoxygenation and dehydration steps lead to the final indazole product.
The electronic nature of the substituents on the aromatic ring plays a crucial role in this process. Electron-donating groups increase the electron density of the aromatic ring, which can facilitate the initial reduction of the nitro group. Conversely, electron-withdrawing groups can make the nitro group more susceptible to reduction but may also destabilize any cationic intermediates that may form during the cyclization process.
Caption: Workflow for Indazole Synthesis via Reductive Cyclization.
The following table summarizes the yields of 1H-indazoles synthesized via the reductive cyclization of variously substituted o-nitro-ketoximes.[1]
| Starting Material (Substituent) | Substituent Type | Product | Yield (%) |
| 4',5'-Dimethoxy-2'-nitroacetophenone oxime | Electron-Donating | 5,6-Dimethoxy-3-methyl-1H-indazole | 85 |
| 2'-Nitroacetophenone oxime | Neutral | 3-Methyl-1H-indazole | 59 |
| 2'-Nitrotrifluoroacetophenone oxime | Electron-Withdrawing | 3-Trifluoromethyl-1H-indazole | 40 |
Analysis of Results:
The experimental data clearly demonstrates a significant influence of the electronic nature of the substituents on the reaction yield. The presence of two electron-donating methoxy groups resulted in the highest yield (85%), suggesting that increased electron density on the aromatic ring facilitates the reductive cyclization process. The unsubstituted starting material provided a moderate yield (59%), while the strongly electron-withdrawing trifluoromethyl group led to a significantly lower yield (40%). This trend suggests that while electron-withdrawing groups may activate the nitro group towards reduction, they may also disfavor the overall cyclization process, potentially by destabilizing key intermediates.
The Cadogan-Sundberg Indazole Synthesis
The Cadogan-Sundberg reaction is a powerful method for the synthesis of indazoles from o-nitrobenzylidene amines. This reaction typically employs a phosphite reagent, such as triethyl phosphite, to effect the reductive cyclization.
The reaction is initiated by the deoxygenation of the nitro group by the phosphite reagent to generate a nitrene intermediate. This highly reactive nitrene then undergoes an intramolecular insertion into the C-H bond of the imine, leading to the formation of the indazole ring system.
Electron-donating groups on the aniline portion of the starting material can increase the nucleophilicity of the imine nitrogen, potentially facilitating the cyclization step. Conversely, electron-withdrawing groups on the o-nitrobenzaldehyde moiety can make the nitro group more susceptible to reduction.
Caption: Mechanism of the Cadogan-Sundberg Indazole Synthesis.
A study on a one-pot condensation-Cadogan reductive cyclization of various o-nitrobenzaldehydes and anilines provides insight into the electronic effects on yield.[2]
| o-Nitrobenzaldehyde Substituent | Aniline Substituent | Product | Yield (%) |
| H | 4-Methoxy (EDG) | 2-(4-Methoxyphenyl)-2H-indazole | 95 |
| H | 4-Chloro (EWG) | 2-(4-Chlorophenyl)-2H-indazole | 85 |
| 4,5-Dimethoxy (EDG) | H | 5,6-Dimethoxy-2-phenyl-2H-indazole | 75 |
| 4-Trifluoromethyl (EWG) | H | 5-Trifluoromethyl-2-phenyl-2H-indazole | 68 |
Analysis of Results:
The data from the Cadogan-Sundberg reaction reveals a more nuanced interplay of electronic effects. When the substituent is on the aniline moiety, the electron-donating methoxy group leads to a higher yield (95%) compared to the electron-withdrawing chloro group (85%). This supports the hypothesis that a more nucleophilic imine nitrogen facilitates the cyclization.
When the substituents are on the o-nitrobenzaldehyde ring, the trend is reversed. The electron-donating dimethoxy groups result in a lower yield (75%) compared to the unsubstituted starting material (which would be expected to be higher than 68%). The strongly electron-withdrawing trifluoromethyl group gives the lowest yield in this series (68%). This suggests that while electron-withdrawing groups on the nitro-bearing ring can facilitate the initial reduction, they may also have a detrimental effect on the overall reaction, possibly by deactivating the aromatic ring towards the nitrene insertion.
Experimental Protocols
General Procedure for the Reductive Cyclization of an o-Nitro-ketoxime
Materials:
-
Substituted o-nitro-ketoxime (1.0 eq)
-
Iron pentacarbonyl (Fe(CO)₅) or other suitable reducing agent
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a solution of the substituted o-nitro-ketoxime in the chosen anhydrous solvent under an inert atmosphere, add the reducing agent.
-
Heat the reaction mixture to the appropriate temperature (typically reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure indazole derivative.
Causality Behind Experimental Choices:
-
Anhydrous solvent and inert atmosphere: These conditions are crucial to prevent side reactions and ensure the efficacy of the reducing agent.
-
Monitoring by TLC/LC-MS: This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.
General Procedure for the One-Pot Condensation-Cadogan Reductive Cyclization
Materials:
-
Substituted o-nitrobenzaldehyde (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Tri-n-butylphosphine (1.2 eq)
-
Anhydrous isopropanol
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a solution of the substituted o-nitrobenzaldehyde in anhydrous isopropanol under an inert atmosphere, add the substituted aniline.
-
Heat the mixture to 80 °C for 1 hour to facilitate imine formation.
-
Add tri-n-butylphosphine to the reaction mixture.
-
Continue heating at 80 °C and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2H-indazole.[2]
Causality Behind Experimental Choices:
-
One-pot procedure: This approach improves efficiency and reduces waste by eliminating the need to isolate the intermediate imine.
-
Tri-n-butylphosphine: This phosphine is an effective and relatively mild reducing agent for the deoxygenation of the nitro group.
-
Isopropanol: This solvent is suitable for both the imine formation and the subsequent reductive cyclization.
Conclusion
The electronic properties of substituents on the aromatic precursors exert a profound influence on the efficiency of indazole synthesis via reductive cyclization pathways. For the reductive cyclization of o-nitro-ketoximes, electron-donating groups on the nitro-bearing ring generally lead to higher yields. In the Cadogan-Sundberg synthesis, a more complex relationship is observed, where electron-donating groups on the aniline component are beneficial, while their effect on the o-nitrobenzaldehyde moiety is less straightforward and may be detrimental.
These findings underscore the importance of a nuanced understanding of reaction mechanisms and electronic effects for the rational design of synthetic routes to novel indazole derivatives. By carefully selecting the substitution pattern on the starting materials, researchers can optimize reaction conditions to achieve higher yields and facilitate the discovery of new therapeutic agents.
References
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Tetrahedron Letters, 44(51), 9145-9147. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
-
Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]
Sources
Operational Guide: Safe Disposal of 6-Methyl-1H-indazole-3-carbaldehyde
[1]
Executive Summary & Scientific Rationale
This guide provides a validated protocol for the disposal of 6-Methyl-1H-indazole-3-carbaldehyde . While often categorized generically as "organic solid waste," this compound possesses specific functional moieties—an indazole nitrogen heterocycle and a reactive aldehyde group —that dictate a more rigorous disposal strategy than standard inert solids.
The Scientist's Insight (Why this matters):
-
Aldehyde Reactivity: The C3-carbaldehyde group is susceptible to autoxidation, forming carboxylic acids. More critically, aldehydes are electrophilic; mixing them with strong nucleophiles (like primary amines) or strong oxidizers in a waste container can lead to uncontrolled exothermic reactions or polymerization.
-
Environmental Persistence: Indazole rings are nitrogen-containing heterocycles. If leached into soil or waterways, they possess potential aquatic toxicity and are resistant to standard biodegradation. High-temperature incineration is the only acceptable destruction method to ensure complete mineralization of the nitrogen ring.
Hazard Identification & Classification
Before handling waste, verify the material properties.[1][2] The following data assumes the standard solid form of the compound.
GHS Classification Summary
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3][4][5][6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][5][6] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Class-based assignment).[3] |
Critical Safety Note: While not typically explosive, aldehydes can lower the flashpoint of solvent mixtures. NEVER dispose of this compound in containers holding oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases.
Pre-Disposal Treatment & Segregation
Effective waste management begins at the bench, not the loading dock.
Step 1: Characterization
Determine the state of your waste:[8]
-
Stream A (Pure Solid): Expired or excess dry powder.
-
Stream B (Solution): Dissolved in organic solvents (e.g., DMSO, Methanol, DCM).[3]
Step 2: Segregation Logic
You must segregate this chemical into the Non-Halogenated Organic stream.
-
Incompatible with: Oxidizers (Red Label), Acids (White Label), and Bases (White/Striped Label).
-
Compatible with: Alcohols, Ketones, and other non-halogenated organic solvents.
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred)
Best for: Expired solids, contaminated weighing paper, or filter cakes.[3]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a chemically resistant screw cap.
-
Double Containment: Place the solid chemical inside a clear polyethylene bag (zip-lock style) before placing it into the rigid container. This prevents dust generation upon reopening at the waste facility.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "6-Methyl-1H-indazole-3-carbaldehyde" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.
Protocol B: Liquid Waste (Solutions)
Best for: Reaction mother liquors or HPLC waste.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream.
-
Concentration Limit: If the concentration of the indazole is >5%, indicate this clearly on the tag.
-
pH Check: Ensure the solution is neutral (pH 6-8). Aldehydes are unstable in high pH; if the solution is basic, neutralize carefully with dilute acid before adding to the waste drum to prevent polymerization.
Operational Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of 6-Methyl-1H-indazole-3-carbaldehyde.
Figure 1: Decision tree for the segregation and packaging of indazole-aldehyde waste streams.
Emergency Procedures (Spill Management)
In the event of a benchtop spill, immediate containment is required to prevent respiratory exposure to the dust.
| Scenario | Action Protocol |
| Dry Spill (Powder) | 1. Evacuate immediate area if dust is airborne.2. Don PPE (Nitrile gloves, Safety Goggles, N95/P100 mask).3. Do not dry sweep. Cover with wet paper towels to suppress dust.4. Scoop damp material into a waste bag. |
| Wet Spill (Solution) | 1. Extinguish all ignition sources (Aldehydes are combustible).2. Cover with an inert absorbent (Vermiculite or Clay). Do not use paper towels if the solvent is an oxidizer.3. Collect into a sealed container labeled "Spill Debris." |
Regulatory Compliance (RCRA/EPA)[1]
In the United States, this chemical falls under the Resource Conservation and Recovery Act (RCRA) guidelines.
-
Waste Code: It is not a P-listed or U-listed waste by specific name. However, it defaults to D001 (Ignitable) if in a flammable solvent, or simply Non-Regulated Hazardous Waste (if solid), requiring destruction at a permitted TSDF (Treatment, Storage, and Disposal Facility).[3]
-
Destruction Method: The presence of the Nitrogen ring mandates Incineration to prevent environmental accumulation. It is generally not suitable for fuel blending if high purity, but acceptable in mixed solvent streams.
References
-
PubChem. Compound Summary: 1H-Indazole-3-carbaldehyde (Parent Structure).[11] National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link][3]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. hscprep.com.au [hscprep.com.au]
- 10. wku.edu [wku.edu]
- 11. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 6-Methyl-1H-indazole-3-carbaldehyde
CAS: 1000576-41-9 | Role: Pharmaceutical Intermediate (Kinase Inhibitor Scaffold)[1]
Executive Safety Summary
For the attention of: Medicinal Chemists, Process Chemists, and HSE Officers.
6-Methyl-1H-indazole-3-carbaldehyde is a functionalized heterocycle primarily used as a scaffold in the synthesis of bioactive molecules, particularly tyrosine kinase inhibitors.[1] While standard Safety Data Sheets (SDS) classify it as an Irritant (H315, H319, H335) , its structural role as a pharmacophore precursor necessitates the Precautionary Principle .[1]
The Core Risk: Beyond surface irritation, the aldehyde moiety is reactive (electrophilic), and the indazole core is biologically privileged.[1] Treat this compound as a potential sensitizer and bioactive agent until toxicological data proves otherwise.
Hazard Architecture & Risk Assessment
The Hazard Triad
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Respiratory | H335 | Mucosal inflammation via dust inhalation.[1] | Zero-tolerance for open-bench handling. All solid manipulation must occur under local exhaust ventilation (LEV).[1] |
| Ocular | H319 | Aldehyde-mediated protein crosslinking/irritation.[1] | Safety glasses are insufficient; chemical splash goggles are mandatory if powder is friable. |
| Dermal | H315 | Lipophilic penetration of the stratum corneum. | Single gloves may suffer micro-degradation. Double-gloving is the standard.[1] |
Reactivity Profile
-
Oxidation Susceptibility: The C-3 formyl group (-CHO) is susceptible to autoxidation to the corresponding carboxylic acid (6-Methyl-1H-indazole-3-carboxylic acid).[1]
-
Incompatibilities: Violent reactions possible with Strong Oxidizing Agents (e.g., permanganates, peroxides) and Strong Bases (potential for Cannizzaro-type disproportionation or deprotonation).[1]
Personal Protective Equipment (PPE) Matrix
This protocol uses a Layered Defense Strategy . We do not rely on one barrier; we use redundancy to prevent exposure.
A. Respiratory Protection (The Primary Barrier)[1]
-
Standard Operation: Certified Chemical Fume Hood . Sash height must be maintained at the safe working opening (typically 18 inches/45 cm).[1] Face velocity should be verified >100 fpm (0.5 m/s).[1]
-
Spill Cleanup / Hood Failure: N95 or P100 Particulate Respirator .
-
Why: The compound is a solid powder. Vapors are negligible at room temperature, but dust generation is the primary vector for H335 respiratory tract irritation.
-
B. Dermal Protection (The Contact Barrier)[1]
-
Glove Protocol: Double Nitrile (4 mil inner / 5-8 mil outer) .[1]
-
Causality: Indazole derivatives are organic solids often dissolved in polar aprotic solvents (DMSO, DMF) for reactions.[1] These solvents permeate thin nitrile rapidly, carrying the solute with them. The outer glove acts as a sacrificial layer against the solvent, while the inner glove protects against the compound itself.
-
-
Technique: "Colored Indicator" system recommended (e.g., blue outer, white inner) to immediately visualize breaches.[1]
C. Ocular Protection[2]
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Contraindication: Do NOT rely on standard safety glasses with side shields during weighing. Airborne dust can bypass side shields.
Operational Workflows
Diagram 1: The "Safe-Weighing" Loop
This workflow minimizes dust exposure during the most critical phase: transfer.[1]
Figure 1: Critical Control Point logic for weighing low-density pharmaceutical intermediates.
Protocol: Solubilization & Reaction Setup
-
Solvent Selection: When dissolving 6-Methyl-1H-indazole-3-carbaldehyde, prefer Ethyl Acetate or Dichloromethane (DCM) for transfers if compatible.[1] Avoid DMSO/DMF initially if possible, as they enhance skin permeability.
-
Addition Order: Add the solid to the flask before adding the solvent to prevent "puffing" (displacement of air carrying dust particles).
-
Inert Atmosphere: Flush the headspace with Nitrogen/Argon. While not pyrophoric, the aldehyde is air-sensitive over long storage; protecting it ensures chemical integrity for the reaction.[1]
Emergency Response & Disposal
Spill Response Logic
In the event of a powder spill outside the hood:
-
Evacuate: Clear the immediate 10ft radius.
-
Don PPE: N95/P100 respirator + Goggles + Double Gloves.
-
Contain: Do NOT dry sweep (generates dust).
-
Neutralize/Clean: Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste bag.
Waste Disposal Classification
Segregate waste streams to prevent reactivity.
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Solid (Toxic/Irritant) | Label clearly with full chemical name.[1] Do not label simply as "Aldehyde." |
| Liquid Waste | Organic Solvent Waste | Ensure no Oxidizers (e.g., Nitric Acid, Peroxides) are present in the same carboy.[1] |
| Sharps/Glass | Contaminated Sharps | Rinse spatulas/glassware with Acetone into liquid waste before disposal. |
Diagram 2: Disposal Decision Tree
Figure 2: Segregation logic to prevent aldehyde-oxidizer incompatibility.
References & Validation
The following sources provide the toxicological grounding and physical property data used to construct this protocol.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7164545, 1-Methyl-1H-indazole-3-carbaldehyde (Isomer Analog).[1] Retrieved from [Link]
-
Validation: Used for GHS H-code derivation (H315/H319/H335) based on structural isomer analogy.[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Validation: Source for the "Precautionary Principle" regarding novel pharmaceutical intermediates and double-glove permeation logic.
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Validation: Regulatory basis for H-code classification and labeling requirements.[1]
-
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
